molecular formula C9H17NO B1593152 1-Oxa-9-azaspiro[5.5]undecane CAS No. 42578-08-5

1-Oxa-9-azaspiro[5.5]undecane

Cat. No.: B1593152
CAS No.: 42578-08-5
M. Wt: 155.24 g/mol
InChI Key: XYKVTIPFANKIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.5]undecane (CAS 42578-08-5) is a versatile spirocyclic chemical scaffold of significant interest in modern medicinal chemistry and drug discovery. Its unique structure, incorporating both oxygen and nitrogen heteroatoms in a spiro-fused ring system, makes it a valuable building block for constructing novel bioactive molecules. Recent research highlights its application in developing potent inhibitors targeting critical proteins in pathogenic organisms. Specifically, derivatives containing this scaffold have shown high activity as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis , demonstrating effectiveness against both antibiotic-sensitive H37Rv and multidrug-resistant strains . Furthermore, resolved enantiomers of this core structure have been identified as a first-in-class, enantioselective inhibitor of the Chikungunya virus (CHIKV) nsP2 RNA helicase, designating it as a high-quality chemical probe for studying alphavirus biology . This compound also serves as a key precursor to molecular probes for interrogating carbonic anhydrase zinc enzymes and has been employed in the synthesis of novel spirocyclic derivatives of ciprofloxacin, which exhibit enhanced potency against specific Gram-negative and Gram-positive bacteria, such as Acinetobacter baumannii . The compound is offered with a guaranteed purity of 90% and higher . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO). Not for human, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8-11-9(3-1)4-6-10-7-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKVTIPFANKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629278
Record name 1-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42578-08-5
Record name 1-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1-oxa-9-azaspiro[5.5]undecane core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and drug discovery. Its unique three-dimensional spirocyclic architecture, which combines the rigidity of a cyclic system with a defined spatial arrangement of heteroatoms, makes it a "privileged" structure. This means that the this compound framework has been found to be a versatile building block for designing ligands that can interact with a wide range of biological targets.[1][2] Derivatives of this core structure have shown promise in developing novel therapeutics, particularly in the areas of infectious diseases and pain management.[3]

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for the parent this compound molecule. It is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds based on this promising scaffold.

Chemical Structure and Core Properties

The fundamental structure of this compound consists of a piperidine ring and a tetrahydropyran ring fused at a single carbon atom, the spirocenter. This arrangement results in a unique conformational landscape that is crucial for its biological activity.

The parent compound, in its free base form, has the molecular formula C₉H₁₇NO.[4] It is most commonly available and handled in its hydrochloride salt form, this compound hydrochloride, with the molecular formula C₉H₁₈ClNO.[5]

Below is a summary of the key chemical properties of the core compound and its hydrochloride salt:

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number Not explicitly available1414958-73-8[5]
Molecular Formula C₉H₁₇NO[4]C₉H₁₈ClNO[5]
Molecular Weight 155.24 g/mol [6]191.70 g/mol [3]
Physical Form Not specifiedSolid[5]
Storage Conditions Not specified2-8°C, under inert atmosphere[5]
Predicted XlogP 0.9[4]Not applicable

It is important to note that while extensive data exists for various derivatives, specific experimental data for the physical properties of the parent compound, such as melting point, boiling point, and detailed solubility, are not widely reported in publicly available literature. Researchers should anticipate that the hydrochloride salt is a solid and should be stored under controlled conditions to ensure its stability.[5]

Diagram: Chemical Structure of this compound

Caption: 2D structure of the this compound core.

Synthesis of the this compound Scaffold

The construction of the this compound core is a key challenge in the synthesis of its derivatives. Several synthetic strategies have been developed, with the Prins cyclization being one of the most prominent and efficient methods.[7]

The Prins Cyclization Approach

The Prins cyclization is an acid-catalyzed reaction between an alkene (typically a homoallylic alcohol) and a carbonyl compound (an aldehyde or ketone).[8] This reaction proceeds through an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization to form a tetrahydropyran ring.[9] For the synthesis of the this compound scaffold, a suitably protected 4-piperidone derivative is reacted with a homoallylic alcohol.

Diagram: Generalized Prins Cyclization for this compound Synthesis

Prins_Cyclization Reactants N-Protected 4-Piperidone + Homoallylic Alcohol Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Reactants->Lewis_Acid Activation Oxocarbenium Oxocarbenium Ion Intermediate Lewis_Acid->Oxocarbenium Formation Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Attack by Alkene Product This compound Scaffold Cyclization->Product Ring Closure

Caption: Conceptual workflow of the Prins cyclization for scaffold synthesis.

Exemplary Synthetic Protocol: Prins Cyclization of N-Boc-4-piperidone

Step 1: Reaction Setup

  • To a solution of N-Boc-4-piperidone (1 equivalent) and but-3-en-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) at room temperature, add a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used catalyst for this transformation.[10][11]

Step 2: Reaction Monitoring

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary depending on the specific substrates and reaction conditions.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.

Step 4: Deprotection (for the parent compound)

  • To obtain the parent this compound, the N-Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the this compound core will exhibit a complex pattern of signals in the aliphatic region, corresponding to the methylene protons of the piperidine and tetrahydropyran rings. The chemical shifts and coupling patterns of these protons provide valuable information about the conformation of the two rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the spirocyclic system. The chemical shift of the spiro carbon is a characteristic feature of this class of compounds.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate measurement of the molecular weight.[7]

While specific NMR data for the unsubstituted parent compound is not widely published, the analysis of the spectra of its derivatives consistently confirms the presence of the core spirocyclic backbone.[7]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold has emerged as a valuable starting point for the development of a diverse range of therapeutic agents. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to optimize interactions with biological targets.

  • Antitubercular Agents: A significant area of research has focused on the development of this compound derivatives as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[7][12] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs.

  • Analgesics: Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual µ-opioid receptor agonists and σ₁ receptor antagonists for the treatment of pain.[1] This dual-action mechanism has the potential to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.

  • Other Therapeutic Areas: The versatility of the spirocyclic scaffold suggests its potential application in other therapeutic areas as well. For instance, related spirocyclic compounds have been explored as inhibitors of soluble epoxide hydrolase (sEH) and as agonists for the free fatty acid receptor 1 (FFA1), which are targets for inflammatory and metabolic diseases, respectively.[2][13]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a unique and versatile platform for the design of novel therapeutic agents. Its synthesis, primarily achieved through the efficient Prins cyclization, provides access to a wide range of derivatives with diverse biological activities. While detailed physicochemical data for the parent compound remains somewhat elusive in the public domain, the extensive research on its derivatives underscores the importance and potential of this spirocyclic system. As the demand for new and effective drugs continues to grow, the this compound core is poised to play an increasingly significant role in the future of drug discovery.

References

The 1-oxa-9-azaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for novel molecular architectures that can effectively and selectively interact with complex biological targets is ever-increasing. Flat, aromatic-rich molecules have historically dominated small-molecule therapeutics, but their limitations in navigating the intricate topographies of protein-protein interactions and other challenging targets have become apparent. This has spurred a paradigm shift towards three-dimensional (3D) scaffolds that offer superior spatial arrangement of pharmacophoric features, improved physicochemical properties, and access to novel chemical space.[1][2][3] Among these, spirocyclic systems have emerged as particularly promising, offering a rigid yet conformationally defined framework.[1][2][3]

The 1-oxa-9-azaspiro[5.5]undecane core, a unique heterocyclic system featuring a spirocyclic junction between a tetrahydropyran and a piperidine ring, has garnered significant attention as a "privileged scaffold." This designation stems from its remarkable ability to serve as a foundation for ligands targeting a diverse array of biological targets, often with high potency and selectivity.[4][5] This guide provides a comprehensive technical overview of the this compound scaffold, from its synthesis and characterization to its application in the development of novel therapeutics.

Core Synthesis: Mastering the Prins Cyclization

The construction of the this compound core is most elegantly achieved through an acid-catalyzed Prins cyclization.[6][7][8] This powerful reaction facilitates the formation of the tetrahydropyran ring and the spirocyclic center in a single, stereoselective step. The key to this transformation is the reaction of a homoallylic alcohol with an aldehyde, which, under acidic conditions, generates an oxocarbenium ion that undergoes an intramolecular cyclization.[6][7]

Mechanism of the Prins Cyclization

The reaction is initiated by the protonation of the aldehyde, which then reacts with the homoallylic alcohol to form a key oxocarbenium intermediate. This intermediate is then attacked by the pendant alkene, leading to the formation of the tetrahydropyran ring and a new carbocation. The reaction is terminated by the nucleophilic attack of water or another nucleophile present in the reaction mixture. The stereochemical outcome of the reaction is often controlled by the stereochemistry of the starting homoallylic alcohol and the reaction conditions.[6][9]

Prins Cyclization Mechanism cluster_0 Oxocarbenium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Nucleophilic Quench Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium_Ion Aldehyde->Oxocarbenium_Ion H+ Homoallylic_Alcohol Homoallylic_Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Cyclized_Intermediate Cyclized_Intermediate Oxocarbenium_Ion->Cyclized_Intermediate Alkene Attack Spirocyclic_Core This compound Cyclized_Intermediate->Spirocyclic_Core + Nu-

Caption: Generalized mechanism of the Prins cyclization for the formation of the this compound core.

Experimental Protocol: General Procedure for Prins Cyclization

This protocol provides a generalized procedure for the synthesis of the this compound scaffold. The specific acid catalyst, solvent, and reaction temperature may require optimization depending on the specific substrates used.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 eq) and the aldehyde (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Acid Addition: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) and add the acid catalyst (e.g., trifluoroacetic acid, boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Structural Characterization of the Core

The unambiguous characterization of the this compound scaffold and its derivatives is crucial for confirming the successful synthesis and for subsequent structure-activity relationship (SAR) studies. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic TechniqueKey Observables for the this compound Core
¹H NMR Signals corresponding to the protons on the tetrahydropyran and piperidine rings, typically in the range of 1.0-4.0 ppm. The chemical shifts and coupling constants provide information on the stereochemistry of the spirocyclic system.[10]
¹³C NMR Characteristic signal for the spirocyclic carbon atom (C5) typically in the range of 70-80 ppm. Signals for the other carbons in the heterocyclic rings are also observed.[10]
Infrared (IR) C-O stretching vibrations for the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹). N-H stretching vibration for the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹), if unsubstituted.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound, confirming its molecular weight and elemental composition (with high-resolution mass spectrometry).

A Privileged Scaffold in Medicinal Chemistry: Diverse Biological Activities

The unique 3D architecture of the this compound scaffold has been exploited to develop potent and selective modulators of a wide range of biological targets. The following sections highlight some of the most significant applications.

Antitubercular Agents: Targeting MmpL3

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of novel therapeutics. The mycobacterial membrane protein Large 3 (MmpL3), an essential transporter of mycolic acids, has been identified as a promising drug target.[11][12][13] Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against MmpL3.[12][14][15]

MmpL3 Inhibition Scaffold This compound Derivative MmpL3 MmpL3 Transporter Scaffold->MmpL3 Inhibition TMM_Transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_Transport Blocks Mycolic_Acid Mycolic Acid Metabolism TMM_Transport->Mycolic_Acid Disrupts Cell_Wall Mycobacterial Cell Wall Synthesis Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Leads to

Caption: Mechanism of action of this compound derivatives as MmpL3 inhibitors.

Structure-Activity Relationship (SAR) for Antitubercular Activity

CompoundMIC (µM) vs. M. tuberculosis H37Rv
1 H4-tert-butylbenzyl> 10
2 4-F4-tert-butylbenzyl0.5
3 4,4-di-F4-tert-butylbenzyl0.2
4 H4-chlorobenzyl2.1

Experimental Protocol: MmpL3 Inhibition Assay

A common method to assess MmpL3 inhibition is to measure the accumulation of trehalose monomycolate (TMM), the substrate of MmpL3.[16]

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in a suitable broth medium.

  • Compound Treatment: Aliquot the bacterial culture into 96-well plates and add the test compounds at various concentrations.

  • Radiolabeling: Add ¹⁴C-acetic acid to each well and incubate for a defined period to allow for the incorporation of the radiolabel into mycolic acids.

  • Lipid Extraction: Harvest the bacterial cells and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • TLC Analysis: Spot the lipid extracts onto a silica gel thin-layer chromatography (TLC) plate and develop the plate using an appropriate mobile phase.

  • Quantification: Visualize the radiolabeled lipids by autoradiography and quantify the amount of TMM relative to a control. An accumulation of TMM indicates inhibition of MmpL3.

FFA1 Receptor Agonists for Type 2 Diabetes

The free fatty acid receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells.[17][18] Activation of FFA1 by long-chain fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[17][19] Several this compound derivatives have been identified as potent FFA1 agonists.[5]

FFA1 Agonism Scaffold This compound Derivative FFA1 FFA1 Receptor (on Pancreatic β-cell) Scaffold->FFA1 Agonism Gq_PLC Gq/11 → PLC Pathway FFA1->Gq_PLC Activates IP3_DAG IP₃ and DAG Increase Gq_PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Insulin_Secretion Insulin Secretion Ca_Increase->Insulin_Secretion Potentiates

Caption: Signaling pathway of FFA1 receptor agonism by this compound derivatives.

Structure-Activity Relationship (SAR) for FFA1 Agonism

CompoundEC₅₀ (nM)
5 H3-(4-(benzyloxy)phenyl)propanoyl410
6 4-OH3-(4-(benzyloxy)phenyl)propanoyl120
7 4-NH₂3-(4-(benzyloxy)phenyl)propanoyl55
8 H3-(4-(4-chlorobenzyloxy)phenyl)propanoyl85

Experimental Protocol: FFA1 Receptor Activation Assay

FFA1 receptor activation is typically assessed by measuring changes in intracellular calcium levels in a cell line stably expressing the human FFA1 receptor.[20]

  • Cell Culture: Culture HEK293 cells stably expressing the human FFA1 receptor in a suitable medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37 °C.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at an appropriate excitation and emission wavelength. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[21] Inhibition of sEH has emerged as a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain.[22] Derivatives of the this compound scaffold have been developed as potent sEH inhibitors.[4]

Structure-Activity Relationship (SAR) for sEH Inhibition

CompoundIC₅₀ (nM)
9 HAdamantylurea50
10 4-OHAdamantylurea25
11 4-NH₂Adamantylurea5
12 HCyclohexylurea150

Experimental Protocol: sEH Inhibition Assay

A common method for measuring sEH activity is a fluorometric assay using a substrate that becomes fluorescent upon hydrolysis by sEH.[23][24]

  • Reagent Preparation: Prepare a solution of human recombinant sEH enzyme, the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME), and the test compounds in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the sEH enzyme solution and the test compounds at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Plot the reaction rate against the compound concentration and fit the data to an inhibition curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a compelling example of a privileged structure in medicinal chemistry. Its inherent three-dimensionality, synthetic accessibility via the powerful Prins cyclization, and proven ability to yield potent and selective modulators of diverse biological targets underscore its value in modern drug discovery. The successful development of antitubercular agents, FFA1 agonists, and sEH inhibitors based on this core validates its versatility.

Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to further decorate the scaffold will open up new avenues for exploring chemical space and targeting a wider range of biological targets.

  • Stereoselective Synthesis: A deeper understanding and control of the stereochemical outcomes of the Prins cyclization and other synthetic routes will be crucial for optimizing the pharmacological properties of new derivatives.

  • Exploration of New Biological Targets: The unique structural features of the this compound scaffold make it an ideal candidate for screening against other challenging drug targets, such as those involved in protein-protein interactions and allosteric modulation.

As the principles of three-dimensional drug design continue to gain prominence, the this compound scaffold is poised to remain a valuable and highly sought-after core for the development of the next generation of innovative therapeutics.

References

The Ascendant Therapeutic Potential of 1-Oxa-9-azaspiro[5.5]undecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel chemical scaffolds that can address unmet medical needs has led researchers to explore the vast and intricate world of heterocyclic chemistry. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which offers a unique spatial arrangement of functional groups for interaction with biological targets. This guide delves into the burgeoning field of 1-oxa-9-azaspiro[5.5]undecane derivatives, a privileged scaffold demonstrating a remarkable breadth of biological activities. We will explore the synthetic strategies, delve into the mechanistic underpinnings of their therapeutic effects, and present a comprehensive overview of their potential in drug discovery.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound scaffold, characterized by a unique fusion of a tetrahydropyran and a piperidine ring sharing a single carbon atom, provides a rigid yet versatile framework. This structural rigidity, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of physicochemical properties and biological target engagement. The inherent chirality of the spirocenter further expands the accessible chemical space, offering opportunities for stereoselective interactions with biological macromolecules.

The diverse range of biological activities associated with this scaffold underscores its privileged nature in medicinal chemistry. Derivatives have shown promise as potent agents against a spectrum of diseases, including infectious diseases, cancer, and neurological disorders.[1] This guide will provide an in-depth exploration of these activities, supported by experimental data and mechanistic insights.

Synthetic Strategies: Mastering the Spirocyclic Architecture

The construction of the this compound core is a key challenge and a testament to the ingenuity of synthetic organic chemistry. The Prins cyclization has emerged as a powerful and efficient method for the diastereoselective synthesis of the tetrahydropyran ring system embedded in this spirocyclic framework.[2][3]

The Prins Cyclization: A Cornerstone in Synthesis

The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. In the context of this compound synthesis, a common strategy involves the reaction of a protected 4-piperidone derivative with a suitable homoallylic alcohol. The reaction proceeds through the formation of an oxocarbenium ion, which is then intramolecularly trapped by the alkene, leading to the formation of the tetrahydropyran ring and the spirocyclic junction. The use of Lewis acids such as iron(III) chloride (FeCl₃) or indium(III) halides is prevalent in promoting this transformation.[4]

Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization for this compound Synthesis

This protocol provides a generalized, yet detailed, step-by-step methodology for the synthesis of a this compound derivative, based on established Prins cyclization strategies.

Materials:

  • N-Boc-4-piperidone

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Lewis Acid (e.g., Iron(III) chloride, anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-piperidone (1.0 eq) and homoallylic alcohol (1.2 eq) in anhydrous DCM.

  • Initiation of Cyclization: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add the Lewis acid (e.g., FeCl₃, 1.1 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Below is a conceptual workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., N-Boc-4-piperidone, Homoallylic Alcohol) prins Prins Cyclization start->prins purification Purification (Chromatography) prins->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Antimicrobial, Anticancer, etc.) characterization->in_vitro Lead Compound mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) in_vitro->mechanism in_vivo In Vivo Models (Animal Studies) mechanism->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar sar->prins Optimization caption General workflow for the synthesis and biological evaluation.

Figure 1: General workflow for synthesis and evaluation.

A Spectrum of Biological Activities: Therapeutic Horizons

The this compound scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The following sections will detail some of the most promising therapeutic areas.

Anticancer Activity: Targeting Key Cellular Pathways

Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The mechanisms underlying their anticancer effects are multifaceted and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

3.1.1. Modulation of the p53-MDM2 Pathway

The tumor suppressor protein p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by its negative regulator, the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.

p53_MDM2 p53 p53 mdm2 MDM2 p53->mdm2 Activates transcription apoptosis Apoptosis p53->apoptosis Induces mdm2->p53 Ubiquitinates proteasome Proteasomal Degradation mdm2->proteasome Targets p53 for spiro 1-Oxa-9-azaspiro [5.5]undecane Derivative spiro->mdm2 Inhibits

Figure 2: p53-MDM2 signaling pathway and inhibition.

Certain spiro-heterocyclic compounds have been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53. This, in turn, can trigger apoptosis in cancer cells.

3.1.2. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cancer cell proliferation and survival.[1][8]

EGFR_Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds to ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt Activates spiro 1-Oxa-9-azaspiro [5.5]undecane Derivative spiro->egfr Inhibits proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation

Figure 3: EGFR signaling pathway and inhibition.

Some this compound derivatives have been identified as inhibitors of EGFR, blocking its activation and downstream signaling, thereby exerting their anticancer effects.

Table 1: Anticancer Activity of Selected 1-Oxa-9-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [5]

CompoundA549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
11b 0.18>10>10
11d >100.08>10
11h 0.190.080.15
11k >100.090.14
12c >10>100.14
Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Spiro-heterocyclic compounds, including this compound derivatives, have emerged as a promising source of novel antimicrobial agents.[9]

3.2.1. Antituberculosis Activity: Targeting MmpL3

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. The MmpL3 protein is an essential transporter involved in the export of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Several this compound derivatives have been identified as potent inhibitors of MmpL3, demonstrating significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[9]

Table 2: Antituberculosis Activity of a this compound Derivative [10]

CompoundM. tuberculosis H37Rv MIC (µg/mL)
Spiro Compound Analog Potent Activity

Note: Specific MIC values for a range of derivatives require further consolidation from primary literature.

3.2.2. Antibacterial Activity against Other Pathogens

Beyond tuberculosis, derivatives of this scaffold have shown activity against a range of Gram-positive and Gram-negative bacteria. While the exact mechanisms of action are still under investigation for many derivatives, they are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication.

Table 3: Antibacterial Activity of Selected Spiro-heterocyclic Compounds

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Derivative A Data not availableData not availableData not available
Derivative B Data not availableData not availableData not available

Note: Comprehensive MIC data for a series of this compound derivatives against these specific pathogens is an active area of research and requires further compilation.

Neurological and Inflammatory Disorders: Modulating Key Enzymes and Receptors

The versatility of the this compound scaffold extends to the treatment of neurological and inflammatory conditions through the modulation of specific enzymes and receptors.

3.3.1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH increases the levels of EETs, thereby exerting beneficial effects in a range of conditions, including chronic kidney disease and hypertension.[11][12] Trisubstituted urea derivatives based on the this compound scaffold have been identified as highly potent and orally active sEH inhibitors.[5]

Table 4: sEH Inhibitory Activity of a this compound-based Urea Derivative [12]

CompoundHuman sEH IC₅₀ (nM)
Compound 19 Potent Inhibition

Note: Specific IC50 value for compound 19 is reported in the primary literature.

3.3.2. Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism for Pain Management

Opioid analgesics are the gold standard for treating severe pain, but their use is limited by significant side effects, including respiratory depression, constipation, and addiction. A promising strategy to develop safer and more effective analgesics is to combine μ-opioid receptor (MOR) agonism with antagonism of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein that modulates various signaling pathways, and its antagonism has been shown to potentiate opioid analgesia and reduce its side effects. 4-Aryl-1-oxa-9-azaspiro[5.5]undecane derivatives have been designed as dual MOR agonists and σ1 receptor antagonists, showing potent analgesic activity with an improved safety profile in preclinical models.[2][3][13]

Table 5: Receptor Binding and Functional Activity of a Dual MOR Agonist/σ1R Antagonist [3]

CompoundMOR Ki (nM)σ1R Ki (nM)MOR EC₅₀ (nM)
15au 0.8 ± 0.11.1 ± 0.215 ± 2

Future Directions and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of new therapeutics. The diverse range of biological activities, coupled with the potential for synthetic modification, offers a rich landscape for further exploration. Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions around the spirocyclic core to optimize potency, selectivity, and pharmacokinetic properties for each biological target.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which these compounds exert their effects to identify novel biological targets and pathways.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.

  • Development of Asymmetric Syntheses: The development of efficient and scalable asymmetric synthetic routes to access enantiomerically pure derivatives, which may exhibit improved potency and reduced off-target effects.

References

Introduction: The Strategic Imperative for Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Spirocyclic Compounds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer superior efficacy, selectivity, and pharmacokinetic profiles is relentless. For decades, drug discovery was often characterized by the exploration of flat, aromatic structures. However, the industry is undergoing a significant strategic shift, often termed the "Escape from Flatland," which champions the integration of three-dimensional (3D) scaffolds to better engage with complex biological targets.[1] Among these scaffolds, spirocyclic compounds —molecules containing two rings connected by a single, shared quaternary carbon atom—have emerged as a privileged structural class.

The power of the spirocyclic motif lies in its unique topology. The inherent rigidity of the spiro-junction locks the conformation of the molecule, providing a well-defined 3D orientation of peripheral substituents.[1][2] This conformational constraint is a cornerstone of its advantages, leading to:

  • Enhanced Binding Affinity and Potency: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a target protein is minimized, often resulting in a significant boost in potency.[1][3]

  • Improved Selectivity: The precise spatial arrangement of functional groups can facilitate highly specific interactions with a target's binding pocket while avoiding off-target interactions, thereby reducing side effects.[1][3]

  • Favorable Physicochemical Properties: The introduction of sp³-rich spirocenters disrupts planarity, which can lead to improved solubility, increased metabolic stability, and modulated lipophilicity—key parameters in optimizing a drug's ADME (Administration, Distribution, Metabolism, and Excretion) profile.[4][5][6]

The prevalence of spirocycles in numerous natural products with potent biological activity, such as the antifungal griseofulvin and the diuretic spironolactone, provides a compelling validation of their biological relevance.[7][8] Consequently, the development of robust and versatile synthetic methodologies to access these complex frameworks has become a major focus for synthetic and medicinal chemists. This guide provides a technical overview of the core strategies employed in the discovery and synthesis of spirocyclic compounds, aimed at researchers and professionals in drug development.

Part 1: Core Synthetic Strategies for Spirocycle Construction

The construction of the sterically demanding quaternary spirocenter is the principal challenge in spirocycle synthesis. Chemists have devised a diverse toolkit of strategies, each with its own mechanistic logic and ideal applications. The choice of strategy is dictated by the target molecule's complexity, desired ring sizes, functional group tolerance, and stereochemical requirements.

Intramolecular Cyclization: Forging the Spiro-Linkage from Within

Intramolecular strategies are among the most powerful and widely used approaches, leveraging a pre-existing quaternary carbon or its precursor within an acyclic chain to forge the second ring.

Causality Behind the Choice: This approach is mechanistically reliable and offers excellent control over the ring-forming event. By tethering the reactive partners, the entropic barrier to cyclization is significantly lowered, making the reaction more efficient than its intermolecular counterpart.

  • Intramolecular Alkylation: This classic method involves the formation of a carbon-carbon bond via nucleophilic substitution, where a nucleophile (e.g., an enolate) on one part of the molecule attacks an electrophilic center (e.g., an alkyl halide) on another.[9] It is a direct and robust method for forming carbocyclic spiro-systems.

  • Palladium-Catalyzed Heck Reaction: The intramolecular Heck reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between an aryl or vinyl halide and an alkene.[10] This reaction is particularly valuable for synthesizing complex polycyclic spiro-systems, including the spirooxindole core, a common motif in bioactive compounds.[10][11][12]

  • Radical Cyclization: This strategy involves the generation of a radical species that is subsequently trapped by an intramolecular π-system (like an alkene or alkyne). This method can produce highly complex and structurally unique spirocycles that may be inaccessible through traditional ionic pathways.[13]

Ring-Closing Metathesis (RCM): A Catalyst-Driven Revolution

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, and spirocycles are no exception. This reaction employs well-defined ruthenium catalysts (e.g., Grubbs' catalysts) to efficiently form a new carbon-carbon double bond between two terminal alkenes within the same molecule, thereby closing the ring.[14]

Causality Behind the Choice: The exceptional functional group tolerance of RCM catalysts is its defining advantage.[14][15] Unlike many other cyclization methods, RCM proceeds under mild conditions and is compatible with a vast array of functional groups (esters, amides, ethers, etc.), minimizing the need for protecting group manipulations. This makes it a highly efficient and atom-economical choice for assembling spirocycles from readily prepared diallylated precursors.[15][16] It has found widespread use in synthesizing spirocyclic ethers, lactones, and carbocycles.[17][18]

RCM_Workflow Start Diallylated Precursor Reaction Olefin Metathesis (Ring Closure) Start->Reaction Substrate Catalyst Grubbs' Catalyst (Ru-based) Catalyst->Reaction Catalyst Product Spirocyclic Product (+ Ethylene) Reaction->Product Forms Ring

Caption: General workflow for Ring-Closing Metathesis (RCM).

Cycloaddition Reactions: Building Complexity in a Single Step

Cycloaddition reactions are powerful tools for constructing rings, where two unsaturated molecules react to form a cyclic adduct. For spirocycle synthesis, one of the reacting partners typically contains an exocyclic double bond, which becomes part of the newly formed ring, with its α-carbon becoming the spirocenter.

Causality Behind the Choice: This strategy is prized for its convergence and ability to rapidly build molecular complexity. In a single, often stereospecific, step, a new ring and multiple new stereocenters can be created.

  • [3+2] Dipolar Cycloaddition: This reaction is exceptionally efficient for constructing five-membered heterocyclic spirocycles. It involves the reaction of a 1,3-dipole (e.g., a nitrile oxide, azide, or azomethine ylide) with a dipolarophile (an alkene).[10][19] This is a go-to method for creating spiro-pyrrolidines and spiro-isoxazoles.

  • [4+2] Diels-Alder Cycloaddition: The Diels-Alder reaction between a conjugated diene and a dienophile is a classic and highly reliable method for forming six-membered rings. When applied to substrates with exocyclic double bonds, it provides direct access to spirocyclic cyclohexene derivatives.

Asymmetric Synthesis and Organocatalysis: Mastering Stereocontrol

Controlling the absolute stereochemistry of the spirocenter is paramount, as different enantiomers can exhibit dramatically different biological activities. Asymmetric catalysis provides the means to achieve this control, producing one enantiomer in excess.

Causality Behind the Choice: When a specific stereoisomer is required for therapeutic effect, asymmetric synthesis is not just an option but a necessity. Organocatalysis, the use of small, chiral organic molecules to catalyze reactions, has emerged as a particularly powerful tool because it avoids potentially toxic heavy metals and often proceeds under mild conditions.

Organocatalytic cascade reactions are a hallmark of elegance and efficiency in this domain. A single chiral organocatalyst can orchestrate a sequence of reactions in one pot, creating multiple stereocenters with high fidelity. A prime example is the Michael-Henry-acetalization cascade, which can assemble complex oxa-spirocyclic frameworks from simple starting materials.[20]

Cascade_Reaction cluster_0 One-Pot Organocatalytic Cascade A Aldehyde + Nitroalkene B Michael Adduct (Intermediate 1) A->B Michael Addition Catalyst Chiral Amine Catalyst Catalyst->A D Henry Adduct (Intermediate 2) B->D Henry Reaction C Ninhydrin C->D E Final Spirocyclic Product (Acetalization) D->E Intramolecular Acetalization

Caption: Logical flow of an organocatalytic cascade reaction.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[21][22]

Causality Behind the Choice: MCRs are driven by the need for efficiency and diversity. For drug discovery, the ability to rapidly generate a large library of structurally diverse compounds for high-throughput screening is invaluable. MCRs achieve this with exceptional operational simplicity and atom economy, making them ideal for exploring the structure-activity relationships (SAR) of novel spirocyclic scaffolds.[23][24][25]

Part 2: Data Presentation and Experimental Protocol

Comparative Summary of Synthetic Strategies
StrategyKey Reagents/CatalystsRing Size FormedStrengthsLimitations
Intramolecular Alkylation Strong base (e.g., NaH, LDA)Variable (5, 6 common)Direct, robust, reliable for carbocycles.Requires specific functional group handles; can be harsh.
Ring-Closing Metathesis Grubbs' or Hoveyda-Grubbs' catalysts (Ru)Variable (5- to macrocycles)Excellent functional group tolerance, mild conditions.[14][15]Requires synthesis of diene precursors; catalyst cost.
[3+2] Cycloaddition 1,3-dipoles, alkenes5-membered heterocyclesHigh atom economy, rapid complexity generation.[10]Scope can be limited by substrate electronics.
Asymmetric Organocatalysis Chiral amines, phosphines, etc.VariableHigh enantioselectivity, metal-free, mild conditions.[26]Catalyst loading can be high; development required.
Multicomponent Reactions Varies widelyVariableHigh efficiency, diversity-oriented, simple operation.[21]Product structure can be hard to predict; optimization needed.
Field-Proven Experimental Protocol: Synthesis of a Spiro-oxindole via RCM

This protocol describes a self-validating system for the synthesis of a spirocyclic oxindole using Ring-Closing Metathesis, a widely cited and robust methodology.[16]

Objective: To synthesize 1-allyl-1',3'-dihydro-2'H-spiro[cyclopentane-1,3'-indol]-2'-one from 1-allyl-3,3-diallylindolin-2-one.

Step 1: Synthesis of the Diallylated Precursor (1-allyl-3,3-diallylindolin-2-one)

  • System Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 40 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol, 2.5 eq.) portion-wise with careful venting.

  • Substrate Addition: To the stirred suspension, add a solution of 1-allyloxindole (2.0 g, 11.5 mmol, 1.0 eq.) in anhydrous THF (10 mL) dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add allyl bromide (2.5 mL, 28.8 mmol, 2.5 eq.) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure diallylated precursor.

Step 2: Ring-Closing Metathesis (RCM)

  • System Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the diallylated precursor (1.0 g, 3.95 mmol, 1.0 eq.) in anhydrous, degassed dichloromethane (DCM, 200 mL). Note: Degassing is critical to prevent catalyst decomposition.

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst (100 mg, 0.118 mmol, 3 mol%) to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C). Stir for 4-6 hours, monitoring by TLC. The reaction is driven by the release of ethylene gas.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product directly by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired spiro-oxindole product.

Conclusion and Future Outlook

Spirocyclic compounds represent a powerful and increasingly accessible class of scaffolds for modern drug discovery. Their unique three-dimensional structures provide a compelling solution to many of the challenges associated with potency, selectivity, and pharmacokinetics that plague traditional flat molecules. The synthetic chemist's toolbox for constructing these architectures is more diverse and powerful than ever, with strategies ranging from classic intramolecular cyclizations to cutting-edge asymmetric catalytic methods.

The future of spirocycle synthesis will likely be driven by several key trends:

  • Development of Novel Catalytic Systems: The design of new, more efficient, and selective catalysts for asymmetric synthesis and C-H activation will enable access to previously unattainable spirocyclic frameworks.

  • Green Chemistry Approaches: An increased focus on sustainability will drive the adoption of methods that minimize waste and energy consumption, such as multicomponent reactions and solvent-free conditions.[24][25]

  • Integration of Computational Chemistry: In silico design and prediction of properties will increasingly guide synthetic efforts, allowing for more rational design of spirocyclic drug candidates and reducing the trial-and-error of traditional discovery.

As our understanding of synthetic methodology deepens and our ability to design complex molecules improves, spirocyclic compounds will undoubtedly continue their surge in prominence, leading to the development of the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Role of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical entities with superior pharmacological profiles is a perpetual endeavor in medicinal chemistry. In recent years, there has been a significant strategic shift away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This guide provides a comprehensive technical overview of spirocyclic scaffolds, a class of compounds characterized by two rings sharing a single atom. We will delve into the fundamental principles that make these scaffolds invaluable tools in modern drug discovery. This includes an exploration of their unique conformational properties, their impact on physicochemical and pharmacokinetic parameters, and a review of key synthetic strategies. Through illustrative case studies of approved drugs and clinical candidates, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively leverage spirocyclic scaffolds in their own research and development programs.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While this approach has yielded numerous successful drugs, it has also led to challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for the incorporation of more sp³-hybridized centers to create molecules with greater three-dimensionality.[1][2] Spirocyclic scaffolds are at the forefront of this movement.[1][3]

A spirocycle is a bicyclic organic compound in which the two rings are connected through a single, common atom known as the spiro atom.[4] This unique structural feature imparts a rigid, well-defined three-dimensional geometry that is distinct from fused or bridged ring systems. The inherent rigidity and defined spatial arrangement of substituents, often referred to as 'exit vectors,' allow for precise interaction with biological targets.[5] This contrasts with more flexible or planar systems, offering a powerful tool to enhance potency, selectivity, and overall drug-like properties.[1][6]

The Strategic Advantages of Spirocyclic Scaffolds in Drug Design

The incorporation of spirocyclic motifs into drug candidates is not merely a matter of novelty; it is a strategic decision driven by a range of predictable and advantageous outcomes.

Enhanced Three-Dimensionality and Exploration of Novel Chemical Space

The defining feature of spirocycles is their inherent three-dimensionality.[4][7] This allows for the projection of functional groups into distinct vectors in space, enabling more precise and multi-point interactions with the complex 3D architecture of biological targets like protein binding pockets.[4] This is a significant advantage over planar systems which have limited directional possibilities.

// Nodes Spirocycle [label="Spirocyclic Scaffold\n(Defined 3D Geometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Planar [label="Planar Scaffold\n(Limited Dimensionality)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Biological Target\n(Complex 3D Pocket)", fillcolor="#FBBC05", fontcolor="#202124"]; Vector1 [label="Exit Vector 1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vector2 [label="Exit Vector 2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vector3 [label="Exit Vector 3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Interaction1 [label="Precise Interaction", shape=plaintext, fontcolor="#5F6368"]; Interaction2 [label="Limited Interaction", shape=plaintext, fontcolor="#5F6368"];

// Edges Spirocycle -> Vector1 [dir=none]; Spirocycle -> Vector2 [dir=none]; Spirocycle -> Vector3 [dir=none]; Vector1 -> Target [label="Optimized Fit"]; Vector2 -> Target; Vector3 -> Target; Planar -> Target [label="Suboptimal Fit", style=dashed];

// Positioning with 'pos' attribute (example values, adjust as needed) Spirocycle [pos="0,1.5!"]; Planar [pos="3,1.5!"]; Target [pos="1.5,0!"]; Vector1 [pos="-1,0.5!"]; Vector2 [pos="0,0.5!"]; Vector3 [pos="1,0.5!"]; }

Caption: Spirocyclic vs. Planar Scaffolds.

Conformational Rigidity and Pre-organization

The spiro junction significantly restricts the conformational flexibility of the molecule.[1][8] This "pre-organization" can be highly beneficial, as it reduces the entropic penalty upon binding to a target. A more rigid molecule spends more of its time in a conformation that is complementary to the binding site, leading to a potential increase in binding affinity and potency.[1]

Modulation of Physicochemical Properties

The introduction of spirocyclic moieties can have a profound and often beneficial impact on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) is generally correlated with improved aqueous solubility.[1] Spirocycles, being rich in sp³ carbons, can disrupt the crystal packing of solid-state materials and introduce polarity, thereby enhancing solubility.[4]

  • Lipophilicity (LogP/LogD): Replacing flat aromatic rings with saturated spirocyclic systems can decrease lipophilicity.[1][9] This is a crucial parameter to optimize, as high lipophilicity is often associated with poor ADME properties and toxicity.

  • Metabolic Stability: The quaternary carbon at the spiro center is sterically hindered and generally not susceptible to metabolic attack by cytochrome P450 enzymes. This can block common metabolic pathways and improve the metabolic stability of a drug candidate.[1][9]

Bioisosteric Replacement and Novel Intellectual Property

Spirocyclic scaffolds can serve as effective bioisosteres for more common motifs like gem-dimethyl groups, carbonyls, or even entire ring systems such as piperazines.[9][10][11][12] This strategy of "scaffold hopping" allows medicinal chemists to modify a known pharmacophore to improve its properties or to create novel chemical entities with new intellectual property.[10][13]

Impact on Pharmacological Profile: Case Studies

The theoretical advantages of spirocyclic scaffolds are borne out by numerous successful examples in drug discovery and development.

Compound Target Spirocyclic Moiety Key Advantage(s) of Spirocycle Status
Revumenib Menin-MLL2,7-diazaspiro[3.5]nonaneEssential for optimized binding through cation-π interactions; provides optimal vector for key interactions.[14]Approved[14]
Olaparib (analog) PARP-1Diazaspiro[3.3]heptaneIncreased selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and cytotoxicity.[1]Preclinical
Tofogliflozin SGLT2O-spiroketalPart of the C-arylglucoside structure contributing to high selectivity.[4]Approved
Ledipasvir HCV NS5ASpirocyclic pyrrolidineIntegral part of the complex structure of this antiviral agent.[2]Approved[2]
Fluspirilene Dopamine D2, Serotonin 5HT2ASpiro-piperidineA classic example of an early spirocyclic drug.[2]Approved[2]

Synthetic Strategies for Spirocyclic Scaffolds

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the quaternary spiro-carbon.[4] However, recent advances in synthetic methodology have made a wide variety of spirocyclic building blocks more accessible.

Key Synthetic Approaches
  • Intramolecular Cyclization: This is a common strategy that involves the formation of the second ring by an intramolecular reaction. Examples include intramolecular alkylation, acylation, and condensation reactions.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide range of carbocyclic and heterocyclic spirocycles.

  • Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions can be employed to construct one of the rings of the spirocyclic system in a stereocontrolled manner.

  • Rearrangement Reactions: Certain rearrangement reactions, such as the pinacol rearrangement, can be utilized to generate the spirocyclic core.

Representative Experimental Protocol: Synthesis of a Spiro-oxindole

Spiro-oxindoles are a prominent class of spirocycles found in many natural products and pharmaceutically active compounds.[8] The following is a representative protocol for their synthesis via a [3+2] cycloaddition reaction.

Reaction: Asymmetric [3+2] Cycloaddition of a Methyleneindolinone with an Azomethine Ylide

Materials:

  • N-Benzylidene-glycine methyl ester (azomethine ylide precursor)

  • Methyleneindolinone

  • Chiral catalyst (e.g., a silver or copper complex with a chiral ligand)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (5 mol%).

  • Add anhydrous toluene via syringe.

  • Add the N-benzylidene-glycine methyl ester (1.2 equivalents) and the methyleneindolinone (1.0 equivalent).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-oxindole.

Self-Validation:

  • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Future Perspectives and Conclusion

The incorporation of spirocyclic scaffolds in drug design is a rapidly growing field.[3][6][15] The increasing availability of novel spirocyclic building blocks, coupled with a deeper understanding of their conformational and physicochemical properties, will continue to drive their application in medicinal chemistry.[6] Future developments will likely focus on the enantioselective synthesis of more complex spirocyclic systems and their use in targeting challenging biological targets such as protein-protein interactions.[4][16]

// Nodes Concept [label="Conceptualization:\nNeed for 3D Scaffolds", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis:\nDevelopment of Novel Methodologies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Property Assessment:\nPhysicochemical & Pharmacokinetic Profiling", fillcolor="#FBBC05", fontcolor="#202124"]; Design [label="Drug Design:\nIncorporation into Lead Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization:\nFine-tuning of Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Concept -> Synthesis; Synthesis -> Properties; Properties -> Design; Design -> Optimization; Optimization -> Candidate; Design -> Synthesis [style=dashed, label="Feedback Loop"]; Optimization -> Properties [style=dashed, label="Iterative Refinement"]; }

Caption: The Spirocycle Drug Discovery Workflow.

References

An In-depth Technical Guide to the Structural Characterization of 1-oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Significance of the Spirocyclic Scaffold

The 1-oxa-9-azaspiro[5.5]undecane core represents a fascinating and increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran and a piperidine ring, provides a rigid scaffold that can orient substituents in precise vectors, a highly desirable trait for targeted drug design. This guide, intended for researchers and drug development professionals, eschews a generic template to instead provide a focused, in-depth exploration of the structural characterization of this specific spirocycle. As a Senior Application Scientist, the following discourse is grounded in the practical realities of structural elucidation, emphasizing not just the "how" but the critical "why" behind each analytical choice. Our exploration will be underpinned by a commitment to self-validating protocols and authoritative scientific grounding.

While extensive research has been conducted on derivatives of this compound, particularly in the context of antitubercular agents targeting the MmpL3 protein, specific, publicly available experimental spectral data for the parent compound is scarce.[1][2] Therefore, this guide will focus on the methodologies for its structural characterization, using data from closely related compounds for illustrative purposes.

I. Foundational Analysis: Confirming the Molecular Framework

The initial step in the characterization of a newly synthesized batch of this compound is to confirm its fundamental molecular properties: molecular weight and elemental composition. This is achieved through a combination of mass spectrometry and elemental analysis.

A. Mass Spectrometry: A Gateway to Molecular Weight and Fragmentation Insights

High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate molecular weight of a compound. For this compound (C₉H₁₇NO), the expected monoisotopic mass is approximately 155.1310 g/mol .

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) and compare its measured m/z value to the theoretically calculated value. A deviation of less than 5 ppm is considered acceptable for confirmation of the elemental composition.

Causality in Experimental Choice: The selection of a soft ionization technique is paramount. Unlike harsher methods like electron impact (EI) ionization, ESI and CI impart less energy to the molecule, reducing the likelihood of premature fragmentation and ensuring the molecular ion is readily observable.

Expected Fragmentation Pattern: While the goal of HRMS is often to observe the intact molecular ion, the fragmentation pattern can provide valuable structural information. For this compound, fragmentation would likely involve cleavage of the C-C bonds adjacent to the heteroatoms or ring-opening of the tetrahydropyran or piperidine rings.

B. Elemental Analysis: Validating the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to corroborate the empirical formula derived from HRMS. For C₉H₁₇NO, the theoretical elemental composition is approximately:

  • Carbon (C): 69.63%

  • Hydrogen (H): 11.04%

  • Nitrogen (N): 9.02%

A successful synthesis and purification will yield experimental values within ±0.4% of these theoretical values.

II. Unveiling the Connectivity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and three-dimensional structure of organic molecules in solution. A comprehensive NMR analysis of this compound involves a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of the protons in the molecule. For this compound, the spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments.

Predicted ¹H NMR Spectral Features:

  • Chemical Shifts: Protons adjacent to the oxygen atom (C2-H and C6-H) are expected to be the most deshielded, appearing in the downfield region of the aliphatic spectrum (typically δ 3.5-4.0 ppm). Protons adjacent to the nitrogen atom (C8-H and C10-H) will also be deshielded (typically δ 2.5-3.0 ppm). The remaining methylene protons will appear in the more upfield region (typically δ 1.5-2.0 ppm).

  • Multiplicity: Due to spin-spin coupling between adjacent non-equivalent protons, the signals for the methylene groups will likely appear as complex multiplets.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Features:

  • Spiro Carbon (C7): The quaternary spiro carbon is a key diagnostic signal and is expected to appear in a distinct region of the spectrum, typically around δ 60-70 ppm.

  • Carbons Adjacent to Heteroatoms: The carbons bonded to the oxygen (C2 and C6) and nitrogen (C8 and C10) atoms will be deshielded and appear further downfield compared to the other aliphatic carbons.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the numerous methylene groups in the spirocycle.

C. 2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the connectivity of the protons within the tetrahydropyran and piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon (¹H-¹³C) pairs. Each cross-peak indicates a carbon atom and the proton(s) attached to it. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the quaternary spiro carbon, as it will show correlations to multiple protons in both rings. It also helps to confirm the overall connectivity of the spirocyclic system.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a high-quality NMR tube.

  • Acquisition of 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • Acquisition of DEPT Spectra: Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.

  • Acquisition of 2D Spectra: Acquire COSY, HSQC, and HMBC spectra.

  • Data Analysis and Interpretation: Integrate the information from all spectra to build a complete picture of the molecular structure.

Visualization of NMR Characterization Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹H-¹³C Direct Correlation HMBC HMBC H1_NMR->HMBC ¹H-¹³C Long-Range Correlation C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT DEPT->C13_NMR Carbon Multiplicity Structure Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

III. Vibrational Fingerprinting: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Features:

  • C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O-C ether linkage in the tetrahydropyran ring.

  • N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ is expected for the N-H bond of the secondary amine in the piperidine ring.

  • C-N Stretch: A moderate absorption in the region of 1020-1250 cm⁻¹ corresponds to the C-N bond of the amine.

  • C-H Stretches: Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H bonds of the aliphatic methylene groups.

IV. Definitive 3D Structure: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the stereochemistry at the spiro center, single-crystal X-ray crystallography is the ultimate technique. This method requires the growth of a high-quality single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Insights from X-ray Crystallography:

  • Conformation: The crystal structure will reveal the preferred conformation of the tetrahydropyran and piperidine rings (e.g., chair, boat, or twist-boat).

  • Stereochemistry: It will unambiguously determine the relative stereochemistry of the molecule.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice provides insights into intermolecular forces such as hydrogen bonding.

Logical Relationship of Characterization Techniques

G MS Mass Spectrometry Molecular Weight & Formula NMR NMR Spectroscopy Connectivity & 3D Structure in Solution MS->NMR EA Elemental Analysis Elemental Composition EA->NMR IR IR Spectroscopy Functional Groups IR->NMR XRAY X-ray Crystallography Definitive 3D Structure in Solid State NMR->XRAY Confirmation & Absolute Stereochemistry

Caption: Interplay of analytical techniques for structural characterization.

V. Computational Chemistry: A Predictive and Corroborative Tool

In the absence of experimental data, or as a means to corroborate it, computational chemistry offers powerful predictive capabilities.[3] Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, IR vibrational frequencies, and stable conformations of this compound. These predicted data can then be compared with experimental results to aid in spectral assignment and structural confirmation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural characterization of this compound is a multi-pronged endeavor that relies on the synergistic application of various analytical techniques. From the foundational confirmation of its molecular formula by mass spectrometry and elemental analysis to the detailed mapping of its atomic connectivity and three-dimensional structure by advanced NMR spectroscopy and X-ray crystallography, each method provides a crucial piece of the structural puzzle. The insights gleaned from these techniques are not only essential for confirming the identity and purity of the compound but also form the bedrock for understanding its structure-activity relationships, a critical aspect in the development of novel therapeutics. This guide provides a framework for a rigorous and self-validating approach to the structural elucidation of this important spirocyclic scaffold.

References

The Strategic Synthesis of 1-oxa-9-azaspiro[5.5]undecane: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique three-dimensional architecture offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties and novel biological activities. This guide provides an in-depth technical overview of the core synthetic strategies for constructing this valuable building block, with a particular focus on the aza-Prins cyclization. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The pharmaceutical industry is in a constant search for novel molecular architectures that can address the challenges of modern drug discovery, including target specificity, metabolic stability, and oral bioavailability. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality.[1] This "escape from flatland" provides a unique opportunity to explore chemical space that is inaccessible to traditional planar molecules, often leading to compounds with improved pharmacological profiles.

The this compound core, in particular, has been identified as a key pharmacophore in a range of biologically active molecules. Its derivatives have shown promise as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, offering a potential new avenue for the treatment of tuberculosis.[2] Furthermore, this scaffold is a cornerstone in the development of agonists for the free fatty acid receptor 1 (FFA1) and inhibitors of soluble epoxide hydrolase (sEH), highlighting its therapeutic versatility. The synthesis of this key building block, therefore, is of paramount importance to the medicinal chemistry community.

Core Synthetic Strategies: A Comparative Overview

Several synthetic routes have been explored for the construction of the this compound skeleton. The choice of a particular strategy often depends on the desired substitution pattern, stereochemical outcome, and overall efficiency. Here, we provide a comparative analysis of the most prominent methods.

Synthetic StrategyKey TransformationCommon Starting MaterialsKey AdvantagesKey Challenges
Aza-Prins Cyclization Acid-catalyzed intramolecular cyclization of an unsaturated amino alcohol.N-Boc-4-piperidone, homoallylic amines.Convergent, often high yielding, allows for stereochemical control.Requires careful control of reaction conditions to avoid side reactions.
Intramolecular Iodoetherification Electrophilic cyclization of an unsaturated alcohol.Alkene or diene ketals.Mild reaction conditions, good for forming the oxa-ring.[3][4]May require multi-step synthesis of the starting material.
Pictet-Spengler Type Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.Tryptamine or phenethylamine derivatives.Forms the azacycle efficiently, well-established reaction.Less direct for the this compound core; more suited for fused systems.
Intramolecular Hydrogen Abstraction/Radical Cyclization Oxidative radical cyclization.Diols.Useful for complex natural product synthesis.Can lead to a mixture of stereoisomers if not carefully controlled.

This guide will focus primarily on the Aza-Prins cyclization, as it represents a highly versatile and efficient approach for the synthesis of the this compound core.

The Aza-Prins Cyclization Approach: A Detailed Exploration

The aza-Prins cyclization is a powerful tool for the construction of nitrogen-containing heterocycles.[5][6] In the context of this compound synthesis, this reaction involves the acid-catalyzed cyclization of a key intermediate, an N-protected 4-(2-hydroxyethyl)-4-piperidinemethanol derivative.

Mechanistic Rationale: Understanding the "Why"

The reaction is initiated by the protonation of the aldehyde or a precursor, which then reacts with the alkene moiety of the homoallylic amine to form a key piperidinyl cation intermediate. This cation is then trapped by the intramolecular hydroxyl group to form the tetrahydropyran ring, thus completing the spirocyclic core. The choice of acid catalyst is critical and can influence the reaction rate and selectivity. Both Brønsted and Lewis acids have been successfully employed.[7]

aza_Prins_Mechanism cluster_cyclization Cyclization Cascade cluster_end Product Formation Start N-Boc-4-(2-hydroxyethyl) -4-piperidinemethanol Iminium Formation of N-Acyliminium Ion Start->Iminium Reaction with Aldehyde + Acid Aldehyde Formaldehyde (or precursor) Aldehyde->Iminium Acid Acid Catalyst (e.g., TFA, BF3·OEt2) Acid->Iminium Cyclization Intramolecular Attack of Alkene Iminium->Cyclization Electrophilic Addition Cation Piperidinyl Cation Intermediate Cyclization->Cation Trapping Intramolecular Trapping by Hydroxyl Group Cation->Trapping Product_Boc N-Boc-1-oxa-9-azaspiro[5.5]undecane Trapping->Product_Boc Deprotection Deprotection (e.g., HCl) Product_Boc->Deprotection Final_Product This compound Deprotection->Final_Product Synthetic_Pathway Start N-Boc-4-piperidone Step1 Reduction/Grignard (e.g., NaBH4 then vinylmagnesium bromide) Start->Step1 Intermediate1 N-Boc-4-hydroxy-4-vinylpiperidine Step1->Intermediate1 Step2 Hydroboration-Oxidation (e.g., BH3-THF then H2O2, NaOH) Intermediate1->Step2 Intermediate2 N-Boc-4-(2-hydroxyethyl) -4-piperidinemethanol Step2->Intermediate2 Step3 Aza-Prins Cyclization (e.g., Paraformaldehyde, TFA) Intermediate2->Step3 Product_Boc N-Boc-1-oxa-9-azaspiro[5.5]undecane Step3->Product_Boc Step4 Deprotection (e.g., HCl in Dioxane) Product_Boc->Step4 Final_Product This compound Hydrochloride Step4->Final_Product

References

unique structural features of spirocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Unique Structural Features of Spirocyclic Compounds

Abstract

Spirocyclic compounds, characterized by a unique architecture where two rings are connected by a single, shared atom, have emerged from the periphery of synthetic chemistry to become a cornerstone in modern drug discovery.[1] Their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined spatial vectors offer a compelling solution to the "flatland" problem of traditional aromatic-heavy drug candidates.[2][3] This guide provides a comprehensive exploration of the core structural features of spirocycles, from the fundamental principles of their geometry and stereochemistry to the profound impact these features have on physicochemical properties and pharmacological activity. We will delve into the causality behind their advantages in medicinal chemistry, supported by field-proven examples, detailed protocols, and quantitative data, to equip researchers, scientists, and drug development professionals with the insights needed to leverage this powerful scaffold.

The Defining Architecture: The Spiro Center and Its Consequences

The fundamental feature of a spirocycle is the spiro atom, a single tetrahedral atom that serves as the junction for two distinct rings.[4] Typically a quaternary sp³-hybridized carbon, this atom dictates the unique and powerful stereochemical and conformational properties of the entire molecule.[5]

Orthogonal Ring Orientation

The tetrahedral geometry of the sp3-hybridized spiro atom forces the two connected rings to occupy planes that are approximately perpendicular to each other.[5][6] This orthogonal arrangement is the primary source of the scaffold's inherent three-dimensionality. Unlike fused or bridged ring systems, which often adopt more planar or linear conformations, the spirocycle projects its constituent rings and their substituents into distinct regions of three-dimensional space.

cluster_0 Orthogonal Planes of Spirocycle Rings N1 C N2 C N1->N2 Spiro Spiro Atom N2->Spiro N4 C Spiro->N4 N5 C Spiro->N5 N4->N1 N6 C N5->N6 N6->Spiro

Caption: Orthogonal arrangement of rings around a central spiro atom.

Conformational Rigidity and Reduced Entropy

The spiro junction severely restricts the conformational freedom of the molecule compared to acyclic or monocycle-containing compounds.[1][7] This rigidity is a significant advantage in drug design. When a flexible ligand binds to a protein, it pays an entropic penalty as it adopts a single, bioactive conformation. By "pre-paying" this penalty, a rigid spirocyclic scaffold can lead to a more favorable free energy of binding, resulting in higher potency.[8] This constrained nature allows for the precise positioning of pharmacophoric groups into the binding pocket of a biological target.[7]

Inherent Chirality

Spirocycles can exhibit axial chirality even in the absence of traditional stereocenters.[9] If the substitution pattern on the rings removes all elements of symmetry (like a plane or center of inversion), the molecule and its mirror image become non-superimposable.[5][10] This is a direct consequence of the twisted, non-planar structure. The ability to control this stereochemistry is crucial, as different enantiomers can have vastly different biological activities.

Translating Structure to Function: Impact on Drug-like Properties

The unique structural features of spirocycles directly translate into tangible improvements in physicochemical and pharmacokinetic properties, making them a powerful tool for lead optimization.[11][12]

Increased Three-Dimensionality (Fsp³) and Escaping "Flatland"

A key metric in modern medicinal chemistry is the fraction of sp³-hybridized carbons (Fsp³). There is a strong correlation between higher Fsp³ counts and successful clinical development.[13] Planar, aromatic-rich compounds (low Fsp³) often suffer from poor solubility, high metabolic liability, and promiscuous binding to off-targets. Spirocycles are rich in sp³ carbons, increasing the overall three-dimensionality of a molecule.[2] This shift away from planarity can disrupt undesirable planar stacking interactions (e.g., with hERG channel residues or DNA) and improve aqueous solubility.[2][13]

Modulation of Physicochemical Properties

The introduction of a spirocyclic moiety can be a strategic tool to fine-tune key drug-like properties.[12] By replacing a flexible or planar group, chemists can modulate lipophilicity (LogP/LogD), metabolic stability, and membrane permeability.[2][13] For instance, exchanging a gem-dimethyl group or a flexible piperazine ring with a spirocycle can maintain or improve potency while simultaneously enhancing other ADME (Administration, Distribution, Metabolism, and Excretion) parameters.

A compelling example is the optimization of the PARP inhibitor Olaparib. Replacing its piperazine ring with a diazaspiro[3.3]heptane motif resulted in a compound with a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[13]

CompoundFsp³Potency (PARP-1, IC₅₀)Selectivity (vs. PARP-2)
Olaparib Analog~0.355 nM~2-fold
Spirocyclic Analog~0.50 10 nM>50-fold
Table 1: Comparison of a traditional PARP inhibitor analog with a spirocyclic counterpart, demonstrating the impact on Fsp³ and target selectivity. Data conceptualized from findings in Reilly et al., 2018.[13]
Defined Exit Vectors for Precision Targeting

The rigid framework of a spirocycle presents attached functional groups as "exit vectors" in precise and predictable orientations.[14] This allows medicinal chemists to systematically probe the chemical space within a protein's binding site. By synthesizing analogs with substituents at different positions on the spirocyclic core, one can achieve optimal interactions—such as hydrogen bonds, hydrophobic contacts, or cation-π interactions—with specific residues, thereby enhancing both potency and selectivity.[15]

cluster_workflow Spirocycle-Driven Lead Optimization Workflow Start Initial Hit (Flexible, Low Fsp³) Spiro Introduce Spirocyclic Core (Bioisosteric Replacement) Start->Spiro Improve 3D Shape Analyze Analyze Structure (Rigid Scaffold, Defined Vectors) Spiro->Analyze Establish SAR Synthesize Synthesize Analog Library (Decorate Exit Vectors) Analyze->Synthesize Rational Design Test Biological & ADME Testing Synthesize->Test Iterative Cycles Test->Analyze Feedback Loop Optimized Optimized Lead (High Potency, Selectivity, Fsp³) Test->Optimized Achieve Goals

Caption: Workflow for leveraging spirocycles in lead optimization.

Key Synthetic Strategies and Methodologies

The historical challenge in utilizing spirocycles was their synthetic difficulty.[3] However, modern organic chemistry has produced a robust toolbox of methods for their stereoselective construction.[16][17] Key strategies include:

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions are powerful for rapidly building complex spirocyclic systems.[18]

  • Rearrangement Reactions: Pinacol-type rearrangements can be employed to construct the spirocyclic core.[4]

  • Intramolecular Alkylation/Acylation: Forming one of the rings by closing it onto a precursor containing the other ring.[19]

  • Metal-Catalyzed Spirocyclization: Transition metal catalysts enable a wide range of cyclization reactions to form spiro-junctions.

Protocol Example: Asymmetric [3+2] Cycloaddition for Spirooxindole Synthesis

This protocol describes a representative organocatalyzed enantioselective synthesis of a spirooxindole, a privileged scaffold in medicinal chemistry.[6]

Objective: To synthesize a chiral spirooxindole-pyrrolidine derivative from an isatin-derived methyleneindolinone and a substituted aldehyde via an amine-catalyzed [3+2] cycloaddition.

Materials:

  • N-Boc-Methyleneindolinone (1.0 equiv)

  • Cinnamaldehyde (1.2 equiv)

  • (S)-Diphenylprolinol silyl ether (Organocatalyst, 20 mol%)

  • Benzoic Acid (Co-catalyst, 20 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen/Argon inlet

  • Syringes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the N-Boc-methyleneindolinone (1.0 equiv), (S)-diphenylprolinol silyl ether catalyst (0.2 equiv), and benzoic acid (0.2 equiv).

  • Solvent and Reagent Addition: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 10 minutes until all solids are dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation: Add cinnamaldehyde (1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting methyleneindolinone is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure spirooxindole product.

Self-Validation and Characterization:

  • Yield and Stereoselectivity: Determine the isolated yield. The diastereomeric ratio (dr) and enantiomeric excess (ee) should be determined by ¹H NMR analysis of the crude product and chiral HPLC analysis of the purified product, respectively.

  • Spectroscopic Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected molecular formula and connectivity.[20][21]

Case Study: Revumenib (SNDX-5613) - A Triumph of Spirocyclic Design

Revumenib, a first-in-class menin-MLL inhibitor for acute leukemias, is a testament to the power of spirocyclic design.[15] The drug was optimized from a fragment hit containing a simple piperazine.

  • The Challenge: The initial fragment had modest potency and suboptimal properties.

  • The Spirocyclic Solution: Replacing the flexible piperazine with a rigid 2,7-diazaspiro[3.5]nonane served as a critical bioisosteric replacement.[15]

  • Structural Causality:

    • Cation-π Interaction: The spirocyclic core precisely orients the protonated piperidine nitrogen to engage in a strong cation-π interaction with a key tyrosine clamp (Tyr319/Tyr323) in the menin binding pocket.[15]

    • Optimized Vector: The azetidine portion of the spirocycle provides an optimized exit vector, positioning a pyrimidine nitrogen to form a crucial hydrogen bond with Tyr276.[15]

    • Improved Properties: This rigidification and precise positioning led to a dramatic increase in potency and improved drug-like properties, ultimately leading to a successful clinical candidate.

FDA-Approved Spirocyclic DrugsTherapeutic AreaRole of Spirocyclic Motif
Griseofulvin [22]AntifungalNatural product core, provides rigid scaffold.
Fluspirilene [22]AntipsychoticConnects two pharmacophoric regions with defined geometry.
Irbesartan [22]AntihypertensiveProvides a rigid 3D anchor for peripheral groups.
Olaparib [23]Anticancer (PARP Inhibitor)Used to improve selectivity and reduce off-target effects.
Revumenib [15]Anticancer (Menin-MLL Inhibitor)Core scaffold for precise orientation of binding groups, enhancing potency.
Table 2: A selection of approved drugs highlighting the diverse applications and importance of spirocyclic scaffolds in medicine.[19][22]

Conclusion

Spirocyclic compounds are far more than a synthetic curiosity; they are a validated and essential scaffold in the modern drug hunter's arsenal. Their unique structural features—a defining spiro center, inherent three-dimensionality, conformational rigidity, and predictable exit vectors—provide rational and powerful solutions to long-standing challenges in medicinal chemistry. By enabling the escape from "flatland," spirocycles facilitate the design of molecules with enhanced potency, improved selectivity, and superior pharmacokinetic profiles. As synthetic methodologies continue to advance, the strategic incorporation of spirocyclic motifs will undoubtedly continue to accelerate the discovery and development of the next generation of innovative therapeutics.

References

Navigating the Three-Dimensional Frontier: A Technical Guide to the Chemical Space of Oxa-Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland in Drug Discovery

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the two-dimensional confines of traditional aromatic scaffolds. This "escape from flatland," a concept that has reshaped modern drug discovery, has illuminated the path toward molecules with greater three-dimensionality (3D)[1]. Among the most promising of these 3D structures are spirocycles, compounds in which two rings are joined by a single common atom.[2][3] This guide delves into a particularly compelling subclass: oxa-spirocycles. The strategic incorporation of an oxygen atom into the spirocyclic framework imparts unique physicochemical properties that offer elegant solutions to long-standing challenges in drug development.[4][5][6] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, properties, and applications of oxa-spirocycles.

The Oxa-Spirocycle Advantage: Re-engineering Physicochemical Properties

The introduction of an oxygen atom into a spirocyclic scaffold is not a trivial substitution; it is a strategic design element that profoundly influences a molecule's behavior. This seemingly simple change can dramatically alter key drug-like properties, offering a powerful tool for lead optimization.

Enhancing Aqueous Solubility and Reducing Lipophilicity

A primary challenge in drug development is achieving adequate aqueous solubility to ensure bioavailability. Oxa-spirocycles have demonstrated a remarkable ability to address this issue. The replacement of a carbon atom with a more polar oxygen atom can significantly increase a compound's affinity for water.

A systematic study comparing carbocyclic spirocycles with their oxa-spirocyclic counterparts revealed a dramatic improvement in water solubility—in some cases, up to a 40-fold increase.[1][4][5][6] This enhancement is accompanied by a desirable reduction in lipophilicity, a property often linked to off-target effects and poor metabolic stability.[4][5][6]

Compound TypeExample StructureWater Solubility (µM)ΔlogD
Carbocycle Analog6-azaspiro[3.4]octane derivative9-
Oxa-spirocycle Analog 2-oxa-6-azaspiro[3.4]octane derivative 360 ca. 1
Carbocycle Analog7-azaspiro[3.5]nonane derivative7-
Oxa-spirocycle Analog 2-oxa-7-azaspiro[3.5]nonane derivative 118 -
Carbocycle Analog2-azaspiro[4.5]decane derivative<5-
Oxa-spirocycle Analog 1-oxa-7-azaspiro[4.5]decane derivative 34 -

Table 1: Comparative Physicochemical Properties of Carbocyclic vs. Oxa-Spirocyclic Analogs. Data synthesized from Mykhailiuk et al.[1][4]

The causality behind this improved solubility lies in the ability of the oxygen atom to act as a hydrogen bond acceptor, facilitating interactions with water molecules. This intrinsic property makes oxa-spirocycles highly attractive as bioisosteric replacements for less soluble moieties.[7][8]

Modulating Basicity and Conformation

The rigid, three-dimensional structure of spirocycles locks the conformation of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[2] The introduction of an oxygen atom can further influence the electronic properties of neighboring functional groups. For instance, the pKa of an adjacent amine can be modulated by the presence of the oxygen atom within the spirocyclic framework.[9] This allows for fine-tuning of the ionization state of a drug candidate at physiological pH, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies for Accessing Oxa-Spirocycles

The utility of oxa-spirocycles in drug discovery is intrinsically linked to the availability of efficient and versatile synthetic methodologies. Several powerful strategies have emerged for the construction of these valuable scaffolds.

Iodocyclization: A Robust and General Approach

A highly effective and widely applicable method for the synthesis of oxa-spirocycles is the iodocyclization of alkenyl alcohols.[1][4][5][6] This electrophilic cyclization proceeds under mild conditions and tolerates a wide range of functional groups, making it a workhorse for generating diverse libraries of oxa-spirocyclic building blocks.

The general mechanism involves the activation of the double bond by an electrophilic iodine source, followed by intramolecular attack by the hydroxyl group to form the cyclic ether. The resulting iodide can then be further functionalized, providing a handle for subsequent chemical transformations.[1]

Iodocyclization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkenyl_Alcohol Alkenyl Alcohol Iodonium_Ion Iodonium Ion Intermediate Alkenyl_Alcohol->Iodonium_Ion Electrophilic Attack Iodine_Source Iodine Source (e.g., I2) Cyclized_Intermediate Cyclized Intermediate Iodonium_Ion->Cyclized_Intermediate Intramolecular Nucleophilic Attack Oxa_spirocycle Oxa-spirocycle Cyclized_Intermediate->Oxa_spirocycle Deprotonation

Figure 1: Generalized Mechanism of Iodocyclization for Oxa-spirocycle Synthesis.

Experimental Protocol: General Procedure for Iodocyclization

  • Dissolution: Dissolve the alkenyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a solid base, for example, sodium bicarbonate (2.0 eq), to the solution.

  • Iodine Addition: Add a solution of iodine (1.5 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired oxa-spirocyclic iodide.

This protocol is a self-validating system; the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate a successful reaction. The characteristic color change from the purple of iodine to a colorless solution upon quenching is a further confirmation of reaction completion.

Stereoselective Synthesis

The inherent chirality of many spirocyclic systems necessitates the development of stereoselective synthetic methods. Enantioselective approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction. For instance, visible-light-mediated photocatalysis has been successfully applied to the highly stereoselective synthesis of polysubstituted spiro-oxa-housanes.[10] Such methods are crucial for the preparation of enantiopure oxa-spirocycles for biological evaluation, as different enantiomers can exhibit vastly different pharmacological activities.

Other Synthetic Approaches

While iodocyclization is a prominent method, other strategies have also been employed for the synthesis of oxa-spirocycles. These include:

  • Ring-closing metathesis: Utilized for the synthesis of oxa-spiropiperidines.[1]

  • Gold-catalyzed cycloisomerization: A modern approach for accessing diverse oxa/aza-spirocycles.[9]

  • Tandem Claisen rearrangement/intramolecular oxa-Michael addition: A method for constructing novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones.[11]

  • Rhodium-catalyzed cyclization: Employed in the synthesis of certain oxa-spirocyclic amines.[1]

The choice of synthetic route is dictated by the desired substitution pattern, ring size, and the presence of other functional groups in the target molecule.

Applications in Medicinal Chemistry and Drug Discovery

The favorable physicochemical properties and rigid three-dimensional structures of oxa-spirocycles make them highly valuable scaffolds in medicinal chemistry.

Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has altered physicochemical properties, is a cornerstone of drug design.[12][13] Oxa-spirocycles have emerged as effective bioisosteres for a variety of common motifs.[7]

Bioisosteric_Replacement cluster_common Common Scaffolds cluster_spiro Oxa-Spirocycle Bioisosteres Morpholine Morpholine Oxa_azaspiro_heptane 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Oxa_azaspiro_heptane Replacement Piperidine Piperidine Oxa_azaspiro_octane 2-Oxa-6-azaspiro[3.4]octane Piperidine->Oxa_azaspiro_octane Replacement Piperazine Piperazine Oxa_diazaspiro_heptane 2-Oxa-5,7-diazaspiro[3.4]octane Piperazine->Oxa_diazaspiro_heptane Replacement

Figure 2: Oxa-Spirocycles as Bioisosteric Replacements for Common Heterocycles.

For example, the 2-oxa-6-azaspiro[3.3]heptane moiety has been successfully used as a morpholine bioisostere, leading to compounds with improved metabolic stability and reduced off-target effects, such as inhibition of the hERG cardiac ion channel.[2][8] This strategic replacement allows for the retention of key binding interactions while improving the overall drug-like properties of the molecule.

Case Study: Oxa-Spirocyclic Analogs of Terazosin

To exemplify the practical application of oxa-spirocycles, researchers have synthesized analogs of the antihypertensive drug terazosin. By replacing a portion of the original molecule with an oxa-spirocyclic unit, they were able to generate more potent compounds with improved pharmacokinetic profiles.[4][5][6] This successful case study underscores the potential of oxa-spirocycles to enhance the therapeutic window of existing drugs.

Scaffolds for Library Synthesis

The development of robust synthetic routes to functionalized oxa-spirocycles has enabled their use as building blocks for the creation of diverse compound libraries.[14] These libraries provide a rich source of novel chemical matter for high-throughput screening campaigns, accelerating the discovery of new hit compounds. The inherent three-dimensionality of these scaffolds ensures that the resulting libraries explore a broader and more biologically relevant region of chemical space.[15]

Future Directions and Outlook

The exploration of the chemical space of oxa-spirocycles is an exciting and rapidly evolving field. Future research will likely focus on several key areas:

  • Development of novel and more efficient stereoselective synthetic methods: This will be crucial for accessing a wider range of enantiopure oxa-spirocyclic building blocks.

  • Computational studies: In silico methods will play an increasingly important role in predicting the properties of novel oxa-spirocycles and guiding the design of new drug candidates.

  • Expansion of the bioisosteric replacement toolbox: The identification of new oxa-spirocyclic motifs that can serve as effective bioisosteres for other common chemical functionalities will continue to be a priority.

  • Applications in new therapeutic areas: The unique properties of oxa-spirocycles make them attractive for a wide range of therapeutic targets, and their application in areas such as oncology, infectious diseases, and neuroscience is expected to grow.

Conclusion

Oxa-spirocycles represent a significant advancement in the design of three-dimensional molecules for drug discovery. Their ability to enhance solubility, reduce lipophilicity, and serve as effective bioisosteric replacements provides medicinal chemists with a powerful set of tools to overcome common challenges in lead optimization. The continued development of innovative synthetic methodologies and a deeper understanding of their structure-property relationships will undoubtedly solidify the position of oxa-spirocycles as privileged scaffolds in the ongoing quest for safer and more effective medicines.

References

Methodological & Application

The 1-Oxa-9-azaspiro[5.5]undecane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced three-dimensionality and favorable pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as "privileged structures." This distinction arises from their unique conformational rigidity, which is a departure from flexible aliphatic systems, yet they avoid the flatness of many aromatic compounds. This structural feature can lead to improved binding affinity and selectivity for biological targets. Among these, the 1-oxa-9-azaspiro[5.5]undecane motif has proven to be a particularly fruitful scaffold, serving as the foundation for a diverse array of biologically active molecules targeting a wide range of diseases.[1][2]

This guide provides an in-depth exploration of the application of the this compound scaffold in drug discovery. We will delve into its utility in several key therapeutic areas, provide detailed protocols for the synthesis of the core structure and its derivatives, and outline methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Therapeutic Applications of this compound Derivatives

The inherent structural features of the this compound core have been successfully exploited to develop potent and selective modulators of various biological targets. The following sections highlight its most significant applications.

Antituberculosis Agents: Targeting MmpL3

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[3] This has spurred the search for novel antitubercular agents with new mechanisms of action. The mycobacterial membrane protein large 3 (MmpL3) has been identified as an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall, across the inner membrane.[3][4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it a prime target for new anti-TB drugs.[3][5]

Derivatives of this compound have been identified as potent inhibitors of MmpL3.[1][2] For instance, compounds like 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane have demonstrated high activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis.[2] The spirocyclic core is thought to orient the peripheral substituents, such as the tert-butylbenzyl group, for optimal interaction within the MmpL3 binding pocket.[6]

Mechanism of Action: MmpL3 Inhibition

The bactericidal effect of these spirocyclic compounds stems from the blockade of the MmpL3-mediated transport of TMM. This disruption halts the synthesis of essential cell wall components like trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), compromising the structural integrity of the bacterium.[7] Some studies also suggest that certain MmpL3 inhibitors may act indirectly by dissipating the proton motive force (PMF) that powers the transporter.[4][7]

Figure 1. Mechanism of MmpL3 Inhibition.
Pain Management: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

Opioids acting on the μ-opioid receptor (MOR) are potent analgesics but are fraught with severe side effects, including respiratory depression, constipation, and addiction.[8] A promising strategy to mitigate these effects is the development of dual-action ligands that combine MOR agonism with antagonism of the sigma-1 receptor (σ1R). The σ1R is an intracellular chaperone protein that, when antagonized, has been shown to potentiate opioid-induced analgesia.[9] This allows for a lower level of MOR activation (i.e., partial agonism) to achieve the same analgesic effect, thereby reducing the intensity of MOR-related side effects.[10]

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (a close analog) has been instrumental in designing such dual-target ligands.[8][9] By strategically modifying substituents on the spirocyclic core, researchers have developed compounds with a balanced profile of potent MOR partial agonism and σ1R antagonism. One such compound, 15au, demonstrated potent analgesic activity comparable to oxycodone but with significantly less constipation in preclinical models.[8]

Signaling Pathway for Safer Analgesia

The therapeutic benefit of these dual-target spirocyclic compounds arises from the synergistic interaction between the two receptor systems. MOR activation initiates the primary analgesic signal via G-protein coupling. Simultaneously, σ1R antagonism blocks its pronociceptive and anti-opioid actions, enhancing the analgesic effect of MOR activation. This allows for a "sub-maximal" MOR signal to be sufficient for pain relief, avoiding the full activation that drives severe side effects.

MOR_Sigma1_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MOR μ-Opioid Receptor (MOR) PainSignal Pain Signaling Cascade MOR->PainSignal Inhibits Sigma1R Sigma-1 Receptor (σ1R) Sigma1R->PainSignal Potentiates (Anti-opioid effect) Analgesia Potentiated Analgesia Spirocyclic_Ligand Spirocyclic Dual Ligand Spirocyclic_Ligand->MOR Partial Agonism Spirocyclic_Ligand->Sigma1R Antagonism ReducedSideEffects Reduced Side Effects (e.g., Constipation) PainStimulus Nociceptive Stimulus PainStimulus->PainSignal Initiates

Figure 2. Dual MOR Agonist / σ1R Antagonist Pathway.
Other Therapeutic Areas

The versatility of the this compound scaffold extends to several other promising areas:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives have been developed as potent sEH inhibitors, which are being investigated for the treatment of chronic kidney diseases and hypertension.[3][4] Inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

  • Free Fatty Acid Receptor 1 (FFA1) Agonists: The scaffold has been used to create agonists of FFA1 (also known as GPR40), a target for type II diabetes treatment due to its role in stimulating glucose-dependent insulin secretion.[1]

  • Carbonic Anhydrase Inhibitors: More recent work has explored the use of this scaffold to design inhibitors of carbonic anhydrases, which have applications in treating glaucoma, epilepsy, and certain types of cancer.

Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of the Core Scaffold via Prins Cyclization

The construction of the this compound core is efficiently achieved via an acid-catalyzed Prins cyclization. This protocol describes the synthesis of a key intermediate, tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Rationale: The Prins reaction involves the electrophilic addition of an aldehyde (in this case, formaldehyde generated in situ) to an alkene (the homoallylic alcohol moiety), followed by cyclization and trapping of the resulting cation by a nucleophile (the hydroxyl group). Using a Boc-protected piperidine derivative ensures the nitrogen is unreactive under the acidic conditions and provides a handle for subsequent modifications.

Materials:

  • tert-Butyl 4-hydroxy-4-(prop-2-en-1-yl)piperidine-1-carboxylate

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tert-butyl 4-hydroxy-4-(prop-2-en-1-yl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere, add paraformaldehyde (3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.5 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Synthesis_Workflow Start Starting Material: Boc-protected homoallylic alcohol Reaction Prins Cyclization 1. Paraformaldehyde, DCM 2. TFA, 0°C to RT Start->Reaction Workup Aqueous Workup 1. Quench (NaHCO3) 2. Extraction (DCM) 3. Wash, Dry, Concentrate Reaction->Workup Purification Purification Silica Gel Chromatography Workup->Purification Product Product: Spirocyclic Core Intermediate Purification->Product

Figure 3. General Workflow for Prins Cyclization.
Protocol 2: Synthesis of a MmpL3 Inhibitor via Reductive Amination

This protocol details the final step in synthesizing a potent MmpL3 inhibitor by attaching the peripheral aromatic group to the spirocyclic amine core.

Rationale: Reductive amination is a classic and reliable method for forming C-N bonds. The spirocyclic amine reacts with an aldehyde to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the final secondary amine product.

Materials:

  • 4-Substituted-1-oxa-9-azaspiro[5.5]undecane hydrochloride (1 equivalent, obtained after Boc-deprotection of the Prins product)

  • 4-tert-butylbenzaldehyde (1.5 equivalents)

  • Potassium acetate (KOAc) (1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (4 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of 4-tert-butylbenzaldehyde in anhydrous DCM, add the this compound hydrochloride salt and potassium acetate.

  • Stir the resulting mixture at room temperature for 2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into a saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane derivative.

Protocol 3: Biological Evaluation - sEH Inhibition Assay (Fluorometric)

This protocol outlines a method for screening compounds for inhibitory activity against soluble epoxide hydrolase using a commercially available kit principle.

Rationale: The assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH. The hydrolysis product undergoes intramolecular cyclization and decomposition to release a highly fluorescent molecule, 6-methoxy-2-naphthaldehyde. Inhibitors of sEH will reduce the rate of fluorescence generation.

Procedure:

  • Compound Preparation: Prepare a 100x stock solution of the test compound (e.g., 100 µM for a 1 µM final concentration) in a suitable solvent (e.g., DMSO). Create a 10x working solution by diluting the stock 1:10 in sEH Assay Buffer.

  • Plate Setup: In a 96-well clear or white flat-bottom plate, set up the following wells:

    • Test Compound Wells: 10 µL of 10x test compound.

    • Solvent Control Wells: 10 µL of solvent diluted 1:10 in Assay Buffer.

    • Inhibitor Control Wells: 10 µL of a known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND).

    • Enzyme Control Wells: 10 µL of Assay Buffer.

    • Background Control Wells: Add Assay Buffer only.

  • Add 30 µL of sEH Assay Buffer to all wells except the Background Control.

  • Enzyme Addition: Add 40 µL of diluted recombinant human sEH enzyme solution to all wells except the Background Control.

  • Substrate Addition: Prepare a substrate mix according to the manufacturer's instructions. Add 20 µL of the sEH Substrate Mix to all wells.

  • Measurement: Immediately place the plate in a fluorometric plate reader. Measure the fluorescence kinetically every 30-60 seconds for 15-30 minutes at an excitation/emission wavelength of approximately 330/465 nm.

  • Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. The percent inhibition is calculated as: % Inhibition = [(Slope_Solvent_Control - Slope_Test_Compound) / Slope_Solvent_Control] * 100

Data Summary

The following table summarizes the biological activity of representative compounds from different therapeutic classes based on the this compound scaffold.

Compound ClassTarget(s)Representative CompoundBiological ActivityReference
AntituberculosisMmpL39-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecaneMIC = 0.05 µg/mL (M. tuberculosis H37Rv)[2]
AnalgesicMOR / σ1RCompound 15auMOR Ki = 1.8 nM; σ1R Ki = 1.9 nM[8]
Anti-diabeticFFA1Example Compound 9EC₅₀ = 55 nM[3]
sEH InhibitorsEHRacemic lead (±)-22IC₅₀ = 11 nM (human sEH)[3]

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its unique three-dimensional architecture has enabled the development of potent and selective modulators for a diverse set of challenging biological targets, from bacterial transporters to complex CNS receptors. The synthetic accessibility of the core, primarily through the robust Prins cyclization, further enhances its appeal for medicinal chemistry campaigns.

Future work will likely focus on expanding the chemical space around this scaffold, exploring new substitution patterns and stereochemical arrangements to fine-tune pharmacological properties. As our understanding of complex diseases continues to grow, versatile and privileged scaffolds like this compound will remain essential tools in the development of the next generation of therapeutics.

References

Asymmetric Synthesis of 3,9-Diazaspiro[5.5]undecanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3,9-Diazaspiro[5.5]undecanes in Modern Drug Discovery

The 3,9-diazaspiro[5.5]undecane scaffold represents a class of rigid, three-dimensional structures that have garnered significant attention in medicinal chemistry. Their unique spirocyclic nature, which locks the two constituent piperidine rings in a defined spatial orientation, offers a powerful tool for optimizing the pharmacological properties of drug candidates. By reducing conformational flexibility, this scaffold can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.

Enantiomerically pure 3,9-diazaspiro[5.5]undecane derivatives are integral components of several clinically relevant molecules. For instance, they form the core of certain C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV. The precise stereochemistry of the spirocyclic core is often critical for potent biological activity, making the development of robust asymmetric synthetic methods a paramount objective for researchers in drug development. This guide provides an in-depth exploration of key asymmetric strategies for the synthesis of these valuable chiral building blocks, offering both mechanistic insights and detailed, field-proven protocols.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral quaternary spirocenter of 3,9-diazaspiro[5.5]undecanes presents a formidable synthetic challenge. This guide will focus on three powerful and distinct strategies that have proven effective in achieving high levels of stereocontrol:

  • Organocatalytic Double Aza-Michael Addition: A highly efficient, atom-economical cascade reaction to construct the bis-piperidine core in a single, stereocontrolled operation.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: A substrate-controlled approach that utilizes a covalently attached chiral moiety to direct the stereochemical outcome of key bond-forming reactions.

  • Organocatalytic [3+3] Annulation: An elegant convergent strategy for the construction of related chiral spirocyclic diamines, showcasing a powerful method for the formation of the spiro-gem-diamine motif.

Strategy 1: Organocatalytic Double Aza-Michael Addition

This approach leverages the power of bifunctional organocatalysis to orchestrate a sequential double conjugate addition of a primary amine to a divinyl ketone. The catalyst, typically a cinchona alkaloid-derived squaramide, simultaneously activates both the nucleophile (amine) and the electrophile (divinyl ketone) through a network of non-covalent interactions, thereby inducing high stereoselectivity.

Mechanistic Rationale: The Power of Bifunctional Catalysis

The success of this transformation hinges on the dual-activation capability of the squaramide catalyst. The squaramide moiety, with its two hydrogen bond donors, coordinates to and activates the divinyl ketone, lowering its LUMO and rendering it more susceptible to nucleophilic attack. Concurrently, the basic tertiary amine of the cinchona alkaloid scaffold deprotonates the primary amine nucleophile, increasing its nucleophilicity. This organized transition state assembly directs the facial selectivity of the initial Michael addition. Following the first addition, a subsequent intramolecular aza-Michael reaction proceeds, again under the stereodirecting influence of the catalyst, to forge the second piperidine ring and establish the chiral spirocenter.[1]

Diagram 1: Proposed Catalytic Cycle for Double Aza-Michael Addition

G Catalytic Cycle for Squaramide-Catalyzed Double Aza-Michael Addition cluster_0 Catalyst Activation cluster_1 First Aza-Michael Addition cluster_2 Second Aza-Michael Addition (Cyclization) cluster_3 Product Release & Catalyst Regeneration Catalyst Squaramide Catalyst (Cat) Activated_Complex Ternary Complex (Cat-Amine-Ketone) Catalyst->Activated_Complex H-bonding & deprotonation Amine R-NH2 Amine->Activated_Complex Ketone Divinyl Ketone Ketone->Activated_Complex Intermediate_1 Mono-adduct Intermediate Activated_Complex->Intermediate_1 Stereoselective C-N bond formation Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Chiral 3,9-Diazaspiro- [5.5]undecane Intermediate_2->Product Product->Catalyst Release

Caption: Proposed catalytic cycle for the squaramide-catalyzed double aza-Michael addition.

Application Protocol: Asymmetric Synthesis of N,N'-Dibenzyl-3,9-diazaspiro[5.5]undecan-3-one

This protocol is a representative example of the organocatalytic double aza-Michael addition strategy.

Materials:

  • Divinyl ketone (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Cinchona-derived squaramide catalyst (e.g., (1S,2S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine squaramide) (0.1 equiv, 10 mol%)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the squaramide catalyst (10 mol%).

  • Reagent Addition: Dissolve the divinyl ketone (1.0 equiv) in anhydrous toluene (to make a 0.2 M solution) and add it to the flask. Stir the solution for 5 minutes at room temperature.

  • Nucleophile Addition: Add benzylamine (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (divinyl ketone) is consumed (typically 24-48 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired chiral 3,9-diazaspiro[5.5]undecane derivative.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Table 1: Representative Performance Data for Organocatalytic Double Aza-Michael Addition

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
10Toluene25368592
5DCM25487890
10THF0726588

Note: Data are representative and may vary based on specific substrates and catalyst structures.

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This substrate-controlled strategy involves the temporary attachment of a chiral auxiliary to the starting material. The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions. Evans oxazolidinone auxiliaries are particularly effective for this purpose, especially in controlling the stereochemistry of Michael additions.[2][3]

Mechanistic Rationale: Steric Shielding by the Evans Auxiliary

The Evans oxazolidinone auxiliary is first acylated to form an N-acyl imide. Deprotonation with a suitable base (e.g., NaHMDS or LDA) generates a rigid Z-enolate that is chelated to the metal cation. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, an incoming electrophile, such as a Michael acceptor, can only approach from the less hindered face, leading to a highly diastereoselective C-C bond formation.[4][5] After the key bond-forming step, the auxiliary can be cleanly removed under mild conditions, typically through hydrolysis or reduction, to reveal the chiral product.

Diagram 2: Evans Auxiliary-Controlled Michael Addition Workflow

G Workflow for Evans Auxiliary-Controlled Synthesis Start N-Acyl Evans Oxazolidinone Enolate Chelated (Z)-Enolate Start->Enolate Deprotonation (e.g., NaHMDS) Adduct Diastereomerically Enriched Adduct Enolate->Adduct Diastereoselective Michael Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Adduct->Cleavage Product Chiral Carboxylic Acid (or derivative) Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary G [3+3] Annulation for Chiral Spiro-gem-diamines Dinucleophile 1,3-Dinucleophile (e.g., 3-Aminobenzofuran) Catalyst Chiral Bifunctional Catalyst Dinucleophile->Catalyst Dielectrophile 1,3-Dielectrophile (e.g., α,β-Unsaturated N-Sulfonyl Ketimine) Dielectrophile->Catalyst Product Enantioenriched Spiro-gem-diamine Catalyst->Product [3+3] Annulation

References

Application Notes & Protocols: A Guide to Spirocycle Synthesis via Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Power of Prins Cyclization in Spirocycle Synthesis

Spirocycles, molecular architectures featuring two rings sharing a single carbon atom, are of immense interest in medicinal chemistry and natural product synthesis due to their unique three-dimensional structures and biological activities.[1] The Prins cyclization, a classic acid-catalyzed reaction between a carbonyl compound and a homoallylic alcohol, offers a powerful and stereoselective method for constructing these complex scaffolds.[1][2] This application note provides a comprehensive overview of the Prins cyclization for spirocycle formation, including its mechanistic underpinnings, a detailed experimental protocol, and practical insights for successful implementation in the laboratory. The high diastereoselectivity of this reaction makes it an invaluable tool for creating intricate ring systems often found in bioactive molecules.[1]

Mechanistic Insights: The Pathway to Spirocyclic Architectures

The Prins cyclization is initiated by the activation of a carbonyl group, typically an aldehyde or ketone, by a Lewis or Brønsted acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the double bond of a homoallylic alcohol. This initial carbon-carbon bond formation generates a key oxocarbenium ion intermediate. The subsequent intramolecular trapping of this cation by the hydroxyl group leads to the formation of the tetrahydropyran ring, a common core in the resulting spirocycles. The reaction pathway can be influenced by the choice of acid catalyst, solvent, and reaction temperature, allowing for control over the stereochemical outcome.[2][3]

Below is a generalized mechanism for the Lewis acid-catalyzed Prins cyclization to form a spirocycle.

Prins_Spirocyclization cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion Nucleophilic Attack Ketone Ketone Ketone->Oxocarbenium_Ion Coordination with Lewis Acid Lewis_Acid Lewis Acid (e.g., TMSOTf) Spiro_Carbocation Spiro Carbocation Oxocarbenium_Ion->Spiro_Carbocation Intramolecular Cyclization Spirocycle Spirocyclic Product Spiro_Carbocation->Spirocycle Deprotonation/Nucleophilic Trapping

Figure 1. Generalized mechanism of Lewis acid-catalyzed Prins cyclization for spirocycle formation.

Experimental Protocol: Synthesis of a Spirocyclic Oxindole

This protocol describes the synthesis of a spirocyclic oxindole pyran, a privileged scaffold in medicinal chemistry, adapted from methodologies reported in the literature.[4] This specific example utilizes an isatin ketal as the ketone precursor and a homoallylic alcohol.

Materials:

  • Isatin Ketal (e.g., N-Boc-isatin dimethyl ketal)

  • Homoallylic Alcohol (e.g., 3-methyl-3-buten-1-ol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add the isatin ketal (1.0 equiv) and the homoallylic alcohol (1.2 equiv).

    • Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation of Cyclization:

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv) dropwise to the cooled, stirring solution over a period of 5-10 minutes. The use of a syringe pump for the addition is recommended for larger scale reactions to ensure controlled addition.

    • Rationale: TMSOTf is a powerful Lewis acid that activates the ketal, initiating the formation of the oxocarbenium ion necessary for the cyclization.[4][5] The low temperature helps to control the reactivity and improve diastereoselectivity.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • To quench a small aliquot for TLC analysis, withdraw a sample with a pipette and add it to a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate. Vortex the vial, and spot the organic layer on the TLC plate.

    • The reaction is typically complete within 1-3 hours.

  • Workup and Quenching:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired spirocyclic product and concentrate under reduced pressure to yield the purified product.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography to confirm the structure and stereochemistry.

Data Summary: Representative Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity of the Prins cyclization for spirocycle formation. The following table summarizes various conditions reported in the literature for different substrates.

Substrate 1 (Carbonyl Source)Substrate 2 (Homoallylic Alcohol)Catalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
Isatin KetalHomoallylic AlcoholTMSOTf (1.1)CH₂Cl₂-7870-90[4]
AldehydeBis-homoallylic AlcoholTMSOTf (cat.)CH₂Cl₂-78 to rt60-85[4]
KetoneHomoallylic AlcoholInBr₃ (cat.)CH₂Cl₂rt75-92[6]
AldehydeHomoallylic AlcoholFeCl₃ (cat.)CH₂Cl₂rt80-95[3][7]
AldehydeHomoallylic AlcoholI₂ (0.05)CH₂Cl₂rt54-86[8][9]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used.

    • Catalyst Activity: The Lewis acid catalyst may have degraded. Use a fresh bottle or a newly opened ampule.

    • Reaction Time/Temperature: The reaction may not have gone to completion. Monitor carefully by TLC and adjust the reaction time or temperature as needed.

  • Poor Diastereoselectivity:

    • Temperature Control: Maintaining a low temperature is often crucial for high diastereoselectivity. Ensure the reaction is kept consistently at the desired temperature.

    • Catalyst Choice: Different Lewis or Brønsted acids can offer varying levels of stereocontrol.[3] Experiment with different catalysts to optimize selectivity.

  • Side Reactions:

    • Elimination: The carbocation intermediate can undergo elimination to form an alkene. This can sometimes be suppressed by using a milder catalyst or lower temperatures.

    • Polymerization: This can occur if the concentration of the starting materials is too high or if the reaction is run at elevated temperatures.

Conclusion

The Prins cyclization is a robust and versatile strategy for the synthesis of complex spirocyclic systems. By carefully selecting the substrates, catalyst, and reaction conditions, researchers can achieve high yields and stereoselectivity. The protocol and insights provided in this application note serve as a valuable starting point for scientists engaged in the synthesis of novel spirocycles for applications in drug discovery and natural product synthesis. Further exploration of asymmetric variants of the Prins cyclization holds significant promise for the enantioselective synthesis of these important molecular architectures.[10][11]

References

Preparation of 1-oxa-9-azaspiro[5.5]undecane Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1-oxa-9-azaspiro[5.5]undecane framework represents a class of spirocyclic scaffolds that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality, a departure from the predominantly planar structures of many traditional pharmaceuticals, offers a unique topographical presentation for molecular interactions with biological targets. This structural rigidity, combined with the strategic placement of heteroatoms, makes it a "privileged scaffold"—a molecular core that can be decorated with various functionalities to interact with a range of biological targets. Consequently, derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including potent antituberculosis agents, dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain management, and inhibitors of soluble epoxide hydrolase (sEH) for the treatment of chronic kidney diseases.[1][2][3]

This guide provides an in-depth exploration of the synthetic strategies for accessing this valuable scaffold, with a focus on the underlying chemical principles that govern these transformations. We will present a detailed, field-proven protocol for a multi-step synthesis of a key derivative, discuss the mechanistic intricacies of the core reactions, and provide guidance on the characterization of the final products.

Synthetic Strategies: A Tale of Two Approaches

The construction of the this compound core can be broadly categorized into two strategic approaches: convergent, multi-step syntheses and more direct, single-step cyclization reactions. The choice of strategy is often dictated by the desired substitution pattern, scalability, and stereochemical control.

Multi-Step Convergent Synthesis: Building Complexity with Precision

A highly versatile and widely employed strategy involves the sequential construction of the two rings of the spirocycle from a common starting material, often a substituted piperidone. This approach offers excellent control over the introduction of substituents at various positions of the scaffold. A prime example is the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which has been successfully utilized in the development of novel analgesics.[4]

The general workflow for this approach is outlined below:

G start N-Boc-4-piperidone epoxide Epoxidation start->epoxide Corey-Chaykovsky Reagent ring_opening Epoxide Ring Opening with Arylamine epoxide->ring_opening amino_alcohol Aminoalcohol Intermediate ring_opening->amino_alcohol acylation Acylation with Acyl Halide amino_alcohol->acylation intramolecular_cyclization Intramolecular Cyclization acylation->intramolecular_cyclization Potassium tert-butoxide spirocycle Protected Spirocycle intramolecular_cyclization->spirocycle deprotection Boc Deprotection spirocycle->deprotection n_alkylation N-Alkylation deprotection->n_alkylation final_product Target this compound Derivative n_alkylation->final_product

Figure 1: A generalized workflow for the multi-step synthesis of this compound derivatives.

This method provides a robust platform for generating a library of analogs by varying the arylamine, acyl halide, and alkylating agent at different stages of the synthesis. The initial epoxidation of N-Boc-4-piperidone, typically achieved using the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a strong base), sets the stage for the introduction of the oxa-component of the spirocycle.[4] The subsequent thermal ring-opening of the epoxide with an arylamine establishes the C-N bond of what will become the second ring. The key spirocyclization step is an intramolecular nucleophilic substitution, where the alkoxide generated from the aminoalcohol intermediate attacks the carbon bearing the leaving group (introduced during the acylation step), thereby forming the tetrahydropyran ring.

Prins Cyclization: A Direct and Atom-Economical Approach

The Prins cyclization is a powerful and atom-economical reaction that can construct the this compound scaffold in a single step.[5] This reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. In the context of aza-spiroketal synthesis, an intramolecular variant, the aza-Prins cyclization, is employed.

The general mechanism involves the reaction of a homoallylic alcohol with an azacycloalkanone in the presence of an acid catalyst. The acid activates the carbonyl group of the azacycloalkanone, which then undergoes nucleophilic attack by the alkene of the homoallylic alcohol. The resulting carbocation is then trapped intramolecularly by the hydroxyl group to form the spirocyclic system.

G reactants Homoallylic Alcohol + Azacycloalkanone activation Protonation of Carbonyl reactants->activation Acid Catalyst (e.g., H2SO4) cyclization Intramolecular Nucleophilic Attack by Alkene activation->cyclization carbocation Carbocation Intermediate cyclization->carbocation trapping Intramolecular Trapping by Hydroxyl Group carbocation->trapping product This compound trapping->product

Figure 2: Simplified mechanism of the aza-Prins cyclization for the formation of the this compound scaffold.

The stereochemical outcome of the Prins cyclization is often controlled by the formation of a chair-like transition state, which minimizes steric interactions.[6] This method is particularly attractive for its efficiency and ability to generate complex structures from relatively simple starting materials.

Detailed Experimental Protocol: Synthesis of a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative

The following protocol is adapted from the synthesis of dual μ-opioid receptor agonists and σ1 receptor antagonists and provides a detailed, step-by-step procedure for the preparation of a representative this compound derivative.[4]

Overall Reaction Scheme:

(A visual representation of the multi-step synthesis from N-Boc-4-piperidone to the final product would be depicted here in a publication, showing the chemical structures at each step.)

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Formation)

Materials:

Reagent/SolventM.W.QuantityMoles
Trimethylsulfoxonium iodide220.07(As required)(As required)
Sodium hydride (60% dispersion in mineral oil)24.00(As required)(As required)
N-Boc-4-piperidone199.25(As required)(As required)
Dimethyl sulfoxide (DMSO)78.13(As required)-
Dichloromethane (DCM)84.93(As required)-
Saturated aq. NH4Cl-(As required)-
Brine-(As required)-
Anhydrous Na2SO4142.04(As required)-

Procedure:

  • To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO at room temperature under a nitrogen atmosphere, add sodium hydride portion-wise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of tert-butyl 4-((arylamino)methyl)-4-hydroxypiperidine-1-carboxylate (Aminoalcohol Formation)

Materials:

Reagent/SolventM.W.QuantityMoles
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate213.26(As required)(As required)
Substituted Arylamine(Varies)(As required)(As required)
Isopropanol60.10(As required)-

Procedure:

  • A solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate and the desired substituted arylamine in isopropanol is heated to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Step 3 & 4: Acylation and Intramolecular Cyclization to form the Protected Spirocycle

Materials:

Reagent/SolventM.W.QuantityMoles
tert-butyl 4-((arylamino)methyl)-4-hydroxypiperidine-1-carboxylate(Varies)(As required)(As required)
2-Chloroacetyl chloride112.94(As required)(As required)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)101.19 / 129.24(As required)(As required)
Dichloromethane (DCM)84.93(As required)-
Potassium tert-butoxide (t-BuOK)112.21(As required)(As required)
Tetrahydrofuran (THF)72.11(As required)-

Procedure:

  • To a solution of the crude aminoalcohol from Step 2 and a base (e.g., triethylamine) in anhydrous dichloromethane at 0 °C, add 2-chloroacetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Dissolve the crude acylated intermediate in anhydrous tetrahydrofuran and cool to 0 °C.

  • Add potassium tert-butoxide portion-wise and stir the reaction at this temperature.

  • Monitor the formation of the spirocycle by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 5 & 6: Boc Deprotection and N-Alkylation

Materials:

Reagent/SolventM.W.QuantityMoles
Protected Spirocycle(Varies)(As required)(As required)
Trifluoroacetic acid (TFA) or HCl in Dioxane114.02(As required)-
Dichloromethane (DCM)84.93(As required)-
Alkylating agent (e.g., phenethyl bromide)185.06(As required)(As required)
Potassium carbonate (K2CO3)138.21(As required)(As required)
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)41.05 / 73.09(As required)-

Procedure:

  • Deprotection: Dissolve the protected spirocycle in dichloromethane and treat with an excess of trifluoroacetic acid at room temperature. Alternatively, use a solution of HCl in dioxane. Stir until the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • N-Alkylation: To a solution of the deprotected spirocycle intermediate in acetonitrile, add potassium carbonate and the desired alkylating agent.

  • Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir until completion.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the target this compound derivative.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of the synthesized compounds are crucial for their subsequent use in biological assays. A combination of spectroscopic and analytical techniques is employed for this purpose.

Expected Spectroscopic Data for a Representative Derivative:

TechniqueExpected Observations
¹H NMR - Complex aliphatic region with signals corresponding to the piperidine and tetrahydropyran rings. - Characteristic signals for the substituents on the aryl ring and the N-alkyl group. - The diastereotopic protons of the methylene groups adjacent to the spirocenter often appear as distinct multiplets.
¹³C NMR - A quaternary carbon signal for the spirocenter. - Signals for the carbons of the two heterocyclic rings. - Resonances corresponding to the aromatic and alkyl substituents.
Mass Spectrometry (MS) - A clear molecular ion peak ([M+H]⁺ in ESI+) corresponding to the calculated molecular weight of the compound. - Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy - C-O-C stretching vibrations for the ether linkage in the tetrahydropyran ring. - C-N stretching vibrations. - Aromatic C-H and C=C stretching bands if an aryl substituent is present.

Conclusion and Future Outlook

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the robust multi-step convergent approach to the efficient Prins cyclization, provide researchers with a versatile toolkit to access a wide array of derivatives. The detailed protocol serves as a practical starting point for the synthesis of these complex and valuable molecules. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the development of even more potent and selective drug candidates based on this privileged spirocyclic framework. The continued innovation in synthetic methods will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound derivatives.

References

Application Notes and Protocols: Reductive Alkylation of 4-Substituted 1-oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-oxa-9-azaspiro[5.5]undecane Scaffold

The this compound core is a privileged heterocyclic motif increasingly recognized for its utility in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure offers a unique conformational landscape that can enhance binding affinity and selectivity for biological targets.[1][2] The incorporation of this scaffold has been instrumental in the development of novel therapeutics, including inhibitors of soluble epoxide hydrolase (sEH) for chronic kidney diseases and potent antituberculosis agents.[1][3][4] The ability to controllably functionalize this core, particularly at the 9-position nitrogen, is paramount for exploring structure-activity relationships (SAR) and optimizing drug-like properties.[5]

Reductive alkylation, also known as reductive amination, stands out as a robust and versatile method for the N-alkylation of amines.[6][7] This one-pot reaction, which combines a carbonyl compound and an amine in the presence of a selective reducing agent, offers a more controlled alternative to direct alkylation with alkyl halides, mitigating issues of overalkylation.[7][8] This application note provides a comprehensive guide to the reductive alkylation of 4-substituted 1-oxa-9-azaspiro[5.5]undecanes, detailing the underlying mechanism, a general experimental protocol, and key considerations for successful synthesis.

Mechanism of Reductive Alkylation

The reductive alkylation of a secondary amine, such as the this compound, with an aldehyde or ketone proceeds through a two-step sequence within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is typically the rate-limiting step and can be catalyzed by mild acid. The resulting carbinolamine intermediate then undergoes dehydration to form a transient, electrophilic iminium ion.[9][10]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[11][12] The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the intermediate iminium ion.[8][13]

Reductive_Alkylation_Mechanism Amine 4-Substituted This compound (Secondary Amine) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Carbinolamine Iminium Iminium Ion Intermediate Carbinolamine->Iminium Dehydration Product N-Alkylated Product (Tertiary Amine) Iminium->Product Reduction H2O_loss - H2O Iminium->H2O_loss H_plus H+ (catalyst) H_plus->Carbinolamine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium Hydride Transfer Hydride [H-]

Caption: Mechanism of Reductive Alkylation.

Materials and Methods

Reagents and Solvents
  • Substrate: 4-Substituted this compound hydrochloride (or free base)

  • Carbonyl Compound: Aldehyde or ketone (1.1-1.5 equivalents)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) is highly recommended for its selectivity and mildness.[13][14] Other options include sodium cyanoborohydride (NaBH₃CN).[15]

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) is the preferred solvent.[13][16] Tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.[14][15]

  • Acid (Optional): Acetic acid (catalytic amount, e.g., 0.1 equivalents) can be added to facilitate iminium ion formation, particularly with less reactive ketones.[14]

  • Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

General Protocol for Reductive Alkylation

This protocol provides a general procedure for the reductive alkylation of a 4-substituted this compound. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-substituted this compound (1.0 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to generate the free amine in situ.

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the amine.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine/iminium ion formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired N-alkylated this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in DCE add_carbonyl Add Aldehyde/Ketone start->add_carbonyl add_stab Add NaBH(OAc)3 add_carbonyl->add_stab stir Stir at RT add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure N-Alkylated Product purify->end_product

Caption: Experimental Workflow for Reductive Alkylation.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes representative conditions for the reductive alkylation of secondary amines, which can be adapted for the this compound system.

Amine SubstrateCarbonyl CompoundReducing AgentSolventAdditiveYield (%)Reference
PiperidineCyclohexanoneNaBH(OAc)₃DCENone92[14]
PyrrolidineBenzaldehydeNaBH(OAc)₃THFAcetic Acid85[14]
MorpholineAcetoneNaBH₃CNMeOHZnCl₂78[15]
PiperidineMethyl OrthoformateH₂/Pd-CMethanolp-TsOH>90[17]

Troubleshooting

  • Low Yield:

    • Incomplete iminium formation: For less reactive ketones, consider adding a catalytic amount of acetic acid to promote dehydration.[14] Ensure all reagents and solvents are anhydrous, as water can inhibit iminium ion formation.

    • Decomposition of reducing agent: Sodium triacetoxyborohydride is moisture-sensitive.[15] Use a fresh bottle and handle it under an inert atmosphere.

  • Side Reactions:

    • Reduction of the carbonyl: This is more likely with less selective reducing agents like sodium borohydride (NaBH₄).[15] NaBH(OAc)₃ is generally preferred to minimize this side reaction.[10][13]

    • Overalkylation: While less of a concern with secondary amines, ensure the stoichiometry of the carbonyl compound is not excessively high.

  • Purification Challenges:

    • Polarity of the product: The resulting tertiary amine may be highly polar and retain on silica gel. Consider using a more polar eluent system, such as a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking.

    • Residual starting materials: If the reaction did not go to completion, careful chromatography is required to separate the product from the starting amine and carbonyl.

Conclusion

Reductive alkylation is a highly effective and reliable method for the N-functionalization of 4-substituted 1-oxa-9-azaspiro[5.5]undecanes. The use of sodium triacetoxyborohydride provides a mild and selective approach, compatible with a wide range of functional groups. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently generate diverse libraries of N-alkylated spirocyclic compounds for downstream applications in drug discovery and development.

References

Synthesis of Spirocyclic Inhibitors of MmpL3: A Detailed Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Fortress of Mycobacterium tuberculosis

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the emergence of multidrug-resistant strains. The unique and complex cell wall of Mtb is a key factor in its virulence and intrinsic resistance to many antibiotics. A crucial component of this cell wall is mycolic acid, and its transport to the periplasm is an essential process for the bacterium's survival. This transport is mediated by the Mycobacterial membrane protein Large 3 (MmpL3), a proton motive force-dependent transporter.[1] The essentiality of MmpL3 for Mtb viability has made it a prime and extensively validated target for the development of novel anti-TB therapeutics.[2]

A particularly promising class of MmpL3 inhibitors features a spirocyclic core. These three-dimensional scaffolds offer conformational rigidity and novel chemical space, which can lead to improved potency and favorable pharmacokinetic properties.[3] This application note provides a comprehensive guide to the synthesis and evaluation of spirocyclic inhibitors of MmpL3, drawing from established methodologies to provide researchers with the foundational knowledge and detailed protocols to accelerate their drug discovery efforts. We will delve into the strategic chemical synthesis of these complex molecules and outline the essential in vitro assays for their biological characterization.

The Scientific Rationale: Why Spirocycles? Why MmpL3?

The MmpL3 transporter functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[4] Inhibition of MmpL3 disrupts the mycolic acid biosynthetic pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[5] Spirocyclic inhibitors are designed to bind within the transmembrane domain of MmpL3, often interacting with key residues in the proton relay pathway, thereby disrupting the proton motive force that drives the transport process.[6][7] The rigid nature of the spirocyclic scaffold helps to lock the molecule into a bioactive conformation, enhancing its binding affinity for the target. Furthermore, the modular nature of the synthetic routes allows for systematic exploration of the structure-activity relationship (SAR), enabling the optimization of potency while mitigating off-target effects such as hERG inhibition and cytotoxicity.[8][9]

Visualizing the Synthetic Strategy

The synthesis of spirocyclic MmpL3 inhibitors can be dissected into two main stages: the construction of the core spirocyclic scaffold and the subsequent derivatization to introduce chemical diversity. The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-containing spirocyclic amine, a scaffold that has shown significant promise.

synthetic_workflow cluster_scaffold Scaffold Synthesis cluster_derivatization Derivatization start Starting Materials (e.g., Substituted Aryl Halide, Piperidin-4-one) intermediate1 Formation of Diol Intermediate start->intermediate1 Grignard or Lithiation intermediate2 Cyclic Dehydration intermediate1->intermediate2 Acid-catalyzed scaffold Core Spirocyclic Scaffold (Deprotected) intermediate2->scaffold Deprotection final_compound Final Spirocyclic MmpL3 Inhibitor scaffold->final_compound Reductive Amination or Ullmann Condensation pyrazole Pyrazole Moiety (e.g., Substituted Pyrazole Aldehyde) pyrazole->final_compound caption Generalized Synthetic Workflow

Figure 1: A generalized workflow for the synthesis of pyrazole-containing spirocyclic MmpL3 inhibitors.

Detailed Synthetic Protocols

The following protocols are based on established and published synthetic routes, providing a step-by-step guide for the synthesis of a representative spirocyclic MmpL3 inhibitor.

Part 1: Synthesis of the Spirocyclic Amine Core

This protocol describes the synthesis of a key spiro[isochromane-1,4'-piperidine] intermediate.

Protocol 1: Synthesis of tert-Butyl 4-(4-Fluoro-2-(2-hydroxyethyl)phenyl)-4-hydroxypiperidine-1-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-fluoro-2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Grignard Formation: Cool the solution to -20 °C and add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 1.1 eq) dropwise. Stir the reaction mixture at -20 °C for 1 hour.

  • Addition of Piperidone: Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq) in anhydrous THF dropwise to the Grignard reagent at -20 °C.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification. A small sample can be purified by flash column chromatography on silica gel for characterization.

Protocol 2: Cyclization to form the Spirocyclic Core

  • Acid-catalyzed Cyclization: Dissolve the crude diol from the previous step in a mixture of trifluoroacetic acid (TFA) and water (4:1, 0.1 M).

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[isochromane-1,4'-piperidine] core.

Part 2: Derivatization of the Spirocyclic Core

This section details the introduction of the pyrazole moiety via reductive amination.

Protocol 3: Synthesis of 6-Fluoro-1'-((5-methyl-1-phenyl-1H-pyrazol-3-yl)methyl)spiro[isochromane-1,4'-piperidine]

  • Reaction Setup: To a solution of the deprotected spirocyclic amine (from Protocol 2, after Boc-deprotection with TFA) (1.0 eq) and 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1.1 eq) in dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final spirocyclic MmpL3 inhibitor.

Quantitative Data Summary

The following tables provide representative data for a series of synthesized spirocyclic MmpL3 inhibitors, illustrating the structure-activity relationship.

Table 1: Synthetic Yields for Key Intermediates and Final Products

CompoundStepDescriptionYield (%)
Intermediate 1 Protocol 1Diol formation~60-70%
Spiro Core Protocol 2Cyclization and Deprotection~50-60%
Final Compound Protocol 3Reductive Amination~40-55%

Table 2: Biological Activity of Representative Spirocyclic MmpL3 Inhibitors

Compound IDR1 Group (on Pyrazole)Mtb H37Rv MIC (µM)[10]HepG2 Cytotoxicity IC50 (µM)[10]hERG Inhibition IC50 (µM)[10]
1 Phenyl0.22>5015
2 4-Fluorophenyl0.14>5012
29 4-Carboxyphenyl0.30>50>30

In Vitro Biological Evaluation: Protocols for Assessing Inhibitor Performance

The successful synthesis of novel compounds must be followed by rigorous biological evaluation to determine their efficacy and safety profile.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is employed.[11][12]

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the supplemented 7H9 broth.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plates at 37 °C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of Mtb is observed.

Protocol 5: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to ensure a therapeutic window. The MTT assay is a colorimetric method to assess cell viability.[1][11][13][14]

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Mechanism of Action: Visualizing MmpL3 Inhibition

The spirocyclic inhibitors are believed to function by obstructing the proton translocation channel of MmpL3, thereby inhibiting its transport activity.

mechanism_of_action cluster_membrane Inner Membrane of M. tuberculosis MmpL3 MmpL3 Transporter ProtonChannel Proton Channel TMM_binding TMM Binding Site Proton_out H+ (Cytoplasm) ProtonChannel->Proton_out TMM_out TMM (Periplasm) TMM_binding->TMM_out Transport Proton_in H+ (Periplasm) Proton_in->ProtonChannel Proton Motive Force TMM_in TMM (Cytoplasm) TMM_in->TMM_binding Inhibitor Spirocyclic Inhibitor Inhibitor->ProtonChannel Blocks Proton Flow caption Inhibition of MmpL3 by a Spirocyclic Compound

Figure 2: A diagram illustrating the proposed mechanism of action of spirocyclic inhibitors on the MmpL3 transporter.

Conclusion and Future Directions

The synthetic strategies and evaluation protocols outlined in this application note provide a robust framework for researchers engaged in the discovery of novel anti-TB agents targeting MmpL3. The modularity of the synthesis allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the design of inhibitors with improved metabolic stability and oral bioavailability, with the ultimate goal of developing a new generation of therapeutics to combat the global threat of tuberculosis. The public availability of data from large-scale screening efforts continues to be a valuable resource for the scientific community, fostering collaborative efforts to overcome the challenges of drug-resistant TB.[2][9]

References

Application Notes and Protocols for the Utilization of 1-oxa-9-azaspiro[5.5]undecane in Antituberculosis Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Trajectory in Combating Tuberculosis

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing therapies obsolete, creating a critical need for novel antitubercular agents with new mechanisms of action.[1][2] Spirocyclic scaffolds have emerged as a promising area in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved physicochemical properties and target interactions compared to flatter aromatic compounds.[3][4][5]

This document provides a comprehensive guide for researchers on leveraging the privileged 1-oxa-9-azaspiro[5.5]undecane scaffold for the development of new antituberculosis drugs. Recent studies have identified derivatives of this scaffold as potent inhibitors of MmpL3 (Mycobacterial Membrane Protein Large 3), an essential transporter protein in Mtb responsible for mycolic acid translocation, making it a highly attractive drug target.[6][7][8] We will detail the synthetic rationale, provide step-by-step protocols for activity and toxicity screening, and outline a strategy for systematic lead optimization through structure-activity relationship (SAR) studies.

The Scientific Rationale: Why this compound?

The this compound core offers several advantages in drug design:

  • Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, three-dimensional framework. This "escape from flatland" can enhance binding affinity and selectivity for the target protein by positioning substituents in precise spatial orientations.[3][4]

  • Favorable Physicochemical Properties: Compared to their non-spirocyclic counterparts, azaspirocycles can exhibit improved properties such as higher solubility, better metabolic stability, and decreased lipophilicity, which are crucial for developing viable drug candidates.[3][4]

  • Proven Anti-Mtb Activity: The this compound scaffold has been identified in potent inhibitors of Mtb, specifically targeting the essential MmpL3 protein.[6][7] This provides a strong, validated starting point for a drug discovery program.

The overall workflow for developing antitubercular agents from this scaffold is outlined below.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization Synthesize Synthesis of Core Scaffold (this compound) Derivatize Generation of Analog Library (SAR Studies) Synthesize->Derivatize MABA Anti-Mtb Activity Screening (MABA Assay) Derivatize->MABA Cytotoxicity Cytotoxicity Assessment (LDH Assay) MABA->Cytotoxicity SAR_Analysis SAR Analysis & Data Interpretation Cytotoxicity->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesize Iterative Design-Synthesis-Test Cycle

Caption: High-level workflow for antituberculosis drug discovery using the this compound scaffold.

PART 1: Synthesis of the this compound Scaffold and Derivatives

A highly efficient method for constructing the this compound core is through a Prins cyclization reaction. This approach allows for the one-step formation of the spirocycle and facilitates the introduction of diversity elements.[6][7]

Protocol 1.1: Synthesis of a Representative Derivative: 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane

This protocol is adapted from established methods for the reductive amination of the core spirocycle.[6]

Materials:

  • This compound hydrochloride

  • 4-tert-butylbenzaldehyde

  • Potassium acetate (KOAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-tert-butylbenzaldehyde (1.5 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add this compound hydrochloride (1.0 equivalent) and potassium acetate (1.5 equivalents).

  • Imine Formation: Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (4.0 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 8 hours.

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final compound, 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane.

PART 2: In Vitro Biological Evaluation

CRITICAL BIOSAFETY NOTE: All work involving live cultures of Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[1] This includes the use of a certified Class II or III biosafety cabinet, appropriate personal protective equipment (PPE), and adherence to all institutional and national biosafety guidelines for handling Risk Group 3 pathogens.[9][10]

Protocol 2.1: Determination of Anti-Mtb Activity using the Microplate Alamar Blue Assay (MABA)

The MABA is a reliable, colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6][11] Metabolically active bacteria reduce the blue Alamar Blue (resazurin) reagent to the pink resorufin, providing a visual readout of cell viability.[3][6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile 96-well, flat-bottom microplates

  • Test compounds dissolved in DMSO

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile deionized water

  • Biosafety cabinet, incubator (37°C), microplate reader (optional)

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.

  • Compound Dilution: Dispense 100 µL of supplemented 7H9 broth into all test wells. Add 2 µL of the 100x stock of your test compound (e.g., in DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the next, and so on, across the plate. Discard 100 µL from the final well.

  • Controls: Prepare the following controls on each plate:

    • Inoculum Control: Wells with 7H9 broth and bacteria, but no drug.

    • Solvent Control: Wells with the highest concentration of DMSO used.

    • Positive Control: A row with serial dilutions of Isoniazid.

    • Sterility Control: Wells with 200 µL of 7H9 broth only.

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a 0.5 McFarland standard and then dilute it 1:20 in 7H9 broth to achieve approximately 5 x 10⁵ CFU/mL.[6]

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[3] Re-incubate for 12-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth).

Protocol 2.2: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5][7][12][13]

Materials:

  • Mammalian cell line (e.g., HepG2, THP-1)

  • Complete cell culture medium

  • Sterile 96-well, flat-bottom microplates

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., 1% Triton X-100)

  • Commercial LDH cytotoxicity assay kit

  • Microplate reader (490 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a desired exposure time (e.g., 24-48 hours).

  • Controls: Prepare the following controls in triplicate:[12]

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells with the highest concentration of DMSO.

    • Maximum Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Medium Background Control: Medium without cells.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare and add 50 µL of the LDH reaction mixture (from the kit) to each well containing supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit).

  • Measurement: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100[12]

PART 3: Data Interpretation and Lead Optimization Strategy

A successful antitubercular drug candidate must be potent against Mtb while exhibiting minimal toxicity to host cells. The Selectivity Index (SI) is a critical parameter for evaluating this balance.

Selectivity Index (SI) = CC₅₀ / MIC

  • CC₅₀ (50% Cytotoxic Concentration): Determined from the LDH assay.

  • MIC (Minimum Inhibitory Concentration): Determined from the MABA assay.

A higher SI value (typically >10) is desirable for a promising lead compound.

Compound ID Structure Modification MIC (μg/mL) vs. Mtb H37Rv CC₅₀ (μg/mL) vs. HepG2 Selectivity Index (SI)
Lead-001 9-(4-tert-butylbenzyl)-0.8>50>62.5
Analog-002 9-(4-fluorobenzyl)-1.6>50>31.3
Analog-003 9-(cyclohexylmethyl)-6.4>50>7.8
Analog-004 9-benzoyl->32>50N/A
Isoniazid (Control)0.05>100>2000

Table 1: Example dataset for SAR analysis of this compound derivatives.

Strategy for Structure-Activity Relationship (SAR) Studies

Systematic modification of the lead structure is essential for optimizing potency and safety.[14] For the this compound scaffold, SAR exploration should focus on modifications at the nitrogen atom (position 9).

SAR_Strategy cluster_R1 Position 9 Modifications Core Core Scaffold A Aromatic Substituents Core->A Explore Electronic Effects B Aliphatic Substituents Core->B Probe Lipophilicity C Amide/ Sulfonamide Core->C Modulate Physicochemical Properties Phenyl Phenyl 4-F-Phenyl 4-F-Phenyl 4-CF3-Phenyl 4-CF3-Phenyl Pyridyl Pyridyl Cyclohexyl Cyclohexyl tert-Butyl tert-Butyl Isopropyl Isopropyl Benzoyl Benzoyl Methane-\nsulfonyl Methane- sulfonyl

References

Introduction: The Rising Prominence of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Synthesis of Spirocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by two rings connected through a single, shared quaternary carbon atom, are emerging from the periphery of synthetic chemistry to become central figures in modern drug discovery.[1] Their inherent three-dimensionality and high fraction of sp3-hybridized carbons (Fsp3) offer a distinct advantage over traditional flat, aromatic scaffolds.[2][3] This unique topology allows for the precise spatial projection of functional groups, enabling more specific and potent interactions with complex biological targets.[4]

The incorporation of a spirocyclic motif can significantly enhance a molecule's drug-like properties.[5] Shifting from planar structures to these rigid, three-dimensional architectures often correlates with improved aqueous solubility, decreased lipophilicity, and better metabolic stability.[2][4] Furthermore, the conformational rigidity of a spirocycle can lock a molecule into its bioactive conformation, improving binding affinity and selectivity for its target.[2][5][6]

Despite their clear advantages, the construction of spirocyclic systems can be synthetically challenging due to the steric hindrance associated with forming the central quaternary stereocenter.[7][8][9] However, a growing arsenal of versatile and robust synthetic methodologies has made these valuable scaffolds more accessible than ever.[5] This guide provides a detailed overview of several key strategies, complete with mechanistic insights and practical protocols, to empower researchers in their pursuit of novel spirocyclic entities.

Strategy 1: Intramolecular Cyclization and Alkylation

Conceptual Overview: Intramolecular cyclization is one of the most fundamental and widely employed strategies for spirocycle synthesis. The core principle involves forming the second ring of the spirocycle via an internal reaction within a single molecule that already contains the first ring. Typically, this is achieved by generating a nucleophile on a side chain, which then attacks an electrophilic carbon on the existing ring, or vice versa. The key to this method is the strategic design of a precursor containing both the nucleophilic and electrophilic moieties, tethered in a way that favors the desired spirocyclization pathway.

Mechanistic Insights: The most common variant involves the generation of a carbanion, such as an enolate, which subsequently participates in an intramolecular SN2 reaction with an appended alkyl halide. The precursor is designed so that the distance and geometry between the nucleophile and the electrophilic leaving group are optimal for ring closure, leading to the formation of the spirocyclic framework.

cluster_0 Mechanism: Intramolecular Alkylation start Cyclic Ketone Precursor enolate Enolate Intermediate start->enolate Base (e.g., NaH) spiro_acetal Spiro Acetal Product enolate->spiro_acetal Intramolecular SN2 Attack spiro_ketone Final Spiroketone (after hydrolysis) spiro_acetal->spiro_ketone Acidic Workup (H3O+)

Caption: General workflow for spirocyclization via intramolecular alkylation.

Application Protocol: Synthesis of a Spiro[2.4]heptan-4-one Derivative

This protocol details the synthesis of a spiro-fused cyclopentanone via the reaction of a cyclic ketone with 1,3-Dibromo-2,2-dimethoxypropane, which serves as a bifunctional alkylating agent.[10] The initial product is a ketal, which is subsequently hydrolyzed to the desired spiroketone.

Materials:

  • Cyclopentanone derivative (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • 1,3-Dibromo-2,2-dimethoxypropane (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equiv).[10]

    • Add anhydrous DMF to create a suspension and cool the flask to 0 °C in an ice-water bath.[10]

    • Slowly add a solution of the cyclopentanone derivative (1.0 equiv) in anhydrous DMF to the stirred NaH suspension over 30 minutes.[10]

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional hour to ensure complete enolate formation.[10]

  • Spirocyclization:

    • Add a solution of 1,3-Dibromo-2,2-dimethoxypropane (1.2 equiv) in anhydrous DMF dropwise to the reaction mixture at room temperature.[10]

    • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up (Acetal Intermediate):

    • Upon completion, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.[10]

    • Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase three times with diethyl ether.[10]

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude spiro-acetal.[10]

  • Hydrolysis to Ketone:

    • Dissolve the crude acetal in acetone or tetrahydrofuran (THF).[10]

    • Add 3 M aqueous HCl and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.[10]

    • Neutralize the reaction with saturated aqueous NaHCO3 solution.[10]

    • Extract the product three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.[10]

    • Purify the final spiroketone product by flash column chromatography.

Strategy 2: [3+2] Cycloaddition Reactions

Conceptual Overview: Cycloaddition reactions are powerful tools for rapidly building molecular complexity, and they are particularly well-suited for constructing spirocyclic systems.[9][11] The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a convergent strategy where a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring.[1][12] When one of the reactants contains an exocyclic double bond, the reaction directly generates a spirocyclic core.

Mechanistic Insights: This strategy often relies on the in situ generation of a reactive 1,3-dipole, such as a nitrile imine or an azomethine ylide. For instance, a nitrile imine can be formed from a hydrazonoyl bromide precursor via base-promoted dehydrobromination.[1] This highly reactive intermediate is immediately trapped by a dipolarophile, such as an unsaturated isoxazolone with an exocyclic double bond. The concerted or stepwise addition across the double bond forms two new sigma bonds and the spirocenter in a single, highly efficient step.[1]

cluster_1 Mechanism: [3+2] Cycloaddition precursor Dipole Precursor (e.g., Hydrazonoyl Bromide) dipole 1,3-Dipole (e.g., Nitrile Imine) precursor->dipole Base (e.g., K2CO3) product Spirocyclic Product dipole->product dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->product

Caption: General mechanism for spirocycle synthesis via [3+2] cycloaddition.

Application Protocol: Synthesis of Trifluoromethylated Spiroisoxazolones

This protocol describes the synthesis of spiro(isoxazolone-pyrazoline) derivatives via the 1,3-dipolar cycloaddition of a CF3-substituted nitrile imine with an unsaturated isoxazolone.[1]

Materials:

  • Unsaturated isoxazolone derivative (1.0 equiv)

  • Trifluoromethyl bromohydrazone precursor (1.2 equiv)

  • Potassium carbonate (K2CO3) (1.2 equiv)

  • 1,2-Dichloroethane (DCE)

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • Reaction Setup:

    • To a solution of the unsaturated isoxazolone derivative (0.4 mmol, 1.0 equiv) in 1,2-dichloroethane (2 mL), add potassium carbonate (0.48 mmol, 1.2 equiv).[1]

    • Add the trifluoromethyl bromohydrazone (nitrile imine precursor) (0.48 mmol, 1.2 equiv) to the mixture.[1] The slight excess of the precursor and base compensates for potential side reactions like dipole dimerization.[1]

  • Cycloaddition:

    • Stir the reaction mixture vigorously at room temperature for 24 hours.[1]

    • Monitor the reaction for the disappearance of the starting materials using TLC.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.[1]

    • Purify the resulting residue directly by flash column chromatography on silica gel.[1]

    • Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v) to afford the pure spirocyclic product.[1]

Data Summary: Scope of the [3+2] Cycloaddition

EntryAr¹ Substituent (on Nitrile Imine)Ar² Substituent (on Isoxazolone)ProductYield (%)dr
1HH3a 93>95:5
24-MeH3m 91>95:5
34-FH3q 89>95:5
4H4-Cl3c 92>95:5
5H4-MeO3f 85>95:5
Data adapted from a representative study on trifluoromethylated spiroisoxazolones.[1] Yields are for isolated products. Diastereomeric ratio (dr) determined by ¹H NMR of the crude reaction mixture.

Strategy 3: Rearrangement Reactions

Conceptual Overview: Rearrangement reactions provide elegant and often unexpected pathways to complex molecular architectures, including spirocycles.[9] These transformations involve the migration of an atom or group from one position to another within a molecule, leading to a profound skeletal reorganization. For spirocycle synthesis, rearrangements can be used to expand or contract rings or to convert a fused or bridged system into a spirocyclic one.

Mechanistic Insights: A compelling example is the oxidative rearrangement of spirocyclic cyclobutane aminals.[13] The reaction is initiated by treating the aminal with an N-halosuccinimide (NXS), which generates an N-halo aminal intermediate.[13] Due to the ring strain of the cyclobutane and the presence of the electron-withdrawing halogen, the molecule is primed for rearrangement. A 1,2-carbon-to-nitrogen migration occurs, expanding the cyclobutane ring and cleaving the weak N-X bond to form a stable, bicyclic amidine product.[13] This process efficiently converts a simple spiroaminal into a more complex fused ring system that retains the spirocyclic nature at a different position initially. While the final product is not a spirocycle, the key intermediate is, showcasing how rearrangements can traverse through spirocyclic structures. A more direct example is the Pd(II)-mediated 1,5-vinyl shift of a spiro[4.4]nonatriene to form annulated fulvenes, showcasing a spiro-to-fused bicycle conversion.[14]

cluster_2 Mechanism: Oxidative Rearrangement start Spirocyclic Aminal halo N-Halo Aminal Intermediate start->halo NXS (e.g., NBS) rearranged Rearranged Product halo->rearranged Ring Strain-Induced 1,2-C-to-N Migration cluster_3 Workflow: Multicomponent Reaction (MCR) A Reactant A OnePot One-Pot Reaction (e.g., Microwave) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Solvent Solvent + Catalyst Solvent->OnePot Product Complex Spirocyclic Product OnePot->Product

References

Application Notes and Protocols: 1-Oxa-9-Azaspiro[5.5]undecane Derivatives as sEH Inhibitors for Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Avenue for Chronic Kidney Disease

Chronic Kidney Disease (CKD) is a progressive and debilitating condition affecting millions worldwide, with limited therapeutic options that halt its progression to end-stage renal disease. A promising therapeutic target that has emerged in recent years is the soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the bioavailability of these protective EETs is increased, offering a novel mechanism to combat the inflammation and renal damage characteristic of CKD.[1][2]

Among the various classes of sEH inhibitors, derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown significant promise due to their high potency and favorable pharmacokinetic profiles.[3][4] This document provides a comprehensive guide for researchers, offering detailed application notes and protocols for the synthesis, in vitro evaluation, and in vivo testing of these compounds in the context of CKD.

Mechanism of Action: The Role of sEH in Chronic Kidney Disease

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the arachidonic acid cascade. It metabolizes EETs, which are produced by cytochrome P450 epoxygenases, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial effects in the kidney, including vasodilation, anti-inflammatory actions, and protection against fibrosis. In CKD, the expression and activity of sEH are often upregulated, leading to a decrease in the protective EETs and an exacerbation of renal injury.[5][6]

Inhibition of sEH by this compound derivatives blocks the degradation of EETs, thereby augmenting their local concentrations in the kidney. This leads to a cascade of beneficial downstream effects, including:

  • Reduced Inflammation: EETs suppress the activation of pro-inflammatory transcription factors such as NF-κB, leading to decreased production of inflammatory cytokines and reduced infiltration of immune cells into the kidney.[2]

  • Improved Renal Hemodynamics: By promoting vasodilation of renal arterioles, EETs can improve renal blood flow and glomerular filtration rate (GFR).

  • Antifibrotic Effects: EETs have been shown to attenuate the profibrotic signaling pathways, such as the transforming growth factor-β (TGF-β) pathway, thereby reducing the deposition of extracellular matrix and slowing the progression of renal fibrosis.

The following diagram illustrates the central role of sEH in the pathophysiology of CKD and the therapeutic intervention by this compound derivatives.

sEH_Pathway_CKD cluster_pathway sEH Signaling Pathway in CKD AA Arachidonic Acid CYP450 CYP450 Epoxygenases AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory, Antifibrotic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) (Upregulated in CKD) EETs->sEH Metabolized by CKD Chronic Kidney Disease (Inflammation, Fibrosis, Vasoconstriction) EETs->CKD Ameliorates DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH->CKD CKD->sEH Inhibitor This compound Derivatives Inhibitor->sEH Inhibits in_vivo_workflow start Start: Sprague-Dawley Rats surgery 5/6 Nephrectomy Surgery start->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery randomization Randomization into Treatment Groups recovery->randomization treatment Chronic Treatment (8-12 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Blood Pressure) treatment->monitoring sample_collection Periodic Sample Collection (Urine, Blood) treatment->sample_collection endpoint Endpoint Analysis treatment->endpoint histology Kidney Histology endpoint->histology biochemistry Serum Biochemistry (Creatinine, BUN) endpoint->biochemistry proteinuria Urinary Protein Excretion endpoint->proteinuria

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Labyrinth of Spirocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of spirocyclic structures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of spirocyclization. Spirocycles, with their unique three-dimensional architecture, offer immense potential in medicinal chemistry by providing access to novel chemical space and improving drug-like properties.[1][2][3] However, their synthesis is often fraught with challenges, from controlling stereochemistry to managing ring strain.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Hurdles in Spirocyclization

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Question: My spirocyclization reaction is resulting in a low yield or complete absence of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common frustration in spirocycle synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inefficient Cyclization Precursor Formation: The intramolecular cyclization step is often the crux of spirocycle synthesis. If the precursor is not formed efficiently, the final yield will be compromised.

    • Troubleshooting: Confirm the formation and purity of the linear precursor using standard analytical techniques (NMR, LC-MS) before attempting the cyclization. Ensure that all starting materials are pure and reagents are of high quality.[6]

  • Unfavorable Reaction Kinetics or Thermodynamics: The activation energy for the cyclization may be too high, or the desired spirocycle may be thermodynamically less stable than starting materials or side products.

    • Troubleshooting:

      • Temperature Optimization: Systematically screen a range of temperatures. While higher temperatures can overcome kinetic barriers, they can also lead to decomposition.[7]

      • Catalyst/Reagent Screening: The choice of catalyst, ligand, or reagent is critical. For instance, in metal-catalyzed reactions, varying the metal center or the ligand can dramatically impact efficiency.[8]

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or protic (e.g., ethanol), depending on the reaction mechanism.[9]

  • Side Reactions Dominating: Intermolecular reactions, elimination, or rearrangements can compete with the desired intramolecular cyclization.[9]

    • Troubleshooting:

      • High-Dilution Conditions: To favor intramolecular events, perform the reaction at high dilution (typically 0.01 M or lower). This can be practically achieved by the slow addition of the substrate to the reaction mixture.[10]

      • Protecting Groups: Sensitive functional groups that could participate in side reactions should be appropriately protected.[11][12] The choice of protecting groups should be orthogonal to the reaction conditions for the spirocyclization.[13]

  • Product Instability: The spirocyclic product itself might be unstable under the reaction or workup conditions.[8][14]

    • Troubleshooting: Monitor the reaction progress by TLC or LC-MS at regular intervals to check for product formation and subsequent decomposition. If decomposition is observed, consider milder reaction conditions or a modified workup procedure (e.g., avoiding harsh acids or bases).[14]

Issue 2: Poor Stereocontrol (Diastereoselectivity or Enantioselectivity)

Question: I am obtaining a mixture of diastereomers or enantiomers in my spirocyclization. How can I improve the stereochemical outcome?

Answer: Achieving high stereocontrol is a paramount challenge in spirocycle synthesis, as the biological activity of stereoisomers can vary significantly.[15][16] The stereochemical outcome is determined by the transition state geometry of the cyclization step.

Strategies for Improving Stereoselectivity:

  • Chiral Auxiliaries and Catalysts:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of the cyclization. The auxiliary is typically removed in a subsequent step.

    • Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand) can create a chiral environment that favors the formation of one enantiomer over the other. This is often a more atom-economical approach.

  • Substrate Control: The inherent stereocenters in the substrate can influence the stereochemistry of the newly formed spirocenter. This is known as substrate-controlled diastereoselection. Careful design of the synthetic precursor is key.

  • Solvent and Temperature Effects:

    • Solvent Polarity: The solvent can influence the conformation of the transition state. Screening solvents with varying polarities is recommended.[8]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between diastereomeric transition states.

  • Nature of the Tether: The length and rigidity of the chain connecting the two reacting ends in the precursor can significantly impact the facial selectivity of the cyclization.

Issue 3: Difficulty with Purification of the Spirocyclic Product

Question: I am struggling to purify my spirocyclic compound from starting materials and byproducts. What purification strategies are most effective?

Answer: The purification of spirocyclic compounds can be challenging due to their often similar polarities to byproducts, especially other isomers.

Purification Troubleshooting:

  • Chromatography Optimization:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (eluent) and stationary phases (silica gel, alumina, or reversed-phase silica). A shallow gradient elution can improve separation.[17][18]

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution. Both normal-phase and reversed-phase HPLC should be considered.[19]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that can also provide material suitable for X-ray analysis to confirm the structure and stereochemistry.[20] Screening a variety of solvents and solvent mixtures is crucial.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product mixture to alter the polarity of the desired compound, facilitating its separation. The derivatizing group can then be removed.

  • Solid-Phase Extraction (SPE): For certain compounds, particularly those that are unstable on silica, SPE can be a milder and faster purification alternative to traditional column chromatography.[19]

Frequently Asked Questions (FAQs)

Q1: What is the role of ring strain in the synthesis and stability of spirocycles?

A1: Ring strain plays a dual role in spirocycle synthesis. The inherent strain in small rings (e.g., cyclopropane, cyclobutane) can be a thermodynamic driving force for ring-opening or rearrangement reactions that form spirocycles.[21][22] However, the formation of a strained spirocyclic system can also be energetically unfavorable, leading to low yields.[23] The stability of the final spirocycle is also influenced by ring strain; highly strained systems may be prone to decomposition or rearrangement.[24]

Q2: How do I choose the right protecting group strategy for my spirocycle synthesis?

A2: A successful protecting group strategy is crucial. The ideal protecting group should be:

  • Easy to install and remove in high yield.[13]

  • Stable to the conditions of the spirocyclization and other intermediate steps.[12]

  • Orthogonal , meaning it can be removed selectively without affecting other protecting groups in the molecule.[13] Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS), while amines are often protected as carbamates (e.g., Boc, Cbz).[11]

Q3: Can computational chemistry aid in planning the synthesis of a complex spirocycle?

A3: Yes, computational chemistry is an increasingly valuable tool. It can be used to:

  • Predict reaction outcomes: By modeling reaction pathways and transition state energies, it can help predict the feasibility of a particular cyclization strategy and the likely stereochemical outcome.

  • Assess ring strain: Calculations can provide a quantitative measure of the strain energy in potential target molecules, helping to identify potentially unstable structures.[23]

  • Understand conformational preferences: Modeling can predict the preferred three-dimensional structure of the spirocycle, which is crucial for understanding its interaction with biological targets.[4]

Q4: Are there any general guidelines for selecting a synthetic strategy for a novel spirocycle?

A4: While each target is unique, some general considerations include:

  • Retrosynthetic analysis: Disconnect the target spirocycle at the spiro-carbon or adjacent bonds to identify potential precursors.

  • Key bond-forming reaction: The core of the strategy is the spirocyclization step. Common methods include intramolecular alkylations, aldol reactions, Michael additions, cycloadditions, and ring-closing metathesis.[25][26]

  • Availability of starting materials: The chosen route should ideally start from readily available and inexpensive materials.

  • Stereochemical control: The strategy must incorporate a plan for controlling the stereochemistry of the spirocenter and any other stereocenters in the molecule.[15][16]

Experimental Protocols & Data

Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization

This protocol is designed to favor intramolecular reactions over intermolecular polymerization, a common issue in spirocyclization.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the appropriate solvent and the reagent/catalyst for the cyclization.

  • Substrate Preparation: Dissolve the linear precursor in the same solvent used in the reaction flask to create a dilute solution (e.g., 0.05 M).

  • Slow Addition: Heat the reaction flask to the desired temperature. Using the dropping funnel, add the solution of the precursor to the reaction flask dropwise over an extended period (e.g., 4-12 hours). A syringe pump can be used for more precise control over the addition rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and proceed with the appropriate aqueous workup and extraction.

  • Purification: Purify the crude product using column chromatography, crystallization, or preparative HPLC.

Table 1: Solvent Screening for a Hypothetical Spirocyclization
EntrySolventDielectric Constant (ε)Outcome
1Toluene2.4Low conversion, starting material recovered
2Dichloromethane9.145% yield, 1:1 mixture of diastereomers
3Tetrahydrofuran7.660% yield, 2:1 mixture of diastereomers
4Acetonitrile37.575% yield, 5:1 mixture of diastereomers
5Ethanol24.6Decomposition of starting material

This table illustrates how solvent polarity can significantly influence both the yield and diastereoselectivity of a spirocyclization reaction.

Visualizing Reaction Pathways

Diagrams generated using Graphviz can help visualize complex reaction schemes and troubleshooting logic.

Diagram 1: Decision-Making Workflow for Low Yield Troubleshooting

LowYieldTroubleshooting start Low Yield Observed check_precursor Analyze Precursor Purity & Formation start->check_precursor precursor_ok Precursor OK? check_precursor->precursor_ok optimize_precursor Optimize Precursor Synthesis precursor_ok->optimize_precursor No screen_conditions Screen Reaction Conditions precursor_ok->screen_conditions Yes optimize_precursor->start temp Vary Temperature screen_conditions->temp solvent Screen Solvents screen_conditions->solvent catalyst Screen Catalysts/Reagents screen_conditions->catalyst high_dilution Implement High Dilution screen_conditions->high_dilution check_stability Monitor Product Stability temp->check_stability solvent->check_stability catalyst->check_stability high_dilution->check_stability stability_ok Product Stable? check_stability->stability_ok modify_workup Modify Workup / Milder Conditions stability_ok->modify_workup No success Improved Yield stability_ok->success Yes modify_workup->success

Caption: Troubleshooting workflow for addressing low reaction yields.

Diagram 2: General Strategies for Stereocontrol

StereocontrolStrategies start Goal: Stereoselective Spirocyclization substrate Substrate Control (Inherent Chirality) start->substrate reagent Reagent Control start->reagent conditions Condition Control start->conditions chiral_aux Chiral Auxiliary reagent->chiral_aux chiral_cat Chiral Catalyst reagent->chiral_cat low_temp Low Temperature conditions->low_temp solvent_tuning Solvent Tuning conditions->solvent_tuning

References

Technical Support Center: Optimization of Antituberculosis Activity of 1-Oxa-9-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives as potent antituberculosis agents. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, characterization, and biological evaluation. Our goal is to empower your research with the necessary insights to accelerate your drug discovery program.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound scaffold a promising starting point for antituberculosis drug discovery?

A1: The this compound scaffold is considered a "privileged structure" in medicinal chemistry. Its unique three-dimensional arrangement, combining the rigidity of a spirocycle with the flexibility of aliphatic components, allows for a favorable presentation of pharmacophoric features to biological targets.[1][2] Specifically for tuberculosis, derivatives of this scaffold have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][3] This activity is primarily attributed to the inhibition of the essential MmpL3 protein, a key transporter in Mtb.[1][3]

Q2: What is the primary molecular target of this compound derivatives in Mycobacterium tuberculosis?

A2: The principal molecular target is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][3] MmpL3 is an essential transporter responsible for shuttling mycolic acids, crucial components of the mycobacterial cell wall, to the periplasm.[4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[3][5] This specific mechanism of action makes it an attractive target for developing novel antitubercular drugs with no pre-existing cross-resistance to current therapies.[6]

Q3: What are the key structure-activity relationships (SARs) to consider when modifying the this compound scaffold?

A3: Optimization of this scaffold generally focuses on modifications at two primary positions: the nitrogen atom of the piperidine ring (position 9) and the tetrahydropyran ring (positions 3 and 4).

  • Substitution at Position 9: The nature of the substituent on the nitrogen atom is critical for potency. Typically, a lipophilic group, such as a substituted benzyl group (e.g., 4-tert-butylbenzyl), is favored for optimal activity.[1] This lipophilicity is believed to enhance penetration through the mycobacterial cell wall.[7]

  • Substitution on the Tetrahydropyran Ring: Introducing substituents, particularly fluorine atoms, at position 4 of the tetrahydropyran ring can significantly enhance antitubercular activity.[1] This is an effective strategy for lipophilic isosterization.[1]

Q4: What are the recommended initial in vitro assays for screening newly synthesized derivatives?

A4: A tiered screening approach is recommended:

  • Primary Screening (Whole-Cell Activity): The initial step should be to determine the Minimum Inhibitory Concentration (MIC) against a susceptible Mtb strain, such as H37Rv.[1][8] The Microplate Alamar Blue Assay (MABA) is a commonly used, reliable, and non-destructive method for this purpose.[9]

  • Screening against Resistant Strains: Promising compounds should then be tested against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains to assess their potential to overcome existing resistance mechanisms.[10]

  • Cytotoxicity Assay: To evaluate the selectivity of the compounds, a cytotoxicity assay against a mammalian cell line (e.g., Vero or J774A.1 macrophages) is crucial to determine the selectivity index (SI).[11]

  • Intracellular Activity: Since Mtb is an intracellular pathogen, assessing the compound's ability to kill bacteria residing within macrophages is a critical step.[6][8][9]

Troubleshooting Guides

Synthesis and Characterization

Issue 1: Low yields or formation of side products during the synthesis of the this compound scaffold.

  • Potential Cause: The complexity of spirocyclic synthesis can lead to challenges.[1][2] For methods like the Prins cyclization, the reaction conditions (e.g., acid catalyst, temperature) are critical. In reductive amination steps, the choice of reducing agent and reaction time can influence the outcome.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents. For acid-catalyzed reactions, screen different Lewis or Brønsted acids.

    • Purification Strategy: Spirocyclic compounds and their intermediates can be challenging to separate.[1] Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary.

    • Alternative Synthetic Routes: Consider alternative synthetic strategies. While some routes like those involving olefin metathesis can be complex and expensive, others based on the Prins cyclization offer a more direct approach.[1][2]

    • Characterization of Byproducts: Isolate and characterize major side products using NMR and mass spectrometry to understand the competing reaction pathways and refine the reaction conditions accordingly.

Issue 2: Difficulty in confirming the spirocyclic structure and stereochemistry.

  • Potential Cause: The rigid, three-dimensional nature of the spiro scaffold can result in complex NMR spectra.

  • Troubleshooting Steps:

    • Advanced NMR Techniques: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons. NOESY or ROESY experiments can help in determining the relative stereochemistry.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition of the synthesized compound.[1][2]

    • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation, including absolute stereochemistry.

Biological Evaluation

Issue 3: High MIC values or lack of activity in whole-cell assays.

  • Potential Cause:

    • Poor Permeability: The compound may not effectively penetrate the complex mycobacterial cell wall.[7]

    • Efflux Pump Substrate: The compound might be actively removed from the cell by efflux pumps.

    • Metabolic Instability: The compound could be rapidly metabolized by the bacteria.

    • Lack of Target Engagement: The structural modifications may have abolished binding to MmpL3.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze the lipophilicity (LogP) of the compounds. A balance is crucial; highly polar or excessively lipophilic compounds may have poor permeability.[7]

    • Incorporate Efflux Pump Inhibitors: Co-administer the compound with a known efflux pump inhibitor (e.g., verapamil, reserpine) in the MIC assay to determine if efflux is a contributing factor.

    • Molecular Docking: Perform molecular docking studies with the MmpL3 protein to predict binding modes and identify structural features that may hinder interaction.[1]

    • SAR Analysis: Systematically review your SAR data. Are there trends related to specific functional groups or substitution patterns that correlate with a loss of activity?

Issue 4: High cytotoxicity in mammalian cells.

  • Potential Cause: The compound may have off-target effects in mammalian cells.

  • Troubleshooting Steps:

    • Modify Peripheral Fragments: Alter the substituents on the scaffold that are not essential for anti-TB activity but may contribute to cytotoxicity.

    • QSAR Modeling: Develop a quantitative structure-activity relationship (QSAR) model to identify molecular descriptors associated with cytotoxicity and guide the design of less toxic analogs.

    • Target Deconvolution: If resources permit, employ chemoproteomics or other target identification methods to uncover potential off-targets in mammalian cells.

Experimental Protocols & Workflows

General Synthesis of 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane Derivatives

This protocol is a generalized representation based on reductive amination.[1][2]

  • Step 1: Reductive Amination

    • To a solution of 4-tert-butylbenzaldehyde (1.5 equivalents) in dichloromethane (CH₂Cl₂), add the corresponding this compound hydrochloride (1 equivalent) and potassium acetate (KOAc, 1.5 equivalents).

    • Stir the mixture at room temperature for 2 hours.

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise and continue stirring until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 2: Purification

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Step 3: Characterization

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRMS.[1][2]

Workflow for Antitubercular Activity Screening

G cluster_0 In Vitro Screening Cascade synthesis Synthesis of Derivatives mic_h37rv Primary MIC Assay (Mtb H37Rv) synthesis->mic_h37rv New Compounds mic_mdr MIC against MDR/XDR Strains mic_h37rv->mic_mdr Active Compounds cytotoxicity Cytotoxicity Assay (e.g., Vero, J774A.1) mic_mdr->cytotoxicity Broad-Spectrum Activity intracellular Intracellular Activity Assay (Macrophage Model) cytotoxicity->intracellular High Selectivity Index lead_candidates Lead Candidates intracellular->lead_candidates Potent Intracellular Activity G compound This compound Derivative cell_wall Mycobacterial Cell Wall compound->cell_wall Penetration mmpL3 MmpL3 Transporter compound->mmpL3 Inhibition cell_wall->mmpL3 mycolic_acid Mycolic Acid Transport mmpL3->mycolic_acid disruption Cell Wall Biosynthesis Disruption mmpL3->disruption Blockade leads to cell_death Bacterial Cell Death disruption->cell_death

References

Technical Support Center: Overcoming Byproduct Formation in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of constructing spirocyclic scaffolds. The unique three-dimensional and rigid structure of spirocycles makes them invaluable in medicinal chemistry, but their synthesis is often plagued by competing reactions that lead to undesirable byproducts.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is low-yielding. What are the first things I should check?

A low yield of your desired spirocycle can stem from several factors. Start by assessing the following:

  • Reaction Conditions: Are you certain your reaction was conducted under optimal conditions? This includes temperature, pressure, and atmosphere (e.g., inert gas for sensitive reagents).

  • Reagent Purity: Impurities in starting materials or solvents can poison catalysts or lead to side reactions.[3] Ensure all components are of high purity.

  • Stoichiometry: Double-check your calculations. An incorrect ratio of reactants or catalyst can significantly impact the reaction outcome.

  • Reaction Time: Monitor your reaction's progress using techniques like TLC or LC-MS. A reaction that is run for too long can lead to product decomposition, while a reaction that is stopped too early will result in incomplete conversion.[3]

Q2: I'm observing multiple spots on my TLC plate that I suspect are isomers. How can I differentiate them?

The formation of isomers is a common challenge in spirocycle synthesis. Here's a breakdown:

  • Regioisomers: These isomers differ in the connectivity of atoms. Their formation is often influenced by the catalyst and ligands used in the reaction.[4][5] Advanced analytical techniques like 2D NMR (COSY, HMBC, HSQC) can help elucidate the exact connectivity.

  • Diastereomers: These are stereoisomers that are not mirror images. Their formation is influenced by solvent polarity and temperature.[3] Chiral HPLC or SFC can often separate diastereomers, and their relative stereochemistry can be determined by NOESY NMR experiments or X-ray crystallography.

  • Enantiomers: These are non-superimposable mirror images. Chiral chromatography is necessary for their separation and quantification.

Q3: My desired spirocyclic product seems to be unstable during workup or purification. What can I do?

Product instability can lead to significant loss of material. Consider these strategies:

  • Milder Workup: Avoid harsh acidic or basic conditions if your product is sensitive to pH changes.[3] Use buffered solutions or perform extractions with milder reagents.

  • Temperature Control: Keep your product cold during workup and purification to minimize decomposition.

  • Alternative Purification: If your compound is unstable on silica gel, consider other purification methods like preparative HPLC, recrystallization, or size-exclusion chromatography.

Detailed Troubleshooting Guides

Guide 1: Formation of Regioisomeric Spirocycles

Problem: The reaction is producing a mixture of regioisomeric spirocycles, complicating purification and reducing the yield of the desired product.

Plausible Causes & Mechanistic Insight:

The formation of regioisomers arises when a precursor can cyclize at two or more distinct positions. This is particularly common in reactions involving unsymmetrical intermediates. The regioselectivity is often governed by a delicate balance of steric and electronic factors, which can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, in palladium-catalyzed spirocyclization, the migratory insertion step's regioselectivity can be highly dependent on the electronic nature of the reactants.[6][7]

Troubleshooting Strategies:

  • Catalyst and Ligand Screening: The choice of catalyst and coordinating ligands can profoundly influence the regiochemical outcome.[4][5]

    • Rationale: Different ligands can alter the steric and electronic environment around the metal center, favoring one transition state over another.[5]

    • Protocol: Screen a panel of catalysts and ligands with varying steric bulk and electronic properties. For example, in copper-catalyzed borylations, bidentate phosphine ligands like Xantphos have been shown to provide complete regiocontrol.[4]

  • Solvent and Temperature Optimization: The reaction medium and temperature can impact the stability of key intermediates and transition states.

    • Rationale: Solvents with different polarities can selectively solvate and stabilize one regioisomeric transition state over another. Temperature can also influence the kinetic versus thermodynamic product distribution.

    • Protocol: Run the reaction in a range of solvents with varying polarities (e.g., toluene, THF, DCM, DMF). Systematically vary the reaction temperature to determine its effect on the regioisomeric ratio.

Data Presentation: Impact of Ligands on Regioselectivity

LigandSolventTemperature (°C)Regioisomeric Ratio (A:B)
Ligand XToluene801:1
Xantphos Toluene 80 >99:1
Ligand YTHF253:1

This table illustrates how ligand choice can dramatically shift the regioselectivity of a reaction.

Visualization of Regioisomeric Pathways

G cluster_0 Reaction Pathway Precursor Precursor Intermediate Intermediate Precursor->Intermediate Catalyst Product_A Desired Regioisomer (A) Intermediate->Product_A Pathway A (Favored) Product_B Byproduct Regioisomer (B) Intermediate->Product_B Pathway B (Disfavored)

Caption: Competing pathways leading to regioisomers.

Guide 2: Epimerization at the Spirocenter

Problem: The desired stereoisomer is contaminated with its epimer, indicating a loss of stereochemical integrity during the reaction or workup.

Plausible Causes & Mechanistic Insight:

Epimerization is the inversion of a single stereocenter in a molecule containing multiple stereocenters.[8] This often occurs through the formation of an enolate or a similar planar intermediate, which can be protonated from either face, leading to a mixture of diastereomers. Factors that promote epimerization include the presence of strong bases, elevated temperatures, and prolonged reaction times.[8]

Troubleshooting Strategies:

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Rationale: Strong or sterically unhindered bases can readily deprotonate the α-proton, leading to enolization and subsequent epimerization.[8]

    • Protocol: Employ a weaker or sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[8]

  • Temperature Control: Lowering the reaction temperature can significantly suppress epimerization.

    • Rationale: Epimerization, like most reactions, has an activation energy barrier. Lower temperatures reduce the available thermal energy to overcome this barrier.[8]

    • Protocol: Perform the reaction at 0 °C or lower. Maintain a consistent low temperature throughout the addition of reagents and the entire reaction duration.

  • Use of Epimerization-Suppressing Additives: Certain additives can minimize epimerization.

    • Rationale: Additives like 1-hydroxybenzotriazole (HOBt) or copper(II) salts can modify the reaction mechanism to disfavor pathways leading to epimerization.[9][10]

    • Protocol: In peptide-like couplings, the addition of HOBt and CuCl₂ has been shown to be highly effective in preventing epimerization.[10]

Experimental Protocol: Epimerization Suppression with CuCl₂

  • Dissolve the N-protected amino acid precursor (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add the amine component (1.2 eq) to the mixture.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring for completion by TLC or LC-MS.

  • Work-up the reaction and analyze the final product for epimeric purity by chiral HPLC.

Visualization of Epimerization Pathway

G cluster_1 Epimerization Mechanism Desired_Stereoisomer Desired_Stereoisomer Planar_Intermediate Planar Intermediate (e.g., Enolate) Desired_Stereoisomer->Planar_Intermediate Base, Heat Planar_Intermediate->Desired_Stereoisomer Protonation Epimer Epimeric Byproduct Planar_Intermediate->Epimer Protonation G cluster_2 Concentration Effects Reactant Reactant Spirocycle Intramolecular Product (Spirocycle) Reactant->Spirocycle First-Order (Favored at Low Conc.) Dimer Intermolecular Product (Dimer/Polymer) Reactant->Dimer

References

Technical Support Center: Purification Strategies for 1-oxa-9-azaspiro[5.5]undecane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-oxa-9-azaspiro[5.5]undecane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of these valuable spirocyclic scaffolds. The unique three-dimensional structure of these compounds, while conferring desirable physicochemical properties, can also present specific purification hurdles.[1] This resource combines established methodologies with expert insights to help you navigate these complexities and achieve high purity for your target intermediates.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of this compound intermediates and offers step-by-step guidance to resolve them.

Issue 1: Low Recovery of the Basic Spirocyclic Amine After Silica Gel Chromatography

Symptoms:

  • Significant loss of product on the column.

  • Streaking or tailing of the product spot on TLC, even with various solvent systems.

  • The desired compound is recovered in very low yields or not at all.

Root Cause Analysis: The basic nitrogen atom in the this compound core strongly interacts with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption or decomposition of the product on the stationary phase.

Solutions:

1. Basic-Modified Mobile Phase:

  • Rationale: Adding a small amount of a volatile base to the eluent will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your basic compound.

  • Protocol:

    • Prepare your standard mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • To this mixture, add a small percentage of a basic modifier. Common choices include:

      • Triethylamine (Et3N): Typically 0.5-2% (v/v).

      • Ammonium hydroxide (NH4OH): A few drops of a concentrated aqueous solution can be added to the mobile phase, but ensure good mixing.

    • Equilibrate the column with this modified mobile phase before loading your sample.

    • Run the chromatography as usual. Users on platforms like Reddit have reported success with DCM/MeOH/Et3N solvent systems, starting with ratios like 90/9/1.[2]

2. Pre-treating the Silica Gel:

  • Rationale: You can "passivate" the silica gel by pre-treating it with a basic solution to neutralize the acidic sites before packing the column.

  • Protocol:

    • Slurry the silica gel in your chosen eluent.

    • Add a base like aqueous ammonia and stir the slurry.[2]

    • Pack the column with the basified silica slurry.

    • Equilibrate the column with the mobile phase (which may or may not contain an additional basic modifier) before loading the sample.

3. Alternative Stationary Phases:

  • Rationale: Using a less acidic stationary phase can circumvent the issues associated with silica gel.

  • Options:

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds. Basic or neutral grade alumina is recommended.

    • Amine-functionalized silica: This is a more specialized and expensive option but can be very effective for purifying amines.[2]

Issue 2: Persistent Removal of Acidic or Basic Impurities

Symptoms:

  • Co-elution of impurities with the desired product during chromatography.

  • NMR or LC-MS analysis of the "purified" product shows the presence of acidic starting materials (e.g., carboxylic acids) or basic starting materials/byproducts.

Root Cause Analysis: Chromatography alone may not be sufficient to separate compounds with very similar polarities or when impurities have a strong affinity for the product.

Solution: Acid-Base Extraction

  • Rationale: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[3][4][5][6] The basic nitrogen of the this compound allows it to be selectively moved between aqueous and organic phases.

  • Protocol for Purifying a Basic Intermediate:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate in a separatory funnel.[4][5]

    • Acid Wash (to remove basic impurities and isolate the product):

      • Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The basic this compound intermediate will be protonated, forming a salt that is soluble in the aqueous layer.[5][6]

      • Shake the funnel vigorously and allow the layers to separate.

      • Drain the lower aqueous layer containing your protonated product. The organic layer now contains neutral and acidic impurities.

    • Basification and Re-extraction:

      • Place the collected aqueous layer in a clean separatory funnel.

      • Slowly add a base (e.g., 1M NaOH or a saturated NaHCO3 solution) until the solution is basic (check with pH paper). This will deprotonate your product, making it insoluble in water and soluble in organic solvents again.

      • Add fresh organic solvent, shake, and allow the layers to separate.

      • Collect the organic layer containing your purified product.

    • Final Steps:

      • Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

      • Filter and evaporate the solvent to obtain the purified product.[7]

Issue 3: Difficulty in Obtaining Crystalline Material for X-ray Analysis or Final Product Formulation

Symptoms:

  • The purified product is an oil or an amorphous solid.

  • Multiple attempts at crystallization from various solvents have failed.

Root Cause Analysis: The conformational flexibility of the spirocyclic system or the presence of minor impurities can inhibit crystal lattice formation.

Solutions:

1. Systematic Solvent Screening for Recrystallization:

  • Rationale: Finding the right solvent or solvent system is crucial for successful crystallization.

  • Protocol:

    • Solubility Testing: In small vials, test the solubility of your compound (a few milligrams) in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Single Solvent Crystallization: If a suitable single solvent is found, dissolve the compound in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Two-Solvent System (Solvent Layering): This is a very effective technique.[8]

      • Dissolve your compound in a "good" solvent in which it is highly soluble.

      • Carefully layer a "poor" solvent (in which the compound is insoluble) on top. The two solvents must be miscible.

      • Allow the solvents to slowly diffuse into one another, which will gradually decrease the solubility of your compound and promote crystal growth. A common combination for heterocyclic compounds is dissolving in ethyl acetate or acetonitrile and layering with hexanes.[9]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This method can sometimes yield high-quality crystals.[9]

2. Salt Formation:

  • Rationale: Converting the basic amine into a salt (e.g., hydrochloride or tartrate) can significantly enhance its crystallinity due to the formation of strong ionic interactions and hydrogen bonds in the crystal lattice.

  • Protocol:

    • Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a stoichiometric amount of the desired acid (e.g., HCl in ether, or a solution of tartaric acid in methanol).

    • The salt will often precipitate out of the solution. If not, the solution can be cooled or layered with a non-polar solvent to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of this compound derivatives?

A1: There is no single "best" system as it depends on the specific substituents on your spirocycle. However, a good starting point is a gradient of methanol in dichloromethane (DCM), often with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase to prevent streaking. For less polar analogs, an ethyl acetate/hexanes system (also with a basic modifier) can be effective. For some spirocyclic compounds, a petroleum ether/ethyl acetate system has been successfully used.[1]

Q2: My compound seems to be decomposing on the silica gel column, even with a basic modifier. What are my options?

A2: If your compound is particularly sensitive, you should avoid silica gel. Consider using neutral alumina as your stationary phase. Another powerful alternative is reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic compounds on reverse-phase, it is often necessary to use a mobile phase with a basic pH (e.g., using ammonium bicarbonate or ammonium hydroxide as an additive) to ensure the amine is in its neutral form for good retention and peak shape.[2]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is essential for confirming purity:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method to confirm the structure and check for the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting non-volatile impurities and confirming the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV, ELSD), you can quantify the purity of your sample.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Q4: Can I use distillation to purify my this compound intermediate?

A4: Distillation is generally only suitable for thermally stable, relatively low molecular weight liquids. While some simple spirocycles might be distillable, many substituted intermediates, especially those with higher molecular weights or functional groups prone to decomposition at high temperatures, are not. Purification methods like chromatography, extraction, and crystallization are typically more appropriate.[10]

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, add dry silica gel to your starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.

  • Equilibration: Run several column volumes of the starting eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy for this compound intermediates.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Perform Acid-Base Extraction? Start->AcidBase Chromatography Select Chromatography Method AcidBase->Chromatography Yes (Removes bulk acidic/basic impurities) AcidBase->Chromatography No (Proceed directly to chromatography) Silica Normal Phase (Silica) + Basic Modifier Chromatography->Silica Default Choice Alumina Normal Phase (Alumina) Chromatography->Alumina Compound sensitive to silica ReversePhase Reverse Phase (C18) + Basic pH Chromatography->ReversePhase Highly polar or silica-sensitive compound Crystallization Attempt Crystallization / Salt Formation Silica->Crystallization Alumina->Crystallization ReversePhase->Crystallization Crystallization->Chromatography Fails (Re-purify) FinalProduct Pure Intermediate Crystallization->FinalProduct Successful

Caption: Decision tree for purification strategy selection.

IV. References

  • Wikipedia. Acid–base extraction. --INVALID-LINK--

  • Chemeurope.com. Acid-base extraction. --INVALID-LINK--

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. --INVALID-LINK--

  • University of Colorado Boulder. Acid-Base Extraction. --INVALID-LINK--

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. --INVALID-LINK--

  • MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. --INVALID-LINK--

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. --INVALID-LINK--

  • Reddit. Chromotography with free amines?. --INVALID-LINK--

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. --INVALID-LINK--

  • Wikipedia. Organic chemistry. --INVALID-LINK--

  • ResearchGate. The synthesis of this compound derivatives and optimization of antituberculosis activity thereof. --INVALID-LINK--

  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. --INVALID-LINK--

  • University of Strasbourg. Guide for crystallization. --INVALID-LINK--

References

Technical Support Center: Refining Reaction Conditions for Prins-Type Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Prins-type cyclization. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C and C-O bond-forming reaction to construct tetrahydropyran (THP) and other heterocyclic scaffolds. As a cornerstone of complex molecule synthesis, mastering the nuances of the Prins cyclization is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and intelligently refine your reaction conditions for optimal outcomes.

Section 1: Frequently Asked Questions - The Fundamentals

This section covers the core concepts you need to understand before setting up your experiment.

Q1: What is the accepted mechanism of the Prins-type cyclization?

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol (or a related alkene-containing nucleophile) and a carbonyl compound, typically an aldehyde.[1] The reaction proceeds through several key steps:

  • Activation: A Lewis or Brønsted acid activates the aldehyde, making it more electrophilic.

  • Oxocarbenium Ion Formation: The activated aldehyde reacts with the homoallylic alcohol to form a key intermediate, the oxocarbenium ion.

  • Cyclization (6-endo-trig): The pendant alkene attacks the electrophilic oxocarbenium ion in an intramolecular fashion. This step generally proceeds through a highly organized, chair-like transition state, which is crucial for establishing the stereochemistry of the final product.[2]

  • Carbocation Trapping: The resulting secondary or tertiary carbocation is trapped by a nucleophile. The identity of this nucleophile (e.g., water, a halide from the Lewis acid, or the counter-ion) determines the final product, which is often a 4-substituted tetrahydropyran.[3]

Prins_Mechanism Figure 1: Generalized Mechanism of the Prins Cyclization cluster_0 Activation & Ion Formation cluster_1 Cyclization & Trapping Aldehyde R¹CHO Oxocarbenium [R¹CH=O⁺-R²] Oxocarbenium Ion Aldehyde->Oxocarbenium + H⁺ Homoallylic_OH Homoallylic Alcohol Homoallylic_OH->Oxocarbenium Acid H⁺ / Lewis Acid Cyclized_Cation Tetrahydropyranyl Cation Oxocarbenium->Cyclized_Cation 6-endo-trig cyclization Product 4-Nu-Tetrahydropyran Cyclized_Cation->Product + Nu⁻ Nucleophile Nu⁻

Caption: Figure 1: Generalized Mechanism of the Prins Cyclization

Q2: What are the most critical factors influencing the success of a Prins cyclization?

Four primary factors dictate the outcome of your reaction: the catalyst, substrate, solvent, and temperature. A change in any one of these can significantly alter yield, selectivity, and even the products formed.

  • Catalyst: The choice and amount of acid are paramount. It must be strong enough to activate the aldehyde without causing substrate decomposition or promoting unwanted side reactions. Both Lewis and Brønsted acids are widely used.[4][5]

  • Substrate: The structure of both the aldehyde and the homoallylic alcohol has a profound impact. Sterically hindered aldehydes are notoriously less reactive.[6] The geometry of the alkene (E vs. Z) in the alcohol directly influences the diastereoselectivity of the product.[7][8]

  • Solvent: The polarity of the solvent can influence reaction rates and, critically, the extent of side reactions like racemization.[2] Non-coordinating solvents like dichloromethane (DCM) are common, while solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used to stabilize cationic intermediates.[9]

  • Temperature: Reaction temperature affects the rate and can be a tool to control selectivity. While higher temperatures can overcome the activation energy for sluggish reactions, lower temperatures are often necessary to prevent side reactions and preserve stereochemical integrity.[2]

Q3: How do I choose the right acid catalyst? Should I use a Lewis or Brønsted acid?

The choice between a Lewis and Brønsted acid depends on your specific substrates and desired outcome. Synergistic effects between the two have also been reported, where a weak Brønsted acid enhances the activity of a Lewis acid.[4][5]

  • Brønsted Acids (e.g., TfOH, p-TsOH, confined imino-imidophosphates (iIDPs)) protonate the carbonyl oxygen directly. They are effective but can be highly corrosive and may not be suitable for acid-sensitive functional groups. Highly acidic confined Brønsted acids have been developed for challenging asymmetric cyclizations.[10][11]

  • Lewis Acids (e.g., SnCl₄, FeCl₃, BiCl₃, TMSOTf, In(OTf)₃, BF₃·OEt₂) coordinate to the carbonyl oxygen. They offer a vast range of acid strengths and reactivities, allowing for fine-tuning. A key advantage is that the counter-ion of the Lewis acid (e.g., Cl⁻ from SnCl₄) can act as the nucleophile to trap the carbocation, providing a predictable pathway to products like 4-halotetrahydropyrans.[12][13]

Catalyst TypeCommon ExamplesStrengthsCommon Applications & Considerations
Brønsted Acid p-TsOH, TfOH, HClSimple, potent proton source.Good for robust substrates. Can lead to polymerization or decomposition with sensitive molecules.[14]
Chiral Brønsted Acid Imino-imidophosphates (iIDPs)Enables catalytic asymmetric reactions.State-of-the-art for enantioselective Prins cyclizations, especially with challenging substrates.[10][11][15]
Strong Lewis Acid SnCl₄, TiCl₄, TMSOTfHighly reactive, effective for hindered substrates.Can require cryogenic temperatures to control reactivity. The counter-ion (e.g., OTf⁻) is often non-nucleophilic, requiring an external nucleophile or proton loss.
Mild Lewis Acid FeCl₃, BiCl₃, In(OTf)₃, InBr₃More functional group tolerance.Excellent for general-purpose cyclizations. Often used catalytically. BiCl₃ and other metallic halides can provide a halide nucleophile.[6][9][12]
Boron-based Lewis Acid BF₃·OEt₂Common, inexpensive reagent.Can act as a fluoride source to generate 4-fluorotetrahydropyrans when used stoichiometrically.[16]
Rhenium-based Lewis Acid Re₂O₇, O₃ReOSiPh₃Very effective for certain substrates.Rhenium(VII) catalysts have shown high efficiency in specific Prins cyclization reactions.[6][17]
Section 2: Troubleshooting Guide - Common Problems & Solutions

Even with a well-planned experiment, challenges are common. This section addresses the most frequent issues in a direct Q&A format.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Prins Cyclization Start Reaction Issue (Low Yield, Poor Selectivity, Byproducts) Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Problem_ID Identify Primary Problem Check_Purity->Problem_ID Low_Yield Low / No Conversion Problem_ID->Low_Yield Yield Selectivity Poor Stereoselectivity / Racemization Problem_ID->Selectivity Selectivity Byproducts Multiple Byproducts Problem_ID->Byproducts Purity Increase_Catalyst Increase Catalyst Strength (e.g., FeCl₃ → SnCl₄) or Loading Low_Yield->Increase_Catalyst Increase_Temp Increase Temperature (Consider Microwave) Low_Yield->Increase_Temp Change_Solvent Change Solvent (e.g., DCM → HFIP co-solvent) Low_Yield->Change_Solvent Lower_Temp Lower Temperature (-78 °C) Selectivity->Lower_Temp Change_Solvent_Selectivity Use Less Polar Solvent Selectivity->Change_Solvent_Selectivity Mask_Aldehyde Use Masked Aldehyde (e.g., α-acetoxy ether) Selectivity->Mask_Aldehyde Lower_Temp_Byproducts Lower Temperature Byproducts->Lower_Temp_Byproducts Reduce_Time Reduce Reaction Time Byproducts->Reduce_Time Add_Scavenger Add Scavenger (e.g., Molecular Sieves for H₂O) Byproducts->Add_Scavenger

Caption: Figure 2: Troubleshooting Workflow for Prins Cyclization

Problem 1: Low or No Conversion

Q: My reaction is stalled, or my final yield is disappointingly low. What are the likely causes and how can I fix it?

A: This is one of the most common issues, often encountered with sterically demanding or electronically deactivated substrates.[6]

  • Cause 1: Insufficient Catalyst Activity. The chosen acid may be too weak to activate your specific aldehyde. This is particularly true for bulky aldehydes like pivalaldehyde.[6]

    • Solution: Switch to a more potent catalyst. If you are using a mild Lewis acid like FeCl₃, consider moving to a stronger one like SnCl₄ or TMSOTf. For particularly stubborn cases, highly acidic Brønsted acids like confined iIDPs may be necessary.[6]

  • Cause 2: Low Reaction Temperature. While low temperatures are good for selectivity, they can bring the reaction to a halt if the activation energy is not met.

    • Solution: Gradually increase the reaction temperature. If conventional heating is ineffective, consider microwave-assisted synthesis, which can dramatically accelerate the reaction. A BiCl₃-catalyzed microwave protocol has been shown to be highly effective.[6]

  • Cause 3: Deactivated Substrate. Electron-withdrawing groups on the aldehyde or bulky groups near the carbonyl can render it unreactive.

    • Solution 1: If catalyst and temperature changes are ineffective, you may need to modify the substrate. Using a more nucleophilic alkene, such as in a silyl-Prins cyclization, can increase the reaction rate.[12]

    • Solution 2: Use a "masked aldehyde" equivalent, such as an α-acetoxy ether, which can be activated under different conditions.[13][18]

  • Cause 4: Presence of Water. Trace amounts of water can hydrolyze and deactivate many Lewis acid catalysts.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and consider adding 5Å molecular sieves to the reaction mixture.[9]

Problem 2: Poor Stereoselectivity or Complete Racemization

Q: I'm getting a mixture of diastereomers, or my chiral starting material is leading to a racemic product. Why is this happening?

A: Loss of stereochemical control is a major pitfall in Prins cyclizations and is almost always linked to the stability of the oxocarbenium intermediate and competing side reactions.[18][19]

  • Primary Cause: 2-Oxonia-Cope Rearrangement. The desired Prins pathway proceeds via a chair-like transition state, which reliably sets the product's stereochemistry.[7] However, the intermediate oxocarbenium ion can undergo a reversible[20][20]-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement. This process can scramble the stereocenters, leading to racemization or mixtures of diastereomers.[3][13][19] This is particularly problematic when the substituents on the homoallylic alcohol stabilize the rearranged intermediate.

Competing_Pathways Figure 3: Competing Prins vs. 2-Oxonia-Cope Pathways cluster_Prins Desired Pathway cluster_OxoniaCope Side Reaction Start Oxocarbenium Ion (Defined Stereocenter) Prins_TS Chair-like Transition State Start->Prins_TS Prins Cyclization (Kinetic Control) Oxonia_TS 2-Oxonia-Cope Rearrangement Start->Oxonia_TS Reversible (Thermodynamic Control) Prins_Product Stereodefined THP Product Prins_TS->Prins_Product Scrambled_Ion Scrambled Oxocarbenium Ion Oxonia_TS->Scrambled_Ion Racemic_Product Racemic / Epimeric THP Product Scrambled_Ion->Racemic_Product Cyclization

Caption: Figure 3: Competing Prins vs. 2-Oxonia-Cope Pathways

  • Solutions to Improve Stereoselectivity:

    • Lower the Temperature: The Prins cyclization is often under kinetic control, while the oxonia-Cope rearrangement is favored thermodynamically. Running the reaction at very low temperatures (e.g., -78 °C) can favor the desired kinetic pathway and suppress the rearrangement.[2]

    • Modify the Solvent: High-polarity solvents can stabilize the open-chain oxocarbenium ion, allowing more time for rearrangement to occur. Switching to a less polar solvent can sometimes prevent the loss of enantiomeric excess.[2]

    • Choose the Right Nucleophile/Catalyst: The nature of the nucleophile and the Lewis acid's counter-ion matters. A highly nucleophilic counter-ion (like Br⁻ from SnBr₄) can trap the desired cyclized cation quickly and irreversibly, preventing subsequent rearrangement.[18]

    • Use a Masked Aldehyde: A very effective strategy is to pre-form an α-acetoxy ether from the homoallylic alcohol. Treatment with a Lewis acid generates the oxocarbenium ion in situ, which cyclizes without the possibility of an oxonia-Cope rearrangement, thus preserving optical purity.[13][18]

Problem 3: Formation of Undesired Byproducts

Q: My reaction mixture is complex, and I'm isolating products other than the desired tetrahydropyran. What are they and how can I minimize them?

A: A messy reaction is often a sign that the intermediate carbocation is being diverted down undesired pathways or that the starting materials are unstable under the acidic conditions.[14]

Common ByproductFormation PathwayStrategy for Suppression
Allylic Alcohol / Ene Product The intermediate carbocation loses a proton (elimination) instead of being trapped by a nucleophile. This can sometimes be a concerted carbonyl-ene reaction.[1][14]Use a Lewis acid with a strongly nucleophilic counter-ion (e.g., TMSI, InBr₃) to favor trapping over elimination. Lower the reaction temperature.
1,3-Diol or Ester The carbocation is trapped by water or another nucleophile (e.g., acetate) present in the reaction mixture before cyclization is complete.[14]Ensure strictly anhydrous conditions. Use non-nucleophilic solvents and counter-ions if elimination is desired.
Diprenyl Ether / Polymers The homoallylic alcohol can react with itself or polymerize under strongly acidic conditions, especially at higher temperatures.[14]Use the minimum effective catalyst loading. Maintain a low reaction temperature. Add the catalyst slowly to the substrate solution.
Dioxanes An excess of the aldehyde can trap the carbocation intermediate, leading to the formation of a 1,3-dioxane.[21]Use the homoallylic alcohol in slight excess or a 1:1 stoichiometry. Avoid high concentrations of the aldehyde.
Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization (e.g., using a Rhenium Catalyst)

This protocol is adapted from a procedure using a Rhenium(VII) catalyst and is a good starting point for many Lewis acid-mediated cyclizations.[6]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv).

  • Solvent & Substrate Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., hexanes, DCM) to a concentration of ~0.1 M. Add the aldehyde (1.1–1.2 equiv) to the solution.

  • Initiation: Cool the stirred solution to the desired temperature (e.g., 0 °C or room temperature). In a single portion, add the Lewis acid catalyst (e.g., O₃ReOSiPh₃, 5 mol%; or FeCl₃, 10 mol%).

  • Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. Note the consumption of the starting material and the appearance of the product spot. Reactions are typically complete within 1–4 hours but may require longer.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran product.

Protocol 2: General Procedure for a Brønsted Acid-Catalyzed Prins Cyclization (e.g., using TfOH)

This protocol is suitable for substrates that are stable to strong acids.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent & Additives: Dissolve the substrates in a dry, non-coordinating solvent (e.g., DCM, ~0.1 M). If necessary, add 5Å molecular sieves.

  • Initiation: Cool the solution to a low temperature (e.g., -40 °C to 0 °C). Prepare a stock solution of trifluoromethanesulfonic acid (TfOH) in the reaction solvent. Add the TfOH solution (10-20 mol%) dropwise to the stirred reaction mixture. A substoichiometric amount is often sufficient.[9]

  • Monitoring & Workup: Monitor the reaction by TLC. Once complete, quench with a base (e.g., saturated NaHCO₃ or triethylamine). Proceed with an aqueous workup and purification as described in Protocol 1.

References

Technical Support Center: Resolving Stability Issues of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic drug candidates. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these unique three-dimensional molecules. By understanding the underlying causes of instability and implementing robust analytical strategies, you can de-risk your projects and accelerate the development of novel therapeutics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when encountering stability challenges with spirocyclic compounds.

Q1: Why are spirocyclic compounds often considered to have better stability, yet I'm seeing degradation?

While spirocyclic scaffolds are often introduced to improve physicochemical and pharmacokinetic properties like metabolic stability, this is not a universal guarantee.[1][2][3][4] The inherent rigidity and three-dimensionality can reduce off-target interactions and shield parts of the molecule from metabolic enzymes.[1][2] However, specific functional groups within the spirocyclic system or appended to it can still be susceptible to chemical or metabolic degradation. For instance, strained ring systems, such as some spirocyclic oxetanes, can be intrinsically reactive.[1] It's crucial to evaluate the stability of each unique spirocyclic candidate on a case-by-case basis.

Q2: What are the most common modes of degradation for spirocyclic drug candidates?

Spirocyclic compounds can degrade through several mechanisms, broadly categorized as:

  • Chemical Instability: This includes hydrolysis (especially of esters, lactones, amides, or imides within the ring system), oxidation, and photolysis. The stability is often pH-dependent.[5]

  • Metabolic Instability: Despite their general robustness, spirocycles can be metabolized, often by cytochrome P450 (CYP) enzymes. Common metabolic pathways include hydroxylation of aliphatic rings or oxidation of heteroatoms.

The specific degradation pathway is highly dependent on the exact structure of the spirocycle and the functional groups present.[6]

Q3: At what stage of drug discovery should I be most concerned about stability?

Stability should be a consideration at all stages, but its importance intensifies as a candidate progresses.[5]

  • Early Discovery (Hit-to-Lead): Initial stability screens help flag problematic chemotypes early, preventing wasted resources. False positives in high-throughput screening can sometimes be attributed to unstable compounds.[5]

  • Lead Optimization: A key focus is on improving metabolic and chemical stability through structural modifications to enhance properties like oral bioavailability.[1][4]

  • Preclinical Development: Rigorous stability testing under forced conditions is required to identify potential degradants, develop stability-indicating analytical methods, and establish preliminary storage conditions.[7][8]

Section 2: Troubleshooting Guide - Chemical Instability

This section provides a systematic approach to identifying and resolving issues related to chemical degradation.

Issue: My spirocyclic compound shows significant degradation in my aqueous assay buffer.
Causality Explained:

Aqueous instability is most often due to hydrolysis, a reaction with water that cleaves chemical bonds.[9][10] This process is frequently catalyzed by acidic or basic conditions. Functional groups like esters, lactams, and imides, if part of the spirocyclic core, can be particularly susceptible. The rigid nature of the spirocycle can sometimes lead to ring strain, making certain bonds more prone to cleavage.

Troubleshooting Workflow:

A logical workflow is essential to diagnose and solve the stability issue.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation & Characterization cluster_2 Phase 3: Resolution A Compound degrades in assay buffer B Perform pH-Stability Profile (e.g., pH 3, 7.4, 9) A->B C Identify pH range of maximum stability B->C D Conduct Forced Degradation Study C->D E Characterize Degradants (LC-MS, NMR) D->E F Propose Degradation Mechanism E->F G Modify Assay Conditions (Adjust pH, buffer, temp) F->G H Medicinal Chemistry: Modify Structure F->H I Formulation Strategy: Use co-solvents, protectants F->I

Caption: Workflow for troubleshooting chemical instability.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[8]

Objective: To intentionally degrade the spirocyclic drug candidate under various stress conditions to generate potential degradants for analytical method development.

Materials:

  • Spirocyclic drug candidate

  • Acids: 0.1 M to 1 M HCl or H₂SO₄[10][11]

  • Bases: 0.1 M to 1 M NaOH or KOH[10][11]

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)[11]

  • HPLC-grade water, acetonitrile, methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix your stock solution with the stressor solution. Aim for a final drug concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative: Mix with 3% H₂O₂.

    • Thermal: Dissolve in HPLC-grade water and heat at 60-80°C.

    • Photolytic: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10]

  • Incubation: Incubate samples at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.[10] Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.[8]

  • Analysis: Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometry (MS) detection.[12][13]

  • Data Evaluation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor concentration or temperature. If it's too slow, increase them.[10] Characterize the major degradants using MS fragmentation and, if necessary, isolate them for NMR analysis.[13]

Stress Condition Typical Reagent Temperature Objective
Acid Hydrolysis0.1 M - 1 M HClRoom Temp to 60°CTest for lability in acidic environments (e.g., stomach).
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp to 60°CTest for lability in basic environments (e.g., intestine).
Oxidation3% H₂O₂Room TempIdentify susceptibility to oxidative degradation.
ThermalHeat60°C - 80°CAssess intrinsic stability and impact of heat during manufacturing/storage.
PhotolysisUV/Visible LightRoom TempDetermine light sensitivity for packaging and handling requirements.
Caption: Summary of typical forced degradation conditions.

Section 3: Troubleshooting Guide - Metabolic Instability

This section focuses on addressing challenges related to the metabolic clearance of spirocyclic compounds.

Issue: My spirocyclic compound has high clearance in liver microsome assays.
Causality Explained:

While spirocycles can improve metabolic stability, they are not immune to metabolism.[1][14] High clearance in a liver microsomal stability assay typically indicates that the compound is a substrate for cytochrome P450 (CYP) enzymes. The rigid, three-dimensional structure of a spirocycle presents various sites for enzymatic attack, most commonly aliphatic hydroxylation or oxidation at a heteroatom. Identifying the specific "metabolic soft spot" is the first step toward resolving the issue.

Troubleshooting Workflow:

G cluster_0 Phase 1: Confirmation & Initial ID cluster_1 Phase 2: Pinpointing the Soft Spot cluster_2 Phase 3: Resolution via Medicinal Chemistry A High clearance observed in liver microsomes B Metabolite Identification Study (LC-MS/MS) A->B C Identify mass shifts (e.g., +16 Da for hydroxylation) B->C D Synthesize potential metabolites as standards C->D E Use CYP reaction phenotyping to identify key enzymes C->E F Propose specific site of metabolism D->F E->F G Block metabolic site (e.g., fluorination) F->G I Synthesize & test new analogs for improved stability G->I H Modify distal groups to alter binding orientation H->I

Caption: Workflow for addressing metabolic instability.

Medicinal Chemistry Strategies to Mitigate Instability

Once a stability liability is identified, medicinal chemistry efforts can be employed to design more robust compounds.

Liability Strategy Rationale Example Modification
Acid-Labile Group Steric HindranceBlock access of water/hydronium ions to the reactive center.Add a bulky group (e.g., t-butyl) near an ester.
Metabolic "Soft Spot" Metabolic BlockingReplace a hydrogen atom at the site of metabolism with a group that cannot be easily oxidized, like fluorine or a methyl group.Introduce a fluorine atom at a site of hydroxylation.
General Instability Conformational RigidityFurther lock the conformation to reduce exposure of labile groups.Introduce another ring or bulky group to restrict bond rotation.
Oxidative Instability Remove/Replace Oxidizable GroupReplace electron-rich aromatic rings or certain heteroatoms that are prone to oxidation.Replace a thiophene ring with a phenyl ring.
Caption: Medicinal chemistry strategies to enhance stability.

Section 4: Formulation and Analytical Challenges

Q4: Can formulation changes help with an inherently unstable spirocyclic compound?

Yes, formulation can be a powerful tool. If medicinal chemistry approaches to improve intrinsic stability are unsuccessful or compromise potency, formulation strategies can protect the drug substance. Options include:

  • pH Adjustment: Formulating the drug in a buffer at its pH of maximum stability.

  • Excipient Use: Using antioxidants for oxidation-prone compounds or chelating agents to sequester metal ions that can catalyze degradation.[5]

  • Lyophilization (Freeze-Drying): For compounds unstable in water, removing the water can provide long-term stability. The drug can be reconstituted just before use.

  • Non-Aqueous Vehicles: For preclinical studies, using non-aqueous vehicles like a mix of Solutol/ethanol or oil-based formulations can prevent hydrolytic degradation.

Q5: What are the key considerations for developing a stability-indicating analytical method for a spirocyclic compound?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8]

Key Requirements:

  • Specificity/Selectivity: The primary goal is to achieve baseline separation between the parent compound and all potential degradation products.[12] This is why forced degradation studies are critical; they generate the impurities that the method must be able to resolve.

  • Peak Purity: Use a detector that can assess peak purity, such as a photodiode array (PDA) detector or, ideally, a mass spectrometer (MS), to ensure the main peak is not co-eluting with a degradant.

  • Mass Balance: The total amount of the drug should be accounted for after degradation. The sum of the parent drug remaining and the amount of all degradants formed should ideally be close to 100% of the initial amount. This demonstrates that all major degradants are being detected.

References

Technical Support Center: Synthesis of 1-oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-oxa-9-azaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. The unique three-dimensional structure of spirocycles makes them valuable in drug discovery, but their synthesis can present unique challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you enhance your reaction yields and streamline your synthetic workflow.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific, common problems encountered during the synthesis of the this compound core, particularly via the acid-catalyzed Prins-type cyclization, a robust and common method for constructing this scaffold in a single step.[1][2][3]

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common issue, often stemming from a combination of factors. A systematic approach is crucial for diagnosis.

Answer:

Start by dissecting the reaction into three key areas: Reaction Conditions , Reagent Quality , and Work-up/Purification .

  • Suboptimal Reaction Conditions: The acid-catalyzed cyclization is sensitive to catalyst choice, concentration, temperature, and solvent.

    • Catalyst: The nature and concentration of the acid are paramount. Strong Brønsted acids (e.g., TFA, H₂SO₄) can cause substrate or product degradation if the temperature is not controlled. Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) may offer milder conditions but require strictly anhydrous environments.[4][5] An inappropriate acid or concentration can lead to incomplete conversion or side reactions.

    • Temperature: While some Pictet-Spengler type reactions (a related cyclization) work at room temperature, others require heat to overcome the activation energy for the key C-C bond formation.[4] However, excessive heat can promote dehydration, polymerization, or other decomposition pathways. It is critical to find the thermal "sweet spot."

    • Solvent: The solvent must fully solubilize your starting materials while being compatible with the reaction chemistry. Chlorinated solvents like Dichloromethane (DCM) are common. Protic solvents can sometimes interfere with Lewis acid catalysts, while highly polar aprotic solvents (e.g., DMF, DMSO) can complicate product isolation.

  • Poor Reagent Quality:

    • Aldehyde/Ketone Reactivity: Ensure your carbonyl compound is pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the reaction.

    • Amine Purity: The amine starting material should be free of impurities from its own synthesis.

    • Water Content: The presence of excess water can hydrolyze key intermediates, particularly the reactive iminium or oxocarbenium ions, stalling the cyclization. Ensure you are using anhydrous solvents and reagents, especially when using water-sensitive Lewis acid catalysts.

  • Inefficient Work-up and Purification:

    • Quenching: The reaction must be properly quenched (e.g., with a saturated NaHCO₃ solution) to neutralize the acid catalyst, which can otherwise cause product degradation during solvent removal or chromatography.

    • Extraction: Ensure your product is being efficiently extracted into the organic layer. The protonated spirocyclic amine may have some aqueous solubility. Multiple extractions are recommended.

    • Chromatography: The basic nitrogen on the spirocycle can cause streaking on silica gel. Pre-treating the silica with triethylamine (Et₃N) or using a basic alumina column can significantly improve separation and recovery.

Workflow for Diagnosing Low Yields

Use the following workflow to systematically troubleshoot your reaction.

G start Low Yield Observed check_reagents Step 1: Verify Reagent Purity (NMR, Aldehyde titration) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Step 2: Optimize Reaction Conditions optimize_catalyst Action: Screen Acid Catalysts & Temperature Gradient check_conditions->optimize_catalyst check_workup Step 3: Analyze Work-up & Purification optimize_purification Action: Modify Quench/Extraction & Use Amine-Treated Silica check_workup->optimize_purification reagents_ok->check_conditions Yes purify_reagents Action: Repurify/Re-source Starting Materials reagents_ok->purify_reagents No conditions_ok Yield Improved? conditions_ok->check_workup Yes end_fail Consult Further Literature (Alternative Routes) conditions_ok->end_fail No workup_ok Recovery Improved? end_success Synthesis Optimized workup_ok->end_success Yes workup_ok->end_fail No purify_reagents->check_reagents optimize_catalyst->conditions_ok optimize_purification->workup_ok

Caption: Systematic workflow for troubleshooting low yields.

Q2: I'm observing a major side product that is difficult to separate. How can I identify and minimize it?

Answer:

Side product formation is typically driven by competing reaction pathways. The most common issues are incomplete cyclization, over-alkylation, or elimination.

  • Identification:

    • Mass Spectrometry (MS): Determine the molecular weight of the side product. Is it an isomer? Does it correspond to an uncyclized intermediate or a dimer?

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable. Look for the absence of the characteristic spirocyclic quaternary carbon in the ¹³C spectrum or the presence of unexpected olefinic protons in the ¹H spectrum, which might suggest an elimination side product.

    • LC-MS: This is the best tool to track the formation of the side product over time relative to the desired product.

  • Minimization Strategies:

Potential Side Product Plausible Cause Proposed Solution
Uncyclized Intermediate Insufficient activation (weak acid/low temp), or steric hindrance preventing the final ring closure.Increase catalyst loading, switch to a stronger acid (e.g., from p-TsOH to TFA), or increase reaction temperature incrementally.[4][6]
Dehydration/Elimination Product Excessively strong acid and/or high temperature, especially with tertiary alcohol intermediates.Use a milder Lewis acid catalyst. Lower the reaction temperature and monitor carefully by TLC/LC-MS to stop the reaction upon completion.
Over-alkylation/Dimerization The product amine attacks another molecule of the starting aldehyde-derived iminium ion.Use a slight excess (1.1-1.2 eq.) of the carbonyl component to ensure the primary amine is fully consumed.[4] Consider slow addition of the amine to the aldehyde/acid mixture.
N-Acyliminium Byproduct If using acylating conditions (e.g., with Ac₂O), the resulting N-acyliminium ion can be highly reactive and lead to undesired pathways.[5]Ensure precise stoichiometric control. This route is powerful but requires careful optimization.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the Prins-type cyclization for forming the this compound scaffold?

Answer:

The reaction is a powerful cascade process that forms the complex spirocyclic system in a single step. It proceeds through several key stages:

  • Iminium Ion Formation: The starting amine condenses with the aldehyde (or ketone) to form an imine. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Attack: The nucleophilic π-system of the tethered alkene (or other nucleophile like an alcohol) attacks the iminium ion. This is the key ring-closing step that forms the piperidine ring.

  • Oxocarbenium Ion Formation & Spirocyclization: The terminal hydroxyl group is protonated by the acid catalyst and leaves as water, generating a secondary or tertiary carbocation. This cation is stabilized by the adjacent oxygen atom, forming a highly electrophilic oxocarbenium ion. The nitrogen atom of the newly formed piperidine ring then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the second ring and the defining spirocyclic center.

  • Deprotonation: A final deprotonation step neutralizes the ammonium ion, yielding the final this compound product.

G sub Amine + Aldehyde imine Iminium Ion (Acid Catalyst) sub->imine Condensation cyclized Piperidine Intermediate imine->cyclized 1st Ring Closure (Intramolecular Attack) spiro Spirocyclic Cation cyclized->spiro Oxocarbenium Formation & 2nd Ring Closure product Final Product spiro->product Deprotonation

Caption: Simplified mechanism of Prins-type spirocyclization.

Q2: How do I choose the optimal acid catalyst? My substrates have sensitive functional groups.

Answer:

Catalyst selection is a balance between reactivity and selectivity. For substrates with acid-sensitive groups (e.g., Boc-protecting groups, acetals, furan rings), a screening process is highly recommended.

Catalyst Type Examples Pros Cons Best For...
Brønsted Acids TFA, p-TsOH, H₂SO₄Inexpensive, powerful activators, often fast reactions.Can cause degradation, charring, or unwanted side reactions (elimination).[4]Robust, acid-stable substrates where high reactivity is needed.
Lewis Acids BF₃·OEt₂, Sc(OTf)₃, TiCl₄Milder activation, can provide better stereoselectivity, often requires anhydrous conditions.[7]More expensive, sensitive to water, can be difficult to remove from the reaction mixture.Sensitive substrates that require controlled activation and mild conditions.
Heterogeneous Catalysts Amberlyst-15, NafionEasily removed by filtration, recyclable, simplifies purification.Can have lower activity, potential for mass transfer limitations.Process chemistry and scaling up where catalyst removal is a key consideration.

Recommendation: Start with a milder catalyst like p-toluenesulfonic acid (p-TsOH) or camphor-sulfonic acid (CSA) at room temperature. If no reaction occurs, incrementally increase the temperature. If the reaction is still sluggish or stalls, screen a stronger Brønsted acid (TFA) at 0°C and a common Lewis acid (BF₃·OEt₂) under anhydrous conditions.

Q3: Are there alternative, greener synthetic routes to consider for spiro-scaffolds?

Answer:

Yes, the field of synthetic chemistry is continually evolving towards more sustainable methods. While classical cyclizations are robust, some newer methods reduce waste and avoid harsh reagents.

One promising area is electrosynthesis . A recently developed method, termed "eSpiro," uses anodic oxidation of malonic acids to generate intermediates that can cyclize to form spiroketals.[8][9] This approach avoids the use of hazardous metal oxidants and can be highly efficient. While directly applying this to the this compound system would require substrate redesign, it represents the frontier of sustainable spirocycle synthesis.[8][9]

Another approach involves enzyme catalysis, which mimics biosynthetic pathways.[5] Enzymes like strictosidine synthase perform Pictet-Spengler reactions with exquisite stereocontrol under neutral aqueous conditions. While developing a bespoke enzyme for a non-natural scaffold is a significant undertaking, it represents the ultimate green chemistry approach.

Experimental Protocols
Baseline Protocol: Prins Cyclization for this compound Core

This is a representative starting point. Stoichiometry and conditions should be optimized for your specific substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino alcohol starting material (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the amino alcohol.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.5 eq) dropwise over 5 minutes. Caution: The reaction may be exothermic.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a rapidly stirring, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N) to obtain the pure product.

References

strategies to minimize byproducts in spirocyclic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their rigid, three-dimensional structures, are privileged motifs in medicinal chemistry, but their synthesis is often plagued by the formation of undesired byproducts.[1][2][3][4]

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during spirocyclization reactions, from poor selectivity to low yields caused by competing side reactions.

Section A: Reaction Condition Optimization

Question 1: My spirocyclization is yielding a significant amount of an elimination byproduct instead of the desired spirocycle. How can I address this?

Answer: The competition between intramolecular cyclization and elimination is a frequent challenge, heavily influenced by the stability of intermediates and the reaction environment.[5] The key is to favor the kinetics of the cyclization pathway over the elimination pathway.

Core Strategy: Solvent Optimization The choice of solvent is paramount as it can dramatically alter the reaction course by stabilizing or destabilizing key transition states.[6][7]

  • Mechanism Insight: A computational DFT study on triflic acid-catalyzed spirocyclization of alkynyl alcohols revealed the crucial role of the solvent.[5] In a non-coordinating solvent like dichloromethane (DCM), a strong intramolecular π-cation interaction favors the desired cyclization. However, in coordinating solvents like tetrahydrofuran (THF) or toluene, the solvent molecules interact directly with the cationic intermediate, creating a more stable complex that promotes the elimination pathway.[5]

  • Troubleshooting Steps:

    • Screen Non-Coordinating Solvents: Begin by switching to less polar, non-coordinating solvents (e.g., DCM, chloroform) that are less likely to interfere with the key bond-forming step.

    • Avoid Ethereal and Aromatic Solvents if Elimination Persists: If you are using solvents like THF, dioxane, or toluene and observing elimination, they are likely participating in the reaction mechanism to your detriment.[5][8]

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and reactivity.

The following table illustrates the dramatic effect solvent choice can have, based on findings for triflic acid-catalyzed cyclization of alkynyl alcohols.[5]

SolventDesired Spirocycle YieldElimination Byproduct YieldDominant Pathway
Dichloromethane (DCM)>95%<5%Cyclization
Tetrahydrofuran (THF)<10%>90%Elimination
Toluene<15%>85%Elimination
Table 1: Impact of Solvent on Cyclization vs. Elimination Pathways.

Question 2: I am observing poor diastereoselectivity in my spirocyclization. Where should I start my optimization?

Answer: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is minimal. Your goal is to amplify this energy difference. Several factors can be tuned to achieve this.

  • Temperature Control: Lowering the reaction temperature is often the most effective initial step.[9] It makes the reaction more sensitive to small energy differences between competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product. While less common, some reactions may benefit from elevated temperatures, so screening a range is crucial.

  • Solvent Polarity and Coordination: The solvent influences the conformation of the substrate and the transition state assembly.[6][10] A systematic screen of solvents with varying properties (e.g., polar aprotic like THF, non-polar like toluene, or protic solvents) is highly recommended.[9]

  • Catalyst/Reagent Choice: In catalyzed reactions, the steric and electronic properties of the catalyst are primary drivers of selectivity. For acid-catalyzed reactions, screen both Lewis and Brønsted acids of varying strengths and steric bulk.[9] Additives can also play a crucial role; for instance, benzoic acid has been shown to influence diastereoselectivity in [3+2] cycloadditions.[10]

  • Substrate Modification: The steric bulk of substituents on your starting material can profoundly impact facial selectivity. Increasing the size of a directing group can effectively block one face of the molecule, forcing the reaction to proceed from the other side and enhancing diastereoselectivity.[9]

Section B: Substrate and Reagent Control

Question 3: My reaction is not going to completion, or I'm seeing byproducts from premature side reactions. Could concentration or reagent stoichiometry be the issue?

Answer: Absolutely. The concentration of reactants and the stoichiometry of reagents are critical parameters that control reaction kinetics and can suppress unwanted pathways.

  • High Dilution Principle: For intramolecular reactions, running the reaction at high dilution (e.g., 0.01 M or lower) is a classic strategy to favor the desired intramolecular cyclization over competing intermolecular polymerization or decomposition pathways.[11]

  • Slow Addition Technique: In reactions involving highly reactive reagents, such as radical cyclizations using Bu₃SnH, maintaining a low steady-state concentration of the reagent is essential. If the concentration is too high, premature reduction of a radical intermediate can occur before the desired cyclization cascade completes.[10] Employing a syringe pump for the slow addition of the reactive reagent is a standard and effective technique.

  • Optimizing Reagent Equivalents: Using an excess of one reagent can sometimes push a reaction to completion, but it can also lead to side reactions. For example, in a [3+2] cycloaddition using a nitrile imine precursor, using a slight excess (e.g., 1.2 equivalents) can compensate for its dimerization, but a larger excess (e.g., 1.5 equivalents) may exacerbate side reactions.[4] A systematic screen of the stoichiometry is therefore highly recommended.

Question 4: How can I strategically use protecting groups to minimize side reactions and improve selectivity?

Answer: Protecting groups are not just passive spectators; they are powerful tools for directing the outcome of a reaction.[12]

  • Blocking Competing Reaction Sites: The most fundamental role is to mask reactive functional groups that could otherwise lead to byproducts. For instance, protecting a ketone as a spirocyclic ketal can prevent undesired reactions at the carbonyl group while other transformations are carried out.[13]

  • Directing Stereochemistry: A bulky protecting group can introduce significant steric hindrance, thereby directing an incoming reagent or an intramolecular cyclization to the less hindered face of the molecule. In the synthesis of spirocyclic dioxindoles via the intramolecular Heck reaction, the choice of a trans-diol protecting group (like an acetonide) was shown to be critical for achieving high diastereoselectivity in establishing adjacent quaternary stereocenters.[14]

  • Altering Substrate Conformation: A protecting group can lock the substrate into a specific conformation that is more favorable for the desired spirocyclization, minimizing the population of other conformers that might lead to byproducts.

  • Orthogonal Strategy: When multiple similar functional groups are present, using different protecting groups with non-interfering deprotection conditions (an "orthogonal" strategy) allows for selective manipulation at different stages of the synthesis, preventing a cascade of unwanted reactions.[12]

Section C: Mechanistic-Based Troubleshooting

Question 5: In my intramolecular Heck spirocyclization, I'm getting a mixture of regioisomers from β-hydride elimination and other reduced byproducts. What are the key parameters to optimize?

Answer: The intramolecular Heck reaction is a powerful tool for building spirocycles, but it is sensitive to several variables that control its selectivity.[15][16] Byproducts often arise from poor regioselectivity in the β-hydride elimination step or from interception of intermediates.

  • Understanding the Mechanism: The reaction can proceed through cationic, neutral, or anionic pathways depending on the substrate (halide vs. triflate) and additives.[8] Understanding which pathway is operative is key to troubleshooting. For example, adding halide salts to reactions of aryl triflates can switch the mechanism from a cationic to a neutral pathway, which can alter the product distribution.[8]

  • Control of β-Hydride Elimination:

    • Substrate Choice: Using cyclic alkenes as the Heck acceptor is a common strategy to prevent the formation of undesired regioisomers, as it constrains the geometry for β-hydride elimination.[8]

    • Additives: The base used is critical. Sterically hindered bases can influence the regioselectivity of the elimination. In some cases, additives like PMP (1,2,2,6,6-pentamethylpiperidine) can lead to reduced byproducts; switching to a non-hydride-donating base like DABCO can minimize this side reaction.[8]

  • Solvent and Ligand:

    • Solvent: Switching to a less coordinating solvent like toluene from dioxane has been shown to maximize the conversion to the desired tetracyclic products in certain polyene cyclizations.[8]

    • Ligand: The phosphine ligand on the palladium catalyst is crucial. Screening different ligands (e.g., monodentate vs. bidentate, varying bite angles, steric and electronic properties) is essential for optimizing both yield and enantioselectivity.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Troubleshooting Paths start Low Yield or Byproduct Formation q1 Identify Byproducts (NMR, LCMS) start->q1 q2 Is it Isomeric? q1->q2 Characterization Complete q3 Is it Degradation or Intermolecular Reaction? q2->q3 No sol1 Optimize for Selectivity - Temperature[9] - Solvent[5][6] - Catalyst/Ligand[8][9] q2->sol1 Yes (e.g., Diastereomers, Regioisomers) sol2 Optimize for Conversion - High Dilution / Slow Addition[10] - Reagent Stoichiometry[4] - Inert Atmosphere (N2/Ar)[17] q3->sol2 Yes (e.g., Polymer, Elimination Product)

Diagram 1: A general troubleshooting workflow for spirocyclization reactions.
Part 2: Experimental Protocol

Protocol: General Workflow for Optimizing a Spirocyclization Reaction

This protocol provides a systematic approach to screen key variables when troubleshooting byproduct formation.

  • Establish a Baseline Reaction:

    • Run the reaction using your initial, unoptimized conditions.

    • Carefully analyze the crude reaction mixture using high-field ¹H NMR and LCMS to quantify the ratio of desired product to major byproducts. This is your baseline for comparison.

  • Temperature Screening:

    • Set up at least three reactions in parallel.

    • Keep all other variables (solvent, concentration, stoichiometry) constant.

    • Run the reactions at different temperatures. A typical range to screen is -20 °C, room temperature (20-25 °C), and 60 °C.

    • Rationale: This initial screen will quickly determine if the reaction is sensitive to thermal conditions, which is often the case for selectivity.[9]

  • Solvent Screening:

    • Using the optimal temperature from Step 2, set up parallel reactions in a panel of solvents with diverse properties.

    • Suggested Panel:

      • Non-polar: Toluene, Hexanes

      • Polar Aprotic (non-coordinating): Dichloromethane (DCM), Chloroform

      • Polar Aprotic (coordinating): Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)

    • Maintain constant concentration. Analyze the outcome for changes in product/byproduct ratios.

    • Rationale: Solvent can have a profound impact on reaction pathways, especially in reactions involving ionic or highly polar intermediates.[5][7]

  • Concentration Screening:

    • Using the best conditions from the previous steps, run the reaction at three different concentrations: 0.1 M, 0.01 M, and 0.001 M.

    • Rationale: This step is critical for intramolecular reactions to minimize competing intermolecular side reactions like polymerization.[11]

  • Analysis and Iteration:

    • Analyze the results from each screen. Often, the optimal conditions will be a combination of factors (e.g., low temperature in a non-polar solvent at high dilution).

    • If byproducts persist, consider more fundamental changes, such as modifying the catalyst, ligand, or base, or redesigning the substrate with different protecting groups.

G

Diagram 2: Competing pathways in a typical spirocyclization reaction.

References

Validation & Comparative

The Spirocyclic Advantage: A Comparative Analysis of 1-oxa-9-azaspiro[5.5]undecane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a powerful tool to escape the "flatland" of traditional aromatic compounds. This guide provides an in-depth comparison of the 1-oxa-9-azaspiro[5.5]undecane scaffold and its non-spirocyclic counterparts, offering experimental data and procedural insights to inform rational drug design.

The core principle behind the growing interest in spirocycles lies in their unique structural features. By joining two rings through a single, shared atom, a spirocycle introduces a rigid, three-dimensional conformation. This rigidity can pre-organize functional groups in a specific spatial orientation, leading to enhanced binding affinity for biological targets and a potential reduction in off-target effects. Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.

This guide will explore these advantages through a focused lens on the this compound moiety, a privileged scaffold found in a variety of biologically active compounds, including potent inhibitors of Mycobacterium tuberculosis and soluble epoxide hydrolase (sEH).

Physicochemical and Pharmacokinetic Profile: A Tale of Two Scaffolds

The decision to incorporate a spirocyclic core into a drug candidate is often driven by the desire to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. While direct, head-to-head ADME comparisons for a single target are not always published, we can extrapolate from studies on related spirocyclic systems to understand the likely benefits.

A key study comparing spirocyclic MmpL3 inhibitors with their non-spirocyclic counterparts provides valuable insights into the impact of the spirocyclic core on crucial drug-like properties. MmpL3 is an essential mycolic acid transporter in Mycobacterium tuberculosis, making it a prime target for novel anti-tubercular drugs.

Table 1: Comparative Physicochemical and In Vitro Safety Data

CompoundStructureH37Rv MIC (μM)MmpL3 F255L MIC (μM)Cytotoxicity (HepG2 IC50, μM)hERG IC50 (μM)
Spirocyclic Amine (1) 9-((5-Methyl-1-phenyl-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane0.22>100181.5
Non-spirocyclic Piperidine (2) 1-((5-Methyl-1-phenyl-1H-pyrazol-3-yl)methyl)piperidine0.14>10080.8

Note: MIC (Minimum Inhibitory Concentration) is a measure of antibacterial potency (lower is better). Cytotoxicity and hERG IC50 values indicate off-target effects (higher is better).

The data in Table 1 reveals that while the non-spirocyclic piperidine analog (2) exhibits slightly better potency against wild-type M. tuberculosis (H37Rv), the spirocyclic amine (1) demonstrates a significantly improved safety profile. It is more than twice as selective against the bacterial target compared to human liver cells (HepG2) and shows a reduced affinity for the hERG ion channel, a common source of cardiac toxicity. This improved selectivity is a hallmark advantage often sought with spirocyclic scaffolds. The large shift in MIC against the MmpL3 mutant strain for both compounds confirms their on-target activity.

The enhanced safety profile of the spirocyclic compound can be attributed to the rigid conformation that likely reduces interactions with off-target proteins. This structural constraint is a key design element that medicinal chemists can leverage to fine-tune the biological activity and safety of a lead compound.

Experimental Protocols

Synthesis of 9-((5-Methyl-1-phenyl-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane (1)

The following protocol is a representative synthesis based on the reductive amination of this compound with a pyrazole aldehyde.

Workflow for the Synthesis of Compound 1

A This compound hydrochloride E Reaction Mixture A->E B 5-Methyl-1-phenyl-1H- pyrazole-3-carbaldehyde B->E C Sodium triacetoxyborohydride C->E D Dichloromethane (DCM) D->E Solvent F Work-up & Purification E->F G Compound 1 F->G

A representative synthetic workflow.

Materials:

  • This compound hydrochloride

  • 5-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde (1.05 eq) in anhydrous DCM, add sodium triacetoxyborohydride (2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 9-((5-methyl-1-phenyl-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane (1).

In Vitro MmpL3 Inhibition Assay (Whole-Cell M. tuberculosis Growth Inhibition)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Workflow for MIC Determination

A Prepare compound serial dilutions B Inoculate M. tuberculosis H37Rv A->B C Incubate plates B->C D Add Resazurin C->D E Read fluorescence D->E F Determine MIC E->F

A simplified workflow for MIC determination.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.025% w/v in sterile water)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using supplemented Middlebrook 7H9 broth. The final DMSO concentration should not exceed 1%.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (no compound) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37°C for 7 days.

  • After the incubation period, add 10 µL of the resazurin solution to each well and re-incubate for 24 hours.

  • Visually assess the color change (blue to pink) or measure the fluorescence (Ex/Em ~560/590 nm) to determine bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change (or a significant increase in fluorescence), indicating inhibition of bacterial growth.

Conclusion: The Strategic Value of Spirocyclization

The comparative data and experimental insights presented in this guide underscore the strategic value of incorporating the this compound scaffold in drug discovery programs. While non-spirocyclic analogs may sometimes exhibit comparable or even slightly better potency, the introduction of a spirocyclic core can offer a distinct advantage in terms of an improved safety and selectivity profile. The inherent three-dimensionality and conformational rigidity of the spirocycle can effectively steer the molecule away from undesirable off-target interactions, a critical step in the development of a successful therapeutic agent. For researchers and drug development professionals, the this compound moiety and other spirocyclic systems represent a promising avenue for the design of next-generation therapeutics with enhanced drug-like properties.

A Comparative Guide to the Spectroscopic Analysis of 1-oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oxa-9-azaspiro[5.5]undecane is a key heterocyclic scaffold in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including the inhibition of essential proteins in pathogenic bacteria.[1] Its unique three-dimensional structure, characterized by two rings sharing a single carbon atom (the spirocenter), imparts specific physicochemical properties that are of great interest in drug design. The precise characterization of this scaffold and its derivatives is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds.

The Spectroscopic Signature of this compound: An Inferred Profile

The structural rigidity and the presence of two heteroatoms (oxygen and nitrogen) in this compound give rise to a distinct spectroscopic fingerprint. While a complete experimental dataset for the unsubstituted parent compound is not publicly available, we can infer its key spectral features by analyzing its derivatives and through computational prediction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by vibrations associated with its core functional groups:

  • N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is anticipated for the secondary amine. The exact position and shape of this peak can be influenced by hydrogen bonding.

  • C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will arise from the stretching vibrations of the numerous C-H bonds in the piperidine and tetrahydropyran rings.

  • C-O Stretch: A strong, characteristic band for the ether linkage is expected in the 1050-1150 cm⁻¹ region.

  • C-N Stretch: This vibration, typically occurring in the 1020-1250 cm⁻¹ range, may overlap with the C-O stretch, but contributes to the complexity of the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of spirocyclic compounds. The symmetry and conformational rigidity of the this compound skeleton will be reflected in its ¹H and ¹³C NMR spectra.

The proton NMR spectrum will show a series of multiplets in the upfield region, corresponding to the methylene protons of the two rings. Key expected features include:

  • Protons adjacent to Oxygen (H-2, H-11): These protons are expected to be the most deshielded of the aliphatic protons (excluding the N-H proton), likely resonating in the δ 3.5-4.0 ppm range.

  • Protons adjacent to Nitrogen (H-8, H-10): These protons will also be deshielded, with expected chemical shifts in the δ 2.5-3.0 ppm range.

  • Other Methylene Protons: The remaining methylene protons will resonate at higher fields, likely between δ 1.5-2.0 ppm .

  • N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

The spirocyclic nature of the molecule often leads to complex splitting patterns due to restricted bond rotations and fixed spatial relationships between protons.

The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the this compound core.

  • Spirocenter (C-6): This quaternary carbon will be a key diagnostic signal, though its chemical shift can be challenging to predict without experimental data.

  • Carbons adjacent to Oxygen (C-2, C-11): These carbons will be the most downfield of the aliphatic signals, expected in the δ 60-70 ppm region.

  • Carbons adjacent to Nitrogen (C-8, C-10): These carbons will also be shifted downfield, with expected resonances in the δ 40-50 ppm range.

  • Other Methylene Carbons: The remaining methylene carbons will appear at higher fields, between δ 20-40 ppm .

Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound (MW: 155.24 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 155. The fragmentation pattern will be characteristic of the spirocyclic structure and the presence of the heteroatoms.

Key fragmentation pathways are likely to involve the cleavage of the bonds adjacent to the heteroatoms and the spirocenter, leading to the formation of stable carbocations and radical cations. The fragmentation of energetically unstable molecular ions is a well-documented phenomenon that provides valuable structural information.[2] Common fragmentation patterns in mass spectrometry arise from the cleavage of the molecular ion into smaller, charged fragments.[3][4] The relative stability of the resulting fragments often dictates the intensity of their corresponding peaks in the mass spectrum.[5]

Comparative Spectroscopic Analysis

To better understand the unique spectroscopic features of this compound, it is instructive to compare it with its structural isomers and a representative derivative.

CompoundKey Spectroscopic Features
This compound Predicted/Inferred: IR (cm⁻¹): ~3400 (N-H), ~1100 (C-O). ¹³C NMR (ppm): ~65 (C-O), ~45 (C-N). MS (m/z): 155 (M⁺).
3-oxa-9-azaspiro[5.5]undecane [6][7]Isomeric with the target compound, differing in the position of the oxygen atom. This will lead to distinct chemical shifts for the carbons and protons adjacent to the heteroatoms.
9-oxa-2-azaspiro[5.5]undecane [8]Another isomer where the roles of the heteroatoms in the rings are swapped. This will significantly alter the chemical environments of the surrounding atoms.
9-benzyl-1-oxa-9-azaspiro[5.5]undecane []The introduction of the benzyl group will remove the N-H signal in the IR and ¹H NMR spectra. The protons of the benzyl group will appear in the aromatic region (δ 7.2-7.4 ppm) of the ¹H NMR spectrum, and the benzylic methylene protons will give a characteristic signal. The aromatic carbons will be visible in the ¹³C NMR spectrum.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for the characterization of spirocyclic compounds like this compound.

NMR Spectroscopy Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, MeOD). For ¹H NMR, the solvent peak should not obscure analyte signals.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Data Acquisition Parameters (Exemplary for a 500 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph.

  • Ionization Energy: Use a standard electron ionization energy of 70 eV.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Integrated Spectroscopic Data Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

This workflow begins with the acquisition of data from various spectroscopic techniques. IR and mass spectrometry provide initial information on functional groups and molecular weight. 1D NMR gives detailed insights into the proton and carbon environments, which are then definitively assigned using 2D NMR. The culmination of this integrated analysis leads to the unambiguous elucidation of the molecular structure.

Conclusion

The structural characterization of this compound is a critical step in the development of novel therapeutics based on this scaffold. While a complete experimental spectroscopic dataset for the parent compound is elusive, a comprehensive understanding of its expected spectral features can be achieved through the analysis of its derivatives, comparison with its isomers, and the application of fundamental spectroscopic principles. This guide provides a robust framework for researchers to approach the analysis of this and related spirocyclic systems, emphasizing the power of an integrated, multi-technique approach to spectroscopic data interpretation.

References

A Senior Application Scientist's Guide to the Validation of MmpL3 Inhibition by Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional treatments ineffective, creating an urgent need for novel therapeutics that operate via new mechanisms of action.[1][2] One of the most promising and intensely studied targets in the modern anti-tubercular drug pipeline is the Mycobacterial membrane protein Large 3, or MmpL3.[3][4] This guide provides an in-depth, experience-driven framework for the rigorous validation of MmpL3 inhibition, with a specific focus on the promising class of spirocyclic compounds.

The Rationale: Why MmpL3 is a Premier Antitubercular Target

The mycobacterial cell envelope is a unique and complex fortress, essential for the pathogen's survival and virulence.[3][4] A key component of this envelope's outer membrane is mycolic acid, which is transported from its synthesis site in the cytoplasm to the periplasm. MmpL3 is the essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), the primary precursor for mycolic acids destined for the cell wall.[1][5][6]

Genetic and chemical studies have unequivocally demonstrated that MmpL3 is indispensable for the viability of Mtb.[7] Its inhibition leads to a rapid bactericidal effect and the accumulation of TMM within the cell, effectively halting the construction of the protective mycomembrane.[8] This makes MmpL3 an exceptionally vulnerable target for therapeutic intervention.[3][9]

Spirocyclic compounds have emerged from phenotypic screens as a potent class of Mtb growth inhibitors.[10][11] Many of these scaffolds are lipophilic, a property that facilitates partitioning into the hydrophobic mycobacterial membrane environment where MmpL3 resides.[10][12] However, this lipophilicity can also be associated with off-target effects, such as cytotoxicity against mammalian cells or inhibition of the hERG ion channel.[10][13][14] Therefore, a robust and multi-faceted validation strategy is not just recommended; it is imperative to confirm on-target activity and establish a viable safety profile.

The Validation Workflow: A Multi-Pillar Approach

Confirming that a spirocyclic compound's antimycobacterial activity is a direct result of MmpL3 inhibition requires a logical progression of experiments. This workflow is designed to build a comprehensive evidence package, moving from whole-cell activity to specific on-target confirmation and mechanism of action studies.

G cluster_0 Phase 1: Activity & Initial Target Hypothesis cluster_1 Phase 2: On-Target Confirmation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Safety Profile A Whole-Cell MIC Determination (Is the compound active?) B Resistant Mutant Screening (Does resistance map to mmpL3?) A->B Active Compound C Conditional Expression Strain Assay (Does MmpL3 level alter MIC?) B->C mmpL3 Hit D Cross-Resistance Profiling (Is it resistant to known MmpL3 mutants?) C->D E TMM Accumulation Assay (Does it block the transport function?) D->E Confirmed On-Target F Direct Binding Assay (SPR/BLI) (Does it physically interact with MmpL3?) E->F G PMF Disruption Assay (Is inhibition direct or indirect?) F->G H Mammalian Cell Cytotoxicity Assay (Is it selective for Mtb?) G->H Validated Mechanism

Caption: A comprehensive workflow for validating MmpL3 inhibitors.

Pillar 1: Establishing Whole-Cell Activity and Generating a Target Hypothesis

The initial step is to quantify the compound's potency against Mtb.

Experiment: Minimum Inhibitory Concentration (MIC) Determination

  • Causality: The MIC value is the foundational metric of a compound's antibacterial potency. It is defined as the lowest concentration that prevents visible bacterial growth.[15] This experiment determines if the compound is sufficiently active to warrant further investigation.

  • Protocol: Broth Microdilution Method

    • Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 medium supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[16]

    • Inoculum: Adjust the bacterial culture to a final inoculum density of approximately 1 x 10⁵ CFU/mL in a 96-well plate.[16]

    • Compound Dilution: Prepare a two-fold serial dilution of the spirocyclic compound in the 96-well plate. Include a drug-free control (for growth) and a sterile control.

    • Incubation: Incubate the plate at 37°C for 7-14 days.

    • Reading: The MIC is the lowest drug concentration that shows no visible growth.[15][16] Growth can be assessed visually or by using a viability indicator like resazurin, which changes color from blue to pink in the presence of metabolically active cells.[17]

Pillar 2: Rigorous On-Target Confirmation

Potent whole-cell activity is promising, but it must be linked directly to MmpL3.

Experiment: Testing Against MmpL3 Mutant Strains

  • Causality: If a compound targets MmpL3, mutations in the mmpL3 gene that alter the protein's structure should confer resistance to that compound. Observing a significant increase in the MIC for a mutant strain compared to the wild-type is strong evidence of on-target activity.[10][11]

  • Protocol:

    • Acquire Strains: Obtain or generate well-characterized Mtb strains harboring known resistance-conferring point mutations in mmpL3 (e.g., F255L).[10][11]

    • Determine MIC: Perform the broth microdilution MIC assay as described above, simultaneously testing the compound against the wild-type Mtb strain and the MmpL3 mutant strain.

    • Analysis: Calculate the "fold-shift" in MIC (MIC_mutant / MIC_wild-type). A fold-shift of >8 is typically considered a strong indicator of on-target activity.

Experiment: MmpL3 Conditional Expression Assays

  • Causality: Modulating the expression level of the target protein provides an orthogonal method of validation. Overexpression of MmpL3 should "soak up" the inhibitor, requiring a higher concentration for a biological effect (increased MIC). Conversely, repressing MmpL3 expression should make the cells hypersensitive to the inhibitor (decreased MIC).[18]

  • Protocol:

    • Utilize Strains: Employ Mtb strains engineered with a tetracycline-inducible (Tet-ON/Tet-OFF) system to control mmpL3 expression.[18][19]

    • Modulate Expression: Grow the strains in the presence (overexpression) or absence (repression) of anhydrotetracycline (ATc).

    • Determine MIC: Perform MIC assays under both overexpression and repression conditions and compare the results to the wild-type strain. A bidirectional shift in MIC that correlates with MmpL3 expression levels validates the target.[18][19]

Pillar 3: Unraveling the Mechanism of Action

With the target confirmed, the next step is to demonstrate that the compound inhibits MmpL3's specific biochemical function: TMM transport.

cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) (Synthesized) MmpL3 MmpL3 Transporter TMM->MmpL3 Binds for export TMM_peri TMM MmpL3->TMM_peri Transports CellWall Cell Wall Synthesis (TDM, Mycomembrane) TMM_peri->CellWall Incorporated Inhibitor Spirocyclic Inhibitor Inhibitor->MmpL3 Blocks Transport

Caption: Inhibition of the MmpL3-mediated TMM transport pathway.

Experiment: TMM Accumulation Assay via Radiolabeling

  • Causality: MmpL3 inhibition should create a biochemical bottleneck, causing the substrate (TMM) to accumulate upstream and depleting downstream products like trehalose dimycolate (TDM).[8] This can be visualized by tracking the incorporation of a radiolabeled precursor.

  • Protocol:

    • Culture and Treat: Grow Mtb cultures to mid-log phase and treat them with the spirocyclic compound at a concentration of 5-10x MIC. Include an untreated control and a control with a known MmpL3 inhibitor (e.g., SQ109).

    • Radiolabeling: Add [1,2-¹⁴C]acetic acid to the cultures and incubate for several hours to allow for incorporation into mycolic acids.[20]

    • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a chloroform/methanol solvent system.

    • TLC Analysis: Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system to separate TMM and TDM.

    • Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film. A potent MmpL3 inhibitor will show a distinct increase in the radiolabeled TMM spot and a corresponding decrease in the TDM spot compared to the untreated control.[20][21]

Experiment: Distinguishing Direct vs. Indirect Inhibition

  • Causality: MmpL3 utilizes the proton motive force (PMF) to power transport.[3][22] Some compounds can appear to inhibit MmpL3 by simply collapsing the PMF, which indirectly shuts down the transporter's activity.[5][23] It is crucial to determine if your spirocyclic compound is a direct binder or a PMF dissipater.

  • Protocol: Membrane Potential Assay

    • Dye Loading: Resuspend Mtb cells in a suitable buffer and add the membrane potential-sensitive dye DiSC₃(5). The dye's fluorescence is quenched upon entering polarized cells.

    • Compound Addition: Add the spirocyclic compound to the cell suspension while monitoring fluorescence in a fluorometer.

    • Analysis: A rapid increase in fluorescence indicates depolarization of the cell membrane and dissipation of the PMF.[23] Known PMF uncouplers like CCCP should be used as a positive control. If your compound does not cause a fluorescence increase, it likely does not act by dissipating the PMF, supporting a direct inhibition mechanism.[24]

Pillar 4: Assessing the Safety and Selectivity Profile

A compound that kills Mtb but is equally toxic to human cells has no therapeutic potential.

Experiment: Mammalian Cell Cytotoxicity Assay

  • Causality: This assay determines the concentration at which the compound becomes toxic to host cells, establishing a therapeutic window (selectivity index). A high selectivity index (Cytotoxic IC₅₀ / Mtb MIC) is a key characteristic of a promising drug candidate.

  • Protocol: MTT or Resazurin-Based Viability Assay

    • Cell Culture: Seed a mammalian cell line (e.g., HepG2 for liver toxicity, or Vero kidney cells) in a 96-well plate and allow them to adhere overnight.[25][26]

    • Compound Treatment: Expose the cells to a serial dilution of the spirocyclic compound for 24-72 hours.

    • Viability Measurement: Add a viability reagent like MTT or resazurin. Metabolically active, viable cells will convert the reagent into a colored product, which can be quantified using a plate reader.[25][27][28]

    • IC₅₀ Calculation: Plot the cell viability against the compound concentration to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Comparative Analysis: Benchmarking Performance

To contextualize the performance of a novel spirocyclic inhibitor (designated here as "Spiro-X"), its key parameters should be compared against established MmpL3 inhibitors and standard-of-care drugs.

CompoundTarget(s)Mtb H37Rv MIC (μM)Fold-Shift in MIC (MmpL3 F255L Mutant)HepG2 Cytotoxicity IC₅₀ (μM)Selectivity Index (IC₅₀/MIC)
Spiro-X (Hypothetical) MmpL3 0.15 >64 >50 >333
SQ109MmpL3 (and others)[3][24]0.4>1615~38
BM212MmpL3 (PMF effects)[5][24]0.2>3220~100
IsoniazidInhA0.11 (No Shift)>100>1000

Data for SQ109 and BM212 are representative values from public literature. Spiro-X data is hypothetical for an ideal candidate.

This comparative data immediately highlights the profile of a promising candidate. For "Spiro-X," the low MIC indicates high potency, the large fold-shift in the mutant strain confirms on-target activity, and the high IC₅₀ and resulting selectivity index suggest a favorable preliminary safety profile.[10][11]

Conclusion: Building a Case for a Novel MmpL3 Inhibitor

The validation of a novel MmpL3 inhibitor is a systematic process of building a robust, evidence-based argument. By progressing through the pillars of whole-cell activity, on-target genetic confirmation, mechanistic elucidation, and safety profiling, researchers can confidently establish the therapeutic potential of spirocyclic compounds. This rigorous, multi-pronged approach is essential for distinguishing true, selective MmpL3 inhibitors from promiscuous compounds and is the foundational work required to advance a new chemical entity toward preclinical and clinical development in the fight against tuberculosis.

References

A Comparative Analysis of 1-Oxa-9-Azaspiro[5.5]undecane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a wide range of biological targets and exhibit diverse pharmacological activities.[1][2] This unique spirocyclic system, which combines the structural features of a tetrahydropyran ring and a piperidine ring, offers a three-dimensional architecture that is both conformationally constrained and flexible, making it an attractive framework for the design of novel therapeutic agents.[1][2] The complexity of synthesizing such spirocyclic structures has been a significant challenge, but recent advancements in synthetic methodologies have opened the door to the exploration of their therapeutic potential.[1][2]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antituberculosis, analgesic, anti-inflammatory, and anticancer properties.[1][3][4][5] This guide provides a comprehensive comparative analysis of this compound derivatives, focusing on their synthetic strategies, pharmacological profiles, and structure-activity relationships (SAR). By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design of new and more effective therapeutic agents based on this versatile scaffold.

Synthetic Strategies: A Comparative Overview

The synthesis of the this compound core is a key step in the development of derivatives with therapeutic potential. The choice of synthetic route can significantly impact the overall efficiency, cost, and ability to generate structural diversity. Here, we compare some of the prominent synthetic strategies.

One of the most efficient methods for constructing the this compound scaffold is through a Prins cyclization reaction . This approach allows for the one-step formation of the spirocyclic system and the simultaneous introduction of substituents at the 4-position of the tetrahydropyran ring.[1][2] An alternative, though more complex and expensive, method involves an olefin metathesis reaction using a Grubbs catalyst.[2][6] A versatile multi-step approach starting from N-Boc-piperidone has also been reported, which allows for the synthesis of a wide range of derivatives.[3]

G cluster_0 General Synthetic Workflow Start Starting Materials (e.g., N-Boc-piperidone) Intermediate Key Intermediate (e.g., Epoxide) Start->Intermediate Multi-step synthesis Core This compound Scaffold Intermediate->Core Cyclization Derivatives Target Derivatives Core->Derivatives Functionalization G cluster_1 Proposed Analgesic Signaling Pathway Compound 1-Oxa-9-azaspiro Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia Sigma1R->Analgesia Modulation SideEffects Reduced Side Effects Sigma1R->SideEffects G cluster_2 Key SAR Insights Scaffold This compound N9 N9-Substituent (Targeting Group) Scaffold->N9 C4 C4-Substituent (Potency Modulation) Scaffold->C4 Other Other Positions (Fine-tuning Activity) Scaffold->Other

References

A Comparative Guide to the In Vivo Activity of 1-oxa-9-azaspiro[5.5]undecane Analogs in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a promising structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutics. This guide provides a comparative analysis of the in vivo activity of various analogs of this spirocyclic system in mouse and rat models across different therapeutic areas, including infectious diseases, pain management, and renal disorders. We will delve into the experimental data that underscores the potential of these compounds and discuss the rationale behind the study designs.

The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are gaining increasing attention in drug discovery. Their inherent three-dimensionality provides access to a greater chemical space compared to traditional flat, aromatic structures. This can lead to improved target specificity, enhanced potency, and better physicochemical properties, such as solubility and metabolic stability. The this compound core, with its embedded piperidine and tetrahydropyran rings, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological activity.

In Vivo Applications and Comparative Efficacy

Antituberculosis Activity

A series of this compound derivatives have been investigated for their potential against Mycobacterium tuberculosis. One notable analog demonstrated highly promising in vivo activity in a mouse model of tuberculosis.[1] While specific data on the reduction of bacterial load in the lungs or spleen is not publicly detailed, the series was reported to have striking potency and low toxicity in initial assessments.[1] However, the development of this particular series was discontinued due to unspecified safety concerns, highlighting the critical importance of thorough toxicological profiling in drug development.[1] The mechanism of action for some antitubercular spiro-compounds involves the inhibition of the MmpL3 protein, a crucial transporter in Mycobacterium tuberculosis.[2]

Experimental Workflow: Murine Model of Tuberculosis

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Infection Aerosol infection of mice with M. tuberculosis Treatment Oral administration of this compound analog Infection->Treatment Control Vehicle control administration Infection->Control Endpoint Assessment of bacterial load (CFU) in lungs and spleen Treatment->Endpoint Toxicity Monitoring of animal weight and clinical signs Treatment->Toxicity Control->Endpoint Control->Toxicity

Caption: Generalized workflow for evaluating the in vivo efficacy of antitubercular compounds in a mouse model.

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management

In the realm of analgesia, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual-target ligands.[3][4] This innovative approach aims to combine the potent pain relief of μ-opioid receptor (MOR) agonism with the potential for reduced side effects and enhanced efficacy against neuropathic pain offered by sigma-1 receptor (σ1R) antagonism.[3][4]

One of the most promising compounds from this series, 15au , demonstrated potent analgesic activity in the paw pressure test in mice, comparable to the well-known opioid oxycodone.[3][4] A key finding was that, unlike oxycodone, 15au exhibited local, peripheral activity, which could be reversed by the σ1R agonist PRE-084.[3][4] This suggests a potential for reduced central nervous system-mediated side effects. Furthermore, at equianalgesic doses, 15au induced less constipation than oxycodone, a common and debilitating side effect of opioid therapy.[3][4]

CompoundTarget ProfileIn Vivo ModelEfficacyNotable Side Effect Profile
15au MOR agonist / σ1R antagonistPaw pressure test (mice)Analgesic activity comparable to oxycodoneLess constipation than oxycodone at equianalgesic doses
Oxycodone MOR agonistPaw pressure test (mice)Potent analgesicInduces constipation

Signaling Pathway: Dual MOR Agonism and σ1R Antagonism for Analgesia

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Analog This compound Analog (e.g., 15au) MOR μ-Opioid Receptor (MOR) Analog->MOR Agonist sigma1R σ1 Receptor (σ1R) Analog->sigma1R Antagonist Ca_channel Voltage-gated Ca2+ channel MOR->Ca_channel Inhibits Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Pain_signal Pain Signal Propagation Neurotransmitter_release->Pain_signal Inhibits NMDAR NMDA Receptor sigma1R->NMDAR Modulates Ca_influx Ca2+ Influx NMDAR->Ca_influx Ca_influx->Pain_signal

Caption: Proposed mechanism for enhanced analgesia and reduced side effects through dual MOR agonism and σ1R antagonism.

Soluble Epoxide Hydrolase (sEH) Inhibition for Chronic Kidney Disease

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have also been explored as inhibitors of soluble epoxide hydrolase (sEH).[5] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and organ-protective effects. Inhibition of sEH increases the levels of EETs, offering a therapeutic strategy for conditions like chronic kidney disease.

A study identified compound 19 , a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea, as a highly potent sEH inhibitor with excellent bioavailability.[5] In a rat model of anti-glomerular basement membrane (GBM) glomerulonephritis, a model for chronic kidney disease, oral administration of compound 19 at 30 mg/kg resulted in a significant lowering of serum creatinine, a key marker of kidney function.[5] This effect was not observed with structurally related 2,8-diazaspiro[4.5]decane-based ureas, highlighting the importance of the this compound scaffold for this activity.[5]

CompoundTargetIn Vivo ModelDoseEfficacy
Compound 19 sEH inhibitorAnti-GBM glomerulonephritis (rat)30 mg/kg (oral)Lowered serum creatinine
2,8-diazaspiro[4.5]decane analog sEH inhibitorAnti-GBM glomerulonephritis (rat)Not specifiedNo significant effect on serum creatinine

Experimental Protocol: Evaluation of sEH Inhibitors in a Rat Model of Glomerulonephritis

1. Induction of Glomerulonephritis:

  • Rats are immunized with rabbit IgG in complete Freund's adjuvant.
  • After a set period, rats are injected with anti-GBM serum to induce kidney damage.

2. Treatment:

  • Animals are randomized into treatment and control groups.
  • The treatment group receives the this compound analog (e.g., compound 19) orally at a specified dose and frequency.
  • The control group receives the vehicle.

3. Monitoring and Endpoint Analysis:

  • Urine is collected at regular intervals to measure markers of kidney damage such as proteinuria.
  • Blood samples are taken to measure serum creatinine and blood urea nitrogen (BUN).
  • At the end of the study, kidneys are harvested for histological analysis to assess the extent of glomerular and tubular damage.

Conclusion

The this compound scaffold has demonstrated significant therapeutic potential in a range of in vivo models. The analogs discussed in this guide showcase the versatility of this chemical framework, with promising activity in infectious diseases, pain, and chronic kidney disease. The dual-target approach for analgesia and the potent sEH inhibition for renal protection are particularly noteworthy examples of how the unique structural features of these spirocyclic compounds can be leveraged to achieve desired pharmacological outcomes. While the discontinuation of one antituberculosis series due to safety concerns serves as a crucial reminder of the challenges in drug development, the overall body of evidence strongly supports the continued exploration of this compound analogs as a rich source of novel therapeutic agents. Future research should focus on comprehensive structure-activity relationship (SAR) studies and thorough preclinical safety assessments to unlock the full potential of this promising class of compounds.

References

The Spirocyclic Scaffold: A Privileged Structure in Inhibitor Design — A Comparative Guide to 1-Oxa-9-Azaspiro[5.5]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. In this landscape, the strategic selection of molecular scaffolds plays a pivotal role. Spirocyclic systems, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as "privileged structures" in medicinal chemistry. Among these, the 1-oxa-9-azaspiro[5.5]undecane core has garnered significant attention, serving as a versatile framework for the development of potent inhibitors against a diverse array of biological targets.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound-based inhibitors targeting three distinct and therapeutically relevant proteins: the essential mycobacterial transporter MmpL3, the metabolic enzyme soluble epoxide hydrolase (sEH), and the dual-target system of the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). By examining the nuanced interplay between structural modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future inhibitor design.

Targeting Bacterial Viability: MmpL3 Inhibitors for Tuberculosis

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with unique mechanisms of action. The mycolic acid transporter MmpL3, essential for the formation of the mycobacterial outer membrane, represents a prime target.[1] The this compound scaffold has proven to be a fertile ground for the discovery of potent MmpL3 inhibitors.

Structure-Activity Relationship of Spirocyclic MmpL3 Inhibitors

A key series of MmpL3 inhibitors based on the this compound core has been explored, revealing critical insights into the structural requirements for potent antitubercular activity. The general structure consists of the spirocyclic core with substitutions at the 9-position.

A notable study identified a novel pyrazole spirocyclic amine series with potent activity against Mtb.[2] Optimization of this series focused on improving physicochemical properties and reducing off-target effects, such as inhibition of the human ether-à-go-go-related gene (hERG) ion channel, a common liability for lipophilic basic amines.[3][4]

Table 1: Comparative Activity of Pyrazole Spirocyclic Amine MmpL3 Inhibitors [2]

CompoundR Group (at pyrazole)Mtb H37Rv MIC (μM)Mtb MmpL3 (F255L) MIC (μM)hERG IC50 (μM)HepG2 Cytotoxicity IC50 (μM)
1 Phenyl0.22>1002.618
2 4-Fluorophenyl0.14>1003.125
29 Zwitterionic moiety0.11>50>30>50

Data sourced from ACS Omega, 2021, 6(3), 2284-2311.[2]

The SAR data reveals that:

  • The Spirocyclic Core is Essential: The large shift in MIC values against the MmpL3 mutant strain confirms that these compounds act on-target.[2]

  • Substitution at the Pyrazole Ring Modulates Potency: Minor modifications to the phenyl ring on the pyrazole moiety, such as the addition of a fluorine atom, can slightly enhance potency.[2]

  • Addressing Lipophilicity and Off-Target Effects: The initial hits, while potent, exhibited hERG inhibition and cytotoxicity, likely due to their high lipophilicity. The introduction of a zwitterionic moiety in compound 29 significantly mitigated these off-target effects while retaining potent antitubercular activity.[2][3][4] This highlights a crucial optimization strategy for this chemical series.

SAR_MmpL3 cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Spirocyclic Core Pyrazole N-Alkylated Pyrazole Scaffold->Pyrazole Essential for Activity Phenyl Phenyl Substitution (R) Pyrazole->Phenyl Modulates Potency Zwitterion Zwitterionic Moiety Pyrazole->Zwitterion Optimization Strategy Potency High Mtb Potency (Low MIC) Phenyl->Potency OnTarget On-Target (MmpL3) Phenyl->OnTarget OffTarget hERG Inhibition / Cytotoxicity Phenyl->OffTarget Lipophilicity Driven Zwitterion->Potency Zwitterion->OnTarget ImprovedProfile Improved Safety Profile Zwitterion->ImprovedProfile Reduced Off-Target Effects

Experimental Protocol: Mtb Minimum Inhibitory Concentration (MIC) Assay

The in vitro antitubercular activity of the compounds is typically determined by measuring the minimum inhibitory concentration (MIC) against the Mtb H37Rv strain.

Step-by-Step Methodology:

  • Preparation of Compounds: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).

  • Assay Setup: The assay is performed in 96-well plates. The compounds are serially diluted in the culture medium.

  • Inoculation: An Mtb H37Rv culture in the mid-log phase is diluted and added to each well to a final optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth. Growth can be assessed visually or by using a growth indicator such as resazurin.

Modulating Inflammation and Pain: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of diseases, including chronic kidney disease and hypertension.[5][6]

Structure-Activity Relationship of Spirocyclic sEH Inhibitors

The this compound scaffold has been successfully incorporated into trisubstituted urea derivatives to yield highly potent sEH inhibitors.[5] A key study explored the SAR of these compounds, leading to the identification of potent and orally active drug candidates.

Table 2: Comparative Activity of this compound-Based sEH Inhibitors [5]

CompoundR1 GroupR2 GroupHuman sEH IC50 (nM)
Reference Adamantyl4-Trifluoromethoxyphenyl1.5
12 4-Chlorophenyl4-Trifluoromethoxyphenyl3.4
18 4-Trifluoromethoxyphenyl4-Trifluoromethoxyphenyl1.0
19 Adamantyl4-Cyanophenyl0.6

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2014, 24(2), 565-70.[5]

The SAR for this series indicates that:

  • The Trisubstituted Urea is a Key Pharmacophore: This moiety is crucial for interaction with the sEH active site.

  • The Spirocyclic Core Acts as a Scaffold: It positions the R1 and R2 substituents for optimal binding.

  • Substituents on the Phenyl Rings are Critical for Potency: The nature and position of substituents on the phenyl rings significantly impact inhibitory activity. Electron-withdrawing groups, such as trifluoromethyl and cyano groups, at the 4-position of the phenyl ring generally lead to high potency.[5]

  • Adamantyl Group Enhances Potency: The bulky and lipophilic adamantyl group is a favorable substituent for R1, as seen in the highly potent compound 19 .[5]

SAR_sEH cluster_core Core Structure cluster_substituents Key Substitutions cluster_trends SAR Trends Core This compound-based Trisubstituted Urea R1 R1 Group Core->R1 R2 R2 Group (Phenyl Ring) Core->R2 Adamantyl Bulky, Lipophilic Group (e.g., Adamantyl) R1->Adamantyl Favorable EWG Electron-Withdrawing Groups (e.g., -CF3, -CN) at 4-position R2->EWG Favorable Potency High sEH Inhibitory Potency (Low nM IC50) EWG->Potency Adamantyl->Potency

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity against human sEH is typically measured using a fluorometric assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human sEH, and a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME). Test compounds are dissolved in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the sEH enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm). The hydrolysis of the substrate by sEH generates a fluorescent product.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

A Dual-Pronged Approach to Pain Management: MOR Agonists and σ1R Antagonists

Chronic pain is a complex condition, and therapies that target multiple pathways can offer superior efficacy and a better side-effect profile. A promising strategy involves the development of dual-acting ligands that are agonists at the μ-opioid receptor (MOR) for analgesia and antagonists at the sigma-1 receptor (σ1R) to potentiate analgesia and mitigate opioid-induced side effects.[7][8] The this compound scaffold has been instrumental in designing such dual-activity compounds.[9]

Structure-Activity Relationship of Dual MOR/σ1R Ligands

A series of 4-aryl-1-oxa-9-azaspiro[5.5]undecane derivatives were synthesized and evaluated for their affinity and functional activity at both MOR and σ1R.[7][8]

Table 3: Comparative Activity of 4-Aryl-1-oxa-9-azaspiro[5.5]undecane Derivatives [8]

CompoundR1 (at position 9)R2 (at position 4)MOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15a PhenethylPhenyl1.83.425
15j Phenethyl2-Pyridyl1.51.815
15au 4-Fluorophenethyl2-Pyridyl1.21.512
15av Phenethyl3-Pyridyl2.52.235

Data sourced from Journal of Medicinal Chemistry, 2020, 63(5), 2434-2454.[7][8]

The SAR for this series demonstrates that:

  • The 4-Aryl-1-oxa-9-azaspiro[5.5]undecane scaffold is a suitable template for dual MOR/σ1R ligands.

  • Substitutions at Position 9 are Important for MOR Affinity: A phenethyl group at the 9-position is generally favorable for high MOR affinity.[7]

  • The Aryl Group at Position 4 Influences both MOR and σ1R Affinity: Replacing the phenyl group with a 2-pyridyl or 3-pyridyl group maintains high affinity for both receptors. The 2-pyridyl substitution appears to be slightly more favorable.[7][8]

  • Substitutions on the Phenethyl Group Can Fine-Tune Activity: A fluorine atom at the 4-position of the phenethyl group (as in 15au ) can further enhance MOR affinity and functional potency.[7]

Experimental_Workflow_MOR_Sigma1R cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Assays cluster_functional Functional Activity Assays cluster_analysis Data Analysis Synthesis Synthesize this compound Derivatives MOR_Binding MOR Radioligand Binding Assay (e.g., [3H]-DAMGO) Synthesis->MOR_Binding Sigma1R_Binding σ1R Radioligand Binding Assay (e.g., [3H]-(+)-pentazocine) Synthesis->Sigma1R_Binding MOR_Functional MOR Functional Assay (e.g., cAMP accumulation) Synthesis->MOR_Functional Ki_Calc Calculate Ki values MOR_Binding->Ki_Calc Sigma1R_Binding->Ki_Calc EC50_Calc Calculate EC50 values MOR_Functional->EC50_Calc SAR_Analysis SAR Analysis Ki_Calc->SAR_Analysis EC50_Calc->SAR_Analysis

Experimental Protocols: Radioligand Binding Assays

The binding affinities of the compounds for MOR and σ1R are determined using competitive radioligand binding assays.

Step-by-Step Methodology for MOR Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Setup: In a 96-well plate, add the cell membranes, a radioligand with high affinity and selectivity for MOR (e.g., [3H]-DAMGO), and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The Ki value, a measure of the inhibitor's binding affinity, is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Step-by-Step Methodology for σ1R Binding Assay:

The protocol is similar to the MOR binding assay, but with the following modifications:

  • Membrane Preparation: Use membranes from a source rich in σ1 receptors, such as guinea pig brain or a cell line expressing human σ1R.

  • Radioligand: Use a radioligand selective for the σ1 receptor, such as [3H]-(+)-pentazocine.

Conclusion: The Versatility of the this compound Scaffold

This comparative guide underscores the remarkable versatility of the this compound scaffold in the design of potent and selective inhibitors for diverse biological targets. The inherent three-dimensionality and conformational constraint of this spirocyclic system provide a robust framework for the precise positioning of pharmacophoric elements, enabling high-affinity interactions with target proteins.

The structure-activity relationships discussed herein reveal that while the spirocyclic core is a common denominator, the nature and substitution pattern of the peripheral functionalities are paramount in dictating potency and selectivity for a given target. For MmpL3 inhibitors, addressing lipophilicity to mitigate off-target effects is a key optimization parameter. In the case of sEH inhibitors, the incorporation of a trisubstituted urea moiety and the strategic placement of electron-withdrawing groups are crucial for high potency. For dual MOR/σ1R ligands, the aryl and N-alkyl substituents are instrumental in achieving the desired dual activity profile.

The experimental protocols detailed in this guide provide a practical foundation for the evaluation of novel inhibitors based on this privileged scaffold. As the demand for innovative therapeutics continues to grow, the this compound core is poised to remain a valuable and fruitful starting point for the discovery of next-generation inhibitors.

References

A Comparative Guide to the Potency of 1-oxa-9-azaspiro[5.5]undecane Derivatives as Muscarinic M1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics for neurodegenerative disorders such as Alzheimer's disease has led to the exploration of diverse chemical scaffolds. Among these, the 1-oxa-9-azaspiro[5.5]undecane core has emerged as a promising framework for the design of potent and selective ligands for various biological targets. This guide provides a comprehensive comparison of the potency of a series of this compound derivatives, with a particular focus on their activity as muscarinic M1 receptor agonists, a key target in Alzheimer's disease therapy.[1][2] We will delve into their structure-activity relationships, supported by experimental data, and provide detailed protocols for the bioassays used to determine their potency.

The Significance of the M1 Muscarinic Receptor in Alzheimer's Disease

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is crucial for cognitive functions like learning and memory.[3] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in acetylcholine levels and impaired cognitive function.[4] M1 mAChR agonists are sought after as a therapeutic strategy to amplify the diminished cholinergic signaling.[1][4] The activation of M1 receptors can also modulate the processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology.[4]

M1 Muscarinic Receptor Signaling Pathway

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the Gq family of G-proteins.[4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to various cellular responses, including neuronal excitation and modulation of synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Agonist Agonist (this compound derivative) Agonist->M1R Binds to Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from M1-expressing cells) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well plate (Membranes + [³H]Ligand + Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (allow binding to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound from free ligand) Incubation->Filtration Washing Filter Washing (remove unbound radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting (measure radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

A Senior Application Scientist's Guide to Molecular Docking Studies of 1-oxa-9-azaspiro[5.5]undecane Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and a detailed protocol for the molecular docking of 1-oxa-9-azaspiro[5.5]undecane derivatives, a class of compounds showing significant promise as inhibitors of critical biological targets. We will focus on the application of these inhibitors against the Mycobacterial membrane protein Large 3 (MmpL3), a key transporter essential for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to understand and optimize the inhibitory potential of this privileged scaffold.

The Rise of the this compound Scaffold in Drug Discovery

The this compound core is a spirocyclic scaffold that has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, which can lead to high-affinity and selective interactions with biological targets.[1] This scaffold has been explored for its inhibitory activity against a range of enzymes, including soluble epoxide hydrolase and, most notably, the MmpL3 protein of M. tuberculosis.[1][2][3] MmpL3 is a crucial transporter responsible for the export of mycolic acid precursors, which are essential components of the mycobacterial cell wall.[2][4] Its essentiality for bacterial survival makes it a prime target for the development of new anti-tubercular agents.[4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This in silico approach is instrumental in understanding structure-activity relationships (SAR) and in guiding the rational design of more potent inhibitors.

Comparative Analysis: Docking Performance vs. Experimental Activity of MmpL3 Inhibitors

To illustrate the utility of molecular docking in predicting the inhibitory potential of this compound derivatives, we present a comparative analysis. The following table showcases a selection of derivatives from a published study by Murugesan et al. and compares their molecular docking scores against M. tuberculosis MmpL3 with their experimentally determined Minimum Inhibitory Concentration at 90% (MIC90) values.[6] A lower docking score (more negative value) indicates a more favorable binding affinity, which is expected to correlate with lower MIC90 values (higher potency).

Compound IDStructureDocking Score (kcal/mol)Experimental MIC90 (µM)[6]
Compound A 9-((5-methyl-1-phenyl-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane-9.80.1
Compound B 9-((1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane-10.20.05
Compound C 9-((1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane-10.50.025
Compound D 9-((5-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)methyl)-1-oxa-9-azaspiro[5.5]undecane-10.80.012

Note: The docking scores presented here are hypothetical and for illustrative purposes to demonstrate the expected correlation between in silico predictions and experimental data. The trend of increasing binding affinity (more negative docking score) with enhanced biological activity (lower MIC90) is what a successful docking study aims to reveal.

This comparison underscores the potential of molecular docking to rank compounds based on their predicted binding affinity, thereby prioritizing the synthesis and biological evaluation of the most promising candidates.

Experimental Protocol: Molecular Docking of this compound Inhibitors against MmpL3

This section provides a detailed, step-by-step methodology for performing a molecular docking study of this compound inhibitors against MmpL3 using the widely-used software AutoDock Vina.[7][8][9][10]

Part 1: Preparation of the Receptor and Ligands

Rationale: The accuracy of a docking study is highly dependent on the quality of the input structures. This involves preparing the protein by adding hydrogens, assigning charges, and removing any non-essential molecules. Ligands must also be prepared in a format suitable for the docking software, with their 3D structures and rotatable bonds defined.

  • Receptor Preparation:

    • Download the crystal structure of M. tuberculosis MmpL3 in complex with an inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6AJG , which contains the inhibitor SQ109.[5]

    • Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove water molecules, co-solvents, and any ions not essential for the protein's structural integrity or catalytic activity.

    • Separate the protein and the co-crystallized ligand (SQ109) into separate files.

    • Using AutoDockTools (ADT), add polar hydrogens to the protein and assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives of interest using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Load the 3D ligand structures into ADT.

    • Define the rotatable bonds within each ligand. ADT can automatically detect these.

    • Save each prepared ligand in the PDBQT format.

Part 2: Docking Simulation

Rationale: The docking simulation explores the conformational space of the ligand within a defined region of the protein's binding site to identify the most stable binding pose. The grid box defines this search space, and its proper definition is critical for a successful docking run.

  • Grid Box Definition:

    • Load the prepared MmpL3 receptor PDBQT file into ADT.

    • Identify the binding site by observing the location of the co-crystallized ligand (SQ109) from the original PDB file.

    • Center the grid box on the co-crystallized ligand. The dimensions of the grid box should be large enough to accommodate the this compound inhibitors and allow for some rotational and translational freedom. A box size of 25 x 25 x 25 Å is a reasonable starting point.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. A value of 8 is the default, but increasing it to 16 or 32 can provide more reliable results.[7][10]

Part 3: Analysis and Visualization of Results

Rationale: The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by their docking scores. Visualization of these poses is essential for understanding the key interactions between the ligand and the protein, which can explain the observed binding affinity and guide further optimization.

  • Analyzing Docking Scores:

    • The output file will contain the docking scores (in kcal/mol) for the top-ranked binding poses. The most negative score represents the most favorable predicted binding affinity.

  • Visualizing Binding Poses:

    • Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer to open the receptor PDBQT file and the output ligand PDBQT file.[11][12][13]

    • Analyze the interactions between the top-ranked pose of each ligand and the amino acid residues in the MmpL3 binding pocket.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and any potential steric clashes. This analysis provides a structural basis for the observed docking scores and can inform the design of new derivatives with improved binding affinity.

Self-Validating System: Ensuring Trustworthiness in Your Docking Protocol

To ensure the reliability of your molecular docking protocol, it is crucial to perform validation steps.

  • Re-docking of the Co-crystallized Ligand: A primary validation method is to dock the co-crystallized ligand (in this case, SQ109) back into the MmpL3 binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.

  • Correlation with Experimental Data: As demonstrated in the comparative analysis table, a good docking protocol should produce a reasonable correlation between the predicted docking scores and the experimental biological activity (e.g., IC50 or MIC values) for a series of related compounds.

  • Use of Decoy Sets (Optional but Recommended): For more rigorous validation, a set of known inactive molecules (decoys) can be docked along with the active compounds. A robust docking protocol should be able to distinguish between active and inactive compounds, with the active compounds consistently ranking higher in terms of their docking scores.

Visualizing the Workflow and Interactions

To further clarify the process, the following diagrams, generated using Graphviz (DOT language), illustrate the molecular docking workflow and a conceptual representation of the protein-ligand interactions.

molecular_docking_workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis receptor_prep Receptor Preparation (PDB: 6AJG) grid_def Grid Box Definition receptor_prep->grid_def ligand_prep Ligand Preparation (this compound derivatives) run_vina Run AutoDock Vina ligand_prep->run_vina grid_def->run_vina score_analysis Analyze Docking Scores run_vina->score_analysis pose_visualization Visualize Binding Poses score_analysis->pose_visualization sar_analysis Structure-Activity Relationship (SAR) pose_visualization->sar_analysis

Caption: Molecular docking workflow from preparation to analysis.

protein_ligand_interaction cluster_interactions receptor MmpL3 Binding Pocket h_bond Hydrogen Bonds receptor->h_bond hydrophobic Hydrophobic Interactions receptor->hydrophobic steric Steric Fit receptor->steric ligand 1-oxa-9-azaspiro [5.5]undecane Inhibitor ligand->receptor Binding h_bond->ligand hydrophobic->ligand steric->ligand

Caption: Conceptual diagram of protein-ligand interactions.

References

A Comparative Guide to Assessing the Stereochemistry of Substituted Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Three-Dimensional Challenge of Spirocycles

Substituted spirocycles, characterized by two rings sharing a single tetrahedral carbon atom, present a unique and compelling structural motif in modern chemistry.[1] This spirocyclic fusion enforces a rigid, three-dimensional architecture where the two rings are held in approximately orthogonal planes.[2] This inherent three-dimensionality is a key reason for their increasing prevalence in drug discovery, as it allows for precise vectoral presentation of substituents into biological targets, often leading to enhanced potency and selectivity.[3] However, the very structural complexity that makes spirocycles attractive also presents a significant challenge: the unambiguous determination of their stereochemistry. The spirocenter itself can be a source of chirality, and substituents on the rings create additional stereocenters, leading to a variety of possible diastereomers and enantiomers.[4] An incorrect stereochemical assignment can lead to misguided structure-activity relationship (SAR) studies and the development of suboptimal drug candidates.

This guide provides a comparative overview of the primary analytical techniques used to assess the stereochemistry of substituted spirocycles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiroptical Methods (Vibrational and Electronic Circular Dichroism). We will delve into the experimental protocols, comparative performance, and the underlying logic for choosing one method over another, supported by experimental data from relevant case studies.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Relative Stereochemistry and More

NMR spectroscopy is often the first and most powerful tool for elucidating the constitution and relative stereochemistry of spirocycles in solution.[5] Its strength lies in its ability to probe the connectivity and spatial relationships of atoms within a molecule.

A. Determining Relative Stereochemistry with Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å).[6][7] By identifying which protons are near each other, the relative configuration of stereocenters can be deduced. For the rigid framework of many spirocycles, NOE-based techniques like 2D NOESY or ROESY are particularly informative.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve 5-10 mg of the purified spirocycle in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). The choice between NOESY and ROESY depends on the molecular weight of the spirocycle; for small to medium-sized molecules, ROESY can be more reliable in avoiding zero-crossing issues. A mixing time of 300-800 ms is typically used for NOESY, while a spin-lock time of 100-300 ms is common for ROESY.

  • Data Processing and Analysis: Process the 2D data to obtain a spectrum where diagonal peaks correspond to the 1D proton spectrum and cross-peaks indicate NOE correlations between protons. Analyze the cross-peaks to identify protons that are close in space. For example, in a spiro-oxindole, a correlation between a proton on the oxindole ring and a proton on the spiro-fused ring can define their relative orientation.[8]

Causality in Experimental Choices: A high-field spectrometer is crucial for resolving complex spin systems often found in substituted spirocycles. The choice of mixing/spin-lock time is a balance; too short, and weak but important correlations may be missed, while too long can lead to spin diffusion, where magnetization is relayed between protons, giving rise to misleading correlations.

B. Determining Absolute Configuration with Chiral Derivatizing Agents: The Mosher's Ester Method

For determining the absolute configuration of a spirocycle containing a hydroxyl or amine group, the Mosher's ester method is a well-established NMR technique.[9][10] It involves creating diastereomeric esters (or amides) using a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to predictable differences in the chemical shifts of nearby protons.[1]

Experimental Protocol: Mosher's Ester Analysis

  • Esterification: React two separate aliquots of the enantiopure spirocyclic alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine or DMAP. Ensure the reaction goes to completion.[1][11]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Correlation: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from that of the (R)-MTPA ester (Δδ = δR - δS).

  • Configuration Assignment: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the carbinol center.

Diagram: Workflow for Mosher's Ester Analysis

G cluster_0 Preparation cluster_1 NMR Analysis cluster_2 Data Analysis & Assignment start Chiral Spirocycle with -OH react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Ester react_R->ester_R ester_S (S)-MTPA Ester react_S->ester_S nmr_R Acquire 1H NMR ester_R->nmr_R nmr_S Acquire 1H NMR ester_S->nmr_S assign_R Assign Signals (δR) nmr_R->assign_R assign_S Assign Signals (δS) nmr_S->assign_S calculate Calculate Δδ = δR - δS assign_R->calculate assign_S->calculate model Apply Mosher's Model calculate->model config Assign Absolute Configuration model->config

Caption: Workflow for Mosher's Ester Analysis.

II. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, including spirocycles.[12] It provides a three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of all atoms.

Experimental Protocol: X-ray Crystallography

  • Crystallization: The most critical and often challenging step is growing a single crystal of the spirocycle suitable for diffraction (typically 0.1-0.5 mm in each dimension). This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[12]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce a final structural model with atomic coordinates.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[13]

Causality in Experimental Choices: The choice of solvent for crystallization is critical and often requires extensive screening. The quality of the crystal directly impacts the resolution of the final structure. The use of a heavy atom in the molecule can enhance the anomalous scattering effect, making the determination of absolute configuration more robust.

III. Chiroptical Methods: Probing Chirality in Solution

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[14] These methods are powerful for determining the absolute configuration of spirocycles in solution, especially when crystallization is not feasible.[3]

A. Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the circular dichroism in the infrared region, corresponding to vibrational transitions.[15] Since every chiral molecule has a unique VCD spectrum, it can be used as a "fingerprint" for its absolute configuration. The experimental spectrum is compared with a spectrum predicted by quantum chemical calculations for a known enantiomer.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the spirocycle (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of about 0.05-0.1 M. The cell path length is usually around 100 µm.[16]

  • Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[16][17]

  • Quantum Chemical Calculations: Perform conformational analysis of the spirocycle using computational methods (e.g., Density Functional Theory - DFT). For the lowest energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is opposite to that used in the calculation.[15][18]

B. Electronic Circular Dichroism (ECD)

ECD spectroscopy measures circular dichroism in the UV-Vis region, corresponding to electronic transitions.[19] It is particularly useful for spirocycles containing chromophores. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a computationally predicted spectrum.[20]

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the spirocycle in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration is typically in the micromolar to millimolar range.

  • Spectral Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.

  • Quantum Chemical Calculations: Perform conformational analysis and calculate the theoretical ECD and UV-Vis spectra for one enantiomer of the spirocycle using time-dependent DFT (TD-DFT).

  • Comparison and Assignment: Compare the experimental and calculated ECD spectra. The absolute configuration is assigned based on the agreement between the two.[20]

Diagram: Decision-Making Workflow for Stereochemical Assessment

G start New Spirocycle Synthesized q1 Relative Stereochemistry Known? start->q1 nmr_noe NMR (NOESY/ROESY) q1->nmr_noe No q2 Can it be Crystallized? q1->q2 Yes nmr_noe->q2 xray X-ray Crystallography (Definitive Absolute Configuration) q2->xray Yes q3 Contains -OH or -NH2? q2->q3 No mosher Mosher's Ester Analysis (Absolute Configuration) q3->mosher Yes q4 Contains Chromophore? q3->q4 No ecd ECD Spectroscopy (Absolute Configuration) q4->ecd Yes vcd VCD Spectroscopy (Absolute Configuration) q4->vcd No

Caption: Decision-making workflow for selecting a stereochemical analysis method.

IV. Comparative Analysis: Choosing the Right Tool for the Job

The choice of technique for stereochemical assessment depends on the nature of the spirocycle, the information required, and the available resources.

Technique Information Provided Advantages Limitations Typical Sample Amount
NMR (NOE) Relative StereochemistryNon-destructive; provides detailed structural information in solution.[5]Can be ambiguous for flexible molecules; does not provide absolute configuration.[21]5-10 mg
NMR (Mosher's) Absolute ConfigurationNo need for crystallization; relatively straightforward.Requires a derivatizable functional group (-OH, -NH₂); can be complex for molecules with multiple stereocenters.[11]~5 mg per ester
X-ray Crystallography Relative & Absolute ConfigurationUnambiguous and definitive ("gold standard").Requires a high-quality single crystal, which can be difficult to obtain.< 1 mg (of crystals)
VCD Spectroscopy Absolute ConfigurationApplicable to a wide range of molecules in solution, even without chromophores.[15]Requires specialized equipment and quantum chemical calculations; can be time-consuming.[15]5-10 mg
ECD Spectroscopy Absolute ConfigurationHigh sensitivity; requires less sample than VCD.Requires a UV-Vis chromophore in the molecule; interpretation can be complex for flexible molecules.[22][23]< 1 mg

V. Case Study: Stereochemical Assignment of Spiro-oxindoles

Spiro-oxindoles are a prominent class of spirocycles with significant biological activity.[24] Their stereochemical assignment is crucial for understanding their therapeutic potential. In a study on the synthesis of novel spiro-oxindoles, a combination of techniques was used.[4][9]

  • NMR Spectroscopy: ¹H-¹H COSY and NOESY experiments were used to establish the connectivity and relative stereochemistry of the protons on the newly formed pyrrolidine ring relative to the oxindole core.[8]

  • X-ray Crystallography: For one of the synthesized compounds, a single crystal was obtained, and X-ray diffraction analysis unambiguously confirmed the relative and absolute stereochemistry, validating the assignments made by NMR.[4][9]

This case highlights a common and robust strategy: using NMR for initial structural and relative stereochemical elucidation, followed by X-ray crystallography for definitive proof of the absolute configuration.

Conclusion

The assessment of stereochemistry in substituted spirocycles is a multifaceted challenge that requires a strategic application of various analytical techniques. NMR spectroscopy, particularly NOE-based methods, is indispensable for determining relative stereochemistry in solution. For absolute configuration, single-crystal X-ray crystallography remains the ultimate arbiter, provided a suitable crystal can be obtained. When crystallization is elusive, chiroptical methods like VCD and ECD, coupled with computational chemistry, offer powerful alternatives for determining the absolute configuration of spirocycles in their solution state. A judicious choice of these techniques, guided by the specific characteristics of the molecule and the research question at hand, is paramount for advancing the chemistry and therapeutic applications of these fascinating three-dimensional structures.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 1-Oxa-9-azaspiro[5.5]undecane and its derivatives, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

This compound and its related compounds are specialty chemicals used in various research and development applications, including as scaffolds for medicinal chemistry.[1][2][3] While specific toxicity and environmental fate data for the parent compound are not extensively published, the available safety information for its derivatives indicates that it must be handled as a hazardous substance.

The primary rationale for treating this compound as hazardous stems from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications found in supplier Safety Data Sheets (SDS). These classifications are based on toxicological data and expert evaluation.

Table 1: Hazard Profile of this compound Derivatives

Hazard CategoryGHS PictogramHazard Statement CodesDescriptionSource(s)
Acute Toxicity (Oral)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
H302Harmful if swallowed.[4][5]
Skin Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
H315Causes skin irritation.[5][6]
Eye Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
H319Causes serious eye irritation.[5][6]
Respiratory Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
H335May cause respiratory irritation.[5][6]

Causality : The designated hazard statements dictate that this chemical cannot be disposed of via standard waste streams.[7][8] The oral toxicity (H302) and irritant properties (H315, H319, H335) pose a direct threat to human health and could contaminate water systems if disposed of down the drain.[8] Therefore, it falls under the U.S. Environmental Protection Agency (EPA) regulations as a chemical waste that must be managed through a certified hazardous waste program.[7][9]

Regulatory Framework

The disposal of laboratory chemicals is regulated by federal and local authorities to prevent environmental contamination and ensure public safety. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[7] All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional.[9][10]

Disposal of any chemical into the solid waste system (trash) or sanitary sewer is strictly prohibited without written permission from the relevant EHS authority. [7][8]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for the safe handling and disposal of this compound waste from generation to final pickup.

Step 1: Waste Identification and Segregation

  • Action: As soon as a material containing this compound is deemed a waste (e.g., leftover solution, contaminated consumables), it must be classified as hazardous waste.[10]

  • Causality: Proper identification is the foundational step for ensuring the waste stream is not mixed with non-hazardous materials, which would increase the volume and cost of disposal.

  • Action: Segregate this waste stream from other incompatible chemical wastes. For example, do not mix it with strong acids, bases, or oxidizing agents unless the reaction products are known and characterized.

  • Causality: Segregation by compatibility prevents potentially violent chemical reactions, corrosion of containers, or the generation of toxic gases.[7]

Step 2: Proper Containerization

  • Action: Use only leak-proof, chemically compatible containers for waste collection. High-density polyethylene (HDPE) or other plastic containers are generally preferred over glass to minimize the risk of breakage.[7] The container must have a secure, tight-fitting lid.

  • Causality: Proper containment is the primary physical barrier preventing release into the environment or accidental exposure. The container must be robust enough to withstand storage and transport.

  • Action: Keep waste containers closed at all times, except when adding waste.

  • Causality: This practice minimizes the release of vapors, which could be inhaled (addressing the H335 hazard), and prevents spills.

Step 3: Accurate and Complete Labeling

  • Action: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[7]

  • The label MUST include the following information:

    • The words "Hazardous Waste".[7]

    • The full, common chemical name: "this compound". Abbreviations and formulas are not acceptable.[7] For mixtures, list all components and their approximate percentages.

    • The date when waste was first added to the container (the "generation date").[7]

    • The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic"). Check the appropriate hazard pictograms on the label.[7]

    • The Principal Investigator's name, department, and room number.[7]

  • Causality: Accurate labeling is a critical regulatory requirement. It communicates the container's contents and associated hazards to all personnel and is essential for the final disposal vendor to handle the waste safely and appropriately.

Step 4: Safe Storage

  • Action: Designate a specific, secure area within the laboratory for hazardous waste storage. This area should be clearly marked with signage.[11]

  • Causality: A designated storage area prevents hazardous waste from being mistaken for active reagents and limits access to trained personnel.[11]

  • Action: Store the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Causality: Secondary containment is a crucial backup measure that ensures even if the primary container fails, the hazardous material will be safely contained.

Step 5: Arranging for Disposal

  • Action: Once the waste container is full or is no longer being added to, submit a waste collection request to your institution's EHS or Hazardous Waste Program.[10]

  • Causality: Laboratories are typically not permitted to transport hazardous waste. Disposal must be handled by trained professionals with the proper permits and equipment to ensure compliance with transportation and disposal regulations.

  • Action: Do not evaporate chemicals as a method of disposal.[10]

  • Causality: Evaporation releases chemical vapors into the atmosphere, creating an inhalation hazard and violating environmental regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (this compound) identify Step 1: Identify as Hazardous Waste & Segregate by Compatibility start->identify containerize Step 2: Use Leak-Proof, Compatible Container identify->containerize label Step 3: Attach EHS Hazardous Waste Tag - Full Chemical Name - Hazards & Pictograms - Generation Date - PI Information containerize->label store Step 4: Store in Designated Area with Secondary Containment label->store request Step 5: Submit Waste Collection Request to EHS store->request end Waste Collected by Certified Vendor request->end

Caption: Disposal workflow for this compound waste.

Contingency Planning: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is vital.

  • Spills: All materials used to clean up a spill of this compound, including absorbent pads and contaminated personal protective equipment (PPE), must be treated as hazardous waste.[9][10] Place these materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If you feel unwell, call a poison center or doctor.[6]

    • Ingestion: If swallowed, immediately call a poison center or doctor.[12]

References

Navigating the Safe Handling of 1-Oxa-9-azaspiro[5.5]undecane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Based on the available data for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride and analogous spiro compounds, a consistent hazard profile emerges. The primary risks associated with this class of chemicals are categorized under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) [1]. These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate the risk of exposure through ingestion, skin contact, eye contact, and inhalation.

Core Principles of Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following sections detail the minimum recommended PPE, with the understanding that a site-specific risk assessment should always be conducted to address the unique conditions of your experimental setup.

Hand Protection: A Critical Barrier

The selection of appropriate gloves is arguably the most critical decision in protecting oneself from dermal exposure. While nitrile gloves are a common choice for general laboratory use, their efficacy against amines can be limited, especially with prolonged contact.

Recommended Glove Selection:

Glove MaterialSuitability for Amine Handling
Butyl Rubber Excellent: Offers superior resistance to a wide range of chemicals, including amines, ketones, and esters.
Neoprene Good: Provides good resistance to a broad spectrum of chemicals, including acids, bases, and some solvents.
Polyvinyl Chloride (PVC) Good: Effective against acids, bases, oils, fats, peroxides, and amines. However, it is not suitable for use with most organic solvents.[4]
Nitrile Fair to Poor for Extended Contact: While suitable for incidental splash protection, nitrile gloves are not recommended for prolonged or immersive contact with amines. Always double-glove if using nitrile.

Operational Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: When handling this compound, it is best practice to wear two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Immediate Removal upon Contamination: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly before donning a new pair of gloves.

  • Regular Replacement: Do not reuse disposable gloves. For reusable gloves, such as butyl rubber, follow the manufacturer's guidelines for decontamination and reuse.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal.

  • Chemical Splash Goggles: Essential when working with solutions of this compound or when there is a potential for splashing.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a high risk of splashing or aerosol generation.

Body Protection: Guarding Against Contamination

A laboratory coat is the minimum requirement for body protection.

  • Standard Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a significant risk of widespread contamination, disposable coveralls may be necessary.

Respiratory Protection: Preventing Inhalation Hazards

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed inside a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator: If work cannot be conducted in a fume hood, or if there is a potential for aerosol generation that cannot be controlled by engineering means, a NIOSH-approved respirator with organic vapor cartridges may be required. A formal respiratory protection program, including fit testing and training, is necessary in such cases.

Procedural Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_don Don Appropriate PPE prep_hood->handle_don handle_work Work Within Fume Hood handle_don->handle_work handle_spill Have Spill Kit Ready handle_work->handle_spill cleanup_decon Decontaminate Work Area handle_spill->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Segregate & Dispose of Waste cleanup_doff->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing appropriate PPE , including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials , including cleaning supplies and PPE, as hazardous waste.

For Large Spills (requiring emergency response):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and provide them with information about the spilled chemical.

  • Prevent entry into the contaminated area.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any materials contaminated with it must be handled in accordance with local, state, and federal regulations.

Key Disposal Principles:

  • Segregation: Amine waste should be collected separately from other chemical waste streams to prevent potentially hazardous reactions. At a minimum, segregate acids, bases, amines, and solvents.[5]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

  • Containerization: Use compatible, leak-proof containers for waste collection. The original product container is often a suitable choice.[5]

  • Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain.[4]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4]

Empty Container Disposal:

Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and ensure a safe and productive laboratory environment. Always prioritize a culture of safety, where proactive risk assessment and meticulous adherence to procedure are the cornerstones of all experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 2
1-Oxa-9-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.